KGP94
Description
Properties
CAS No. |
1131456-28-4 |
|---|---|
Molecular Formula |
C14H12BrN3OS |
Molecular Weight |
350.23 |
IUPAC Name |
[(E)-[(3-bromophenyl)(3-hydroxyphenyl)methylidene]amino]thiourea |
InChI |
InChI=1S/C14H12BrN3OS/c15-11-5-1-3-9(7-11)13(17-18-14(16)20)10-4-2-6-12(19)8-10/h1-8,19H,(H3,16,18,20)/b17-13- |
InChI Key |
ZDBKSZKTCPOBFR-LGMDPLHJSA-N |
SMILES |
S=C(N)N/N=C(C1=CC=CC(Br)=C1)\C2=CC=CC(O)=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KGP94; KGP 94; KGP-94. |
Origin of Product |
United States |
Foundational & Exploratory
The Role of KGP94 in Inhibiting Metastasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metastasis remains a primary driver of cancer-related mortality, creating an urgent need for therapeutic agents that can effectively inhibit the spread of cancer cells. The small molecule KGP94 has emerged as a promising anti-metastatic agent through its selective inhibition of Cathepsin L (CTSL), a lysosomal cysteine protease frequently overexpressed in various aggressive cancers. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved. This compound has demonstrated significant efficacy in reducing tumor cell invasion, migration, and angiogenesis, and in impairing the pro-tumorigenic functions of the tumor microenvironment. This document serves as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound in oncology.
Introduction
Cathepsin L (CTSL) is a lysosomal endopeptidase that plays a critical role in intracellular protein degradation under normal physiological conditions.[1] However, in the context of cancer, CTSL is often upregulated and secreted into the extracellular space, where it contributes significantly to tumor progression and metastasis.[1][2] Secreted CTSL degrades components of the extracellular matrix (ECM) and basement membrane, facilitating the invasion of cancer cells into surrounding tissues and their entry into the vasculature.[3] Furthermore, CTSL is implicated in angiogenesis and the modulation of the tumor microenvironment to support metastatic growth.[3]
This compound is a potent and selective small molecule inhibitor of CTSL.[4] Its mechanism of action is centered on blocking the proteolytic activity of CTSL, thereby neutralizing its pro-metastatic functions.[5] This guide will explore the multifaceted role of this compound in inhibiting metastasis, presenting key data and methodologies from seminal studies.
Mechanism of Action of this compound
The primary mechanism by which this compound inhibits metastasis is through the direct inhibition of Cathepsin L. By binding to the active site of CTSL, this compound prevents the degradation of extracellular matrix proteins, a crucial step in the metastatic cascade.[5]
Inhibition of Extracellular Matrix Degradation
Secreted CTSL from cancer cells degrades key components of the ECM, including collagen and laminin, which act as physical barriers to cell movement.[5] By inhibiting CTSL, this compound maintains the integrity of the ECM, thereby impeding the ability of cancer cells to invade surrounding tissues.
Modulation of the Tumor Microenvironment
The tumor microenvironment, characterized by conditions such as hypoxia and acidosis, promotes the secretion of CTSL, enhancing the invasive potential of cancer cells.[1][2] this compound has been shown to be effective in abrogating the enhanced invasiveness of cancer cells under these challenging microenvironmental conditions.[1]
Downregulation of NFκB Signaling
Preclinical studies have indicated that this compound treatment can lead to the downregulation of the NFκB signaling pathway.[1] The NFκB pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation, all of which are hallmarks of cancer progression and metastasis.[6][7] By inhibiting this pathway, this compound may exert a broader anti-cancer effect beyond its direct inhibition of CTSL.
Quantitative Data on the Efficacy of this compound
The anti-metastatic effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | This compound Concentration | Result | Reference |
| PC-3ML (Prostate Cancer) | Invasion Assay | 10 µM | 50% reduction in invasion | [5] |
| PC-3ML (Prostate Cancer) | Invasion Assay | 25 µM | 63% reduction in invasion | [5] |
| MDA-MB-231 (Breast Cancer) | Invasion Assay | 10 µM | 80% reduction in invasion | [5] |
| MDA-MB-231 (Breast Cancer) | Invasion Assay | 25 µM | 92% reduction in invasion | [5] |
| PC-3ML (Prostate Cancer) | CTSL Activity Assay | 25 µM | 94% suppression of secreted CTSL activity | [4] |
| MDA-MB-231 (Breast Cancer) | CTSL Activity Assay | 25 µM | 92% suppression of secreted CTSL activity | [4] |
| OS-156 (Osteosarcoma) | Migration Assay | Not specified | Significant attenuation of migration | [2] |
| Various Tumor Cell Lines | Invasion Assay | Not specified | Significant anti-invasive effect | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | This compound Dosage | Result | Reference |
| Nude Mice | Prostate Cancer Bone Metastasis | 20 mg/kg/day (i.p.) | 65% reduction in metastatic tumor burden | [4] |
| Nude Mice | Prostate Cancer Bone Metastasis | 20 mg/kg/day (i.p.) | 58% reduction in tumor angiogenesis | [4] |
| Nude Mice | Prostate Cancer Bone Metastasis | Not specified | Improved survival of bone metastases bearing mice | [4] |
| Mice | Squamous Carcinoma | 20 mg/kg/day | Significant reduction in lung metastases | [2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.
In Vitro Invasion Assay
Objective: To assess the effect of this compound on the invasive capacity of cancer cells.
Methodology:
-
Cell Culture: Prostate (PC-3ML) and breast (MDA-MB-231) cancer cells are cultured in appropriate media.
-
Boyden Chamber Assay:
-
BioCoat Matrigel Invasion Chambers (8 µm pore size) are used.
-
The upper chamber is seeded with cancer cells in a serum-free medium containing various concentrations of this compound.
-
The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Cells are incubated for 24-48 hours to allow for invasion through the Matrigel-coated membrane.
-
-
Quantification:
-
Non-invading cells on the upper surface of the membrane are removed.
-
Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
The percentage of invasion inhibition is calculated relative to a vehicle-treated control.
-
In Vivo Metastasis Model
Objective: To evaluate the anti-metastatic efficacy of this compound in a preclinical animal model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Cell Implantation:
-
Orthotopic Model: Human cancer cells (e.g., PC-3ML) are injected into the relevant organ of origin (e.g., prostate) to mimic primary tumor growth.
-
Experimental Metastasis Model: Cancer cells are injected directly into the circulation (e.g., via tail vein or intracardiac injection) to model the later stages of metastasis.[8][9]
-
-
This compound Administration:
-
Once tumors are established or after cell injection, mice are treated with this compound or a vehicle control.
-
Administration is typically performed via intraperitoneal (i.p.) injection at a specified dosage and frequency.
-
-
Monitoring and Endpoint Analysis:
-
Tumor growth and metastatic spread are monitored using methods such as bioluminescence imaging (for luciferase-expressing cells) or histological analysis of organs at the experimental endpoint.[10]
-
Metastatic burden (e.g., number and size of metastatic nodules) is quantified.
-
Survival analysis is also a key endpoint.
-
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of action of this compound in inhibiting metastasis.
Caption: Proposed mechanism of this compound-mediated NFκB signaling inhibition.
Caption: Workflow for in vivo evaluation of this compound.
Clinical Status
As of the latest available information, there are no publicly registered clinical trials specifically investigating this compound in human subjects. The development of this compound appears to be in the preclinical stage.
Conclusion
This compound represents a promising therapeutic candidate for the inhibition of metastasis. Its well-defined mechanism of action, centered on the inhibition of Cathepsin L, is supported by robust preclinical data demonstrating its ability to impair key processes in the metastatic cascade. The quantitative data presented in this guide highlight its potency in reducing cancer cell invasion, migration, and in vivo tumor burden. The detailed experimental protocols provide a framework for the continued investigation of this compound and other CTSL inhibitors. While clinical data is not yet available, the compelling preclinical evidence warrants further development of this compound as a potential anti-metastatic therapy. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties and evaluating its safety profile in anticipation of potential clinical translation.
References
- 1. Cathepsin L Inhibition by the Small Molecule this compound Suppresses Tumor Microenvironment Enhanced Metastasis Associated Cell Functions of Prostate and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Frontiers | Status and Future Directions of Anti-metastatic Cancer Nanomedicines for the Inhibition of Cathepsin L [frontiersin.org]
- 4. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. mdpi.com [mdpi.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Modeling Metastasis In Vivo - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for iterative in vivo selection of highly metastatic ovarian cancer cell populations and metastasis modeling in mice - PMC [pmc.ncbi.nlm.nih.gov]
KGP94: A Novel Cathepsin L Inhibitor for Modulating the Tumor Microenvironment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The tumor microenvironment (TME) presents a complex and dynamic landscape that plays a pivotal role in cancer progression, metastasis, and response to therapy. A key enzymatic player in the TME is Cathepsin L (CTSL), a lysosomal cysteine protease. Under normal physiological conditions, CTSL is involved in intracellular protein turnover. However, in various malignancies, including prostate and breast cancer, CTSL is overexpressed and secreted into the extracellular space.[1] This aberrant secretion is often exacerbated by hypoxic and acidic conditions characteristic of the TME.[2] Extracellular CTSL contributes significantly to the degradation of the extracellular matrix (ECM), a critical step in tumor cell invasion and metastasis.[1] Furthermore, emerging evidence highlights the role of CTSL in promoting tumor angiogenesis and modulating immune cell function within the TME.[3]
KGP94 is a selective, small-molecule inhibitor of CTSL that has demonstrated significant potential in preclinical studies to counteract the pro-tumorigenic effects of CTSL.[4] This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its mechanism of action and its multifaceted effects on the tumor microenvironment. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel oncology therapeutics.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects primarily through the selective inhibition of Cathepsin L.
Inhibition of Tumor Cell Invasion and Metastasis
Tumor cell invasion and metastasis are hallmarks of malignant progression. The process is initiated by the breakdown of the basement membrane and ECM, allowing cancer cells to intravasate into the bloodstream and disseminate to distant organs. Secreted CTSL plays a crucial role in this process by directly degrading ECM components such as collagen and fibronectin, and by activating other proteases like matrix metalloproteinases (MMPs) in a proteolytic cascade.[1]
Tumor microenvironmental stressors such as hypoxia and acidosis have been shown to significantly increase the secretion of CTSL by prostate (PC-3ML) and breast (MDA-MB-231) cancer cells. This elevated CTSL level directly correlates with an increase in the migratory and invasive potential of these cells.[2] this compound effectively attenuates this enhanced metastatic phenotype by inhibiting the enzymatic activity of secreted CTSL.[2]
Modulation of the Tumor Angiogenic Switch
Angiogenesis, the formation of new blood vessels from pre-existing ones, is essential for tumor growth and metastasis. CTSL has been identified as a significant contributor to tumor angiogenesis.[3] Upregulation of CTSL in breast cancer is correlated with increased relapse, metastatic incidence, and poor overall survival.[3] Mechanistically, CTSL promotes angiogenesis by enhancing various functions of endothelial cells, including sprouting, migration, invasion, tube formation, and proliferation.[3]
This compound has been shown to effectively suppress these pro-angiogenic activities. In vivo studies using MDA-MB-231 tumor cells demonstrated that both genetic knockdown of CTSL and pharmacological inhibition with this compound led to a significant reduction in tumor-induced angiogenesis.[3] In vitro assays confirmed that this compound significantly decreases endothelial cell sprouting, migration, invasion, and tube formation.[3] Microarray analysis has suggested that CTSL may promote the expression of cell cycle-related genes in endothelial cells, providing a potential mechanism for its pro-proliferative effects.[3]
Reprogramming of Tumor-Associated Macrophages (TAMs)
The TME is often infiltrated by various immune cells, with tumor-associated macrophages (TAMs) being a major component. TAMs can exist in a spectrum of activation states, broadly categorized as the anti-tumoral M1 phenotype and the pro-tumoral M2 phenotype. M2-polarized macrophages contribute to tumor progression by promoting angiogenesis, tissue remodeling, and suppressing anti-tumor immunity.
Studies have shown that this compound can influence the polarization of macrophages. Treatment of primary bone marrow-derived macrophages and RAW 264.7 macrophage cell lines with this compound resulted in a reduction in the expression of M2 markers, including Arginase-1 and CD206.[4] This suggests that this compound can shift the macrophage phenotype towards a less pro-tumoral state, thereby altering the immune landscape of the TME.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Effect of this compound on Tumor Cell Invasion
| Cell Line | Treatment Condition | This compound Concentration (µM) | Inhibition of Invasion (%) | Reference |
| PC-3ML (Prostate) | Normoxia | 25 | 53 | [4] |
| MDA-MB-231 (Breast) | Normoxia | 25 | 88 | [4] |
Table 2: Effect of this compound on Secreted CTSL Activity
| Cell Line | This compound Concentration (µM) | Inhibition of CTSL Activity (%) | Reference |
| PC-3ML (Prostate) | 25 | 94 | [4] |
| MDA-MB-231 (Breast) | 25 | 92 | [4] |
Table 3: Effect of this compound on Macrophage Polarization
| Cell Type | Treatment | This compound Concentration (µM) | Outcome | Reference |
| Primary bone marrow-derived macrophages | IL-4 stimulation | 10 or 20 | Reduced expression of M2 markers (Arginase-1, CD206) | [4] |
| Raw 264.7 macrophages | IL-4 stimulation | 10 or 20 | Reduced expression of M2 markers (Arginase-1, CD206) | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Boyden Chamber Assay for Cell Invasion
Objective: To assess the effect of this compound on the invasive capacity of cancer cells.
Materials:
-
Boyden chamber inserts with 8 µm pore size polycarbonate membranes
-
Matrigel Basement Membrane Matrix
-
Cancer cells (e.g., PC-3ML, MDA-MB-231)
-
Serum-free cell culture medium
-
Complete cell culture medium (with serum as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol (for fixing)
-
Crystal Violet stain
-
Microscope
Protocol:
-
Thaw Matrigel on ice overnight. Dilute Matrigel to the desired concentration with cold, serum-free medium.
-
Coat the upper surface of the Boyden chamber inserts with a thin layer of the diluted Matrigel and allow it to solidify at 37°C for at least 30 minutes.
-
Harvest cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Pre-treat the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add 200 µL of the pre-treated cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Fill the lower chamber with 500 µL of complete medium containing serum as a chemoattractant.
-
Incubate the chambers at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
After incubation, carefully remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with Crystal Violet solution for 15 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Mount the membranes on a glass slide and count the number of stained, invaded cells in several random fields of view under a microscope.
-
Calculate the percentage of inhibition of invasion for this compound-treated cells relative to the vehicle-treated control.
Endothelial Cell Tube Formation Assay
Objective: To evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Materials:
-
Growth factor-reduced Matrigel
-
Human Microvascular Endothelial Cells (HMVECs)
-
Endothelial cell growth medium
-
This compound
-
96-well plates
-
Calcein AM (for visualization)
-
Fluorescence microscope
Protocol:
-
Thaw growth factor-reduced Matrigel on ice.
-
Coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to polymerize at 37°C for 30 minutes.
-
Harvest HMVECs and resuspend them in endothelial cell growth medium at a concentration of 2 x 10^4 cells/well.
-
Treat the HMVECs with various concentrations of this compound or vehicle control.
-
Seed the treated HMVECs onto the polymerized Matrigel in the 96-well plate.
-
Incubate the plate at 37°C for 6-18 hours to allow for tube formation.
-
After incubation, carefully remove the medium and wash the cells with PBS.
-
Stain the cells with Calcein AM for 30 minutes at 37°C.
-
Visualize the tube-like structures using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
-
Compare the tube formation in this compound-treated wells to the vehicle-treated control.
In Vivo Tumor Angiogenesis Assay (Intradermal Assay)
Objective: To assess the effect of this compound on tumor-induced angiogenesis in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells (e.g., MDA-MB-231)
-
Matrigel
-
This compound
-
Surgical tools
-
Calipers for tumor measurement
-
Hemoglobin assay kit
Protocol:
-
Harvest tumor cells and resuspend them in a mixture of serum-free medium and Matrigel on ice.
-
Administer this compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) according to the desired dosing schedule.
-
Inject a small volume (e.g., 100 µL) of the tumor cell/Matrigel suspension intradermally into the flank of the mice.
-
Allow the tumors to grow for a specified period (e.g., 7-14 days).
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
At the end of the experiment, euthanize the mice and excise the tumor nodules.
-
Quantify the extent of angiogenesis within the tumor nodules by measuring the hemoglobin content using a hemoglobin assay kit. Higher hemoglobin content indicates greater vascularization.
-
Compare the tumor volume and hemoglobin content in the this compound-treated group to the vehicle-treated control group.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships influenced by this compound.
Caption: this compound inhibits tumor cell invasion and metastasis by blocking Cathepsin L secretion.
References
- 1. NF-κB balances vascular regression and angiogenesis via chromatin remodeling and NFAT displacement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin L inhibition by the small molecule this compound suppresses tumor microenvironment enhanced metastasis associated cell functions of prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB-inducing kinase is a key regulator of inflammation-induced and tumour-associated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Inhibition of Cathepsin L by KGP94 in Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cathepsin L (CTSL), a lysosomal cysteine protease, is increasingly implicated in the progression and metastasis of various cancers, including prostate cancer. Its overexpression and secretion by tumor cells contribute to the degradation of the extracellular matrix, promoting invasion, angiogenesis, and bone metastasis. This technical guide provides an in-depth overview of the inhibition of cathepsin L by KGP94, a potent and selective small molecule inhibitor, as a therapeutic strategy for prostate cancer. We will delve into the mechanism of action, summarize key quantitative data from preclinical studies, provide detailed experimental protocols, and visualize the associated signaling pathways and experimental workflows.
Introduction: The Role of Cathepsin L in Prostate Cancer
Cathepsin L is a ubiquitously expressed lysosomal endopeptidase primarily involved in the terminal degradation of intracellular and endocytosed proteins.[1] However, in the context of cancer, its role extends beyond simple housekeeping functions. Upregulation and secretion of CTSL are common in a variety of human cancers and are often correlated with metastatic aggressiveness and poor patient prognosis.[1][2] In prostate cancer, elevated levels of secreted CTSL have been observed in cell lines derived from metastatic sites, such as the brain (DU145), lymph node (LNCaP), and bone (PC-3ML, C4-2B).[3]
Tumor-secreted CTSL facilitates metastatic progression through several mechanisms[3][4][5]:
-
Extracellular Matrix (ECM) Degradation: CTSL directly degrades components of the ECM and basement membranes, such as collagen and laminin, allowing tumor cells to invade surrounding tissues.[5][6]
-
Activation of Pro-enzymes: It can activate other proteases, such as pro-urokinase-type plasminogen activator (pro-uPA), initiating a proteolytic cascade that further enhances invasion.[5]
-
Promotion of Angiogenesis: By degrading the ECM, CTSL aids in the invasion of endothelial cells, a critical step in the formation of new blood vessels that supply the tumor.[3]
-
Bone Metastasis: In the bone microenvironment, CTSL secreted by tumor cells and osteoclasts contributes to bone resorption, creating a vicious cycle that promotes the growth of metastatic lesions.[3][7]
Given its multifaceted role in tumor progression, targeting cathepsin L with specific inhibitors presents a promising therapeutic avenue for advanced prostate cancer.[1]
This compound: A Selective Cathepsin L Inhibitor
This compound is a potent, reversible, and competitive small-molecule inhibitor of human cathepsin L.[8][9] It is a thiosemicarbazone-based compound that impairs the proteolytic function of CTSL by targeting its active site.[3][10] Preclinical studies have demonstrated its efficacy in reducing tumor growth, invasion, and metastasis in various cancer models, including prostate cancer.[3][11]
Chemical Structure: this compound is identified as (3-bromophenyl)-(3-hydroxyphenyl)methanone thiosemicarbazone.[10] Due to its limited aqueous solubility, a water-soluble phosphate prodrug, KGP420, has also been developed to facilitate in vivo studies.[12]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on prostate cancer models.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration of this compound | Result | Citation |
| IC50 for Cathepsin L Inhibition | - | - | 189 nM | [13][14] |
| GI50 (Growth Inhibition) | Various human cell lines | - | 26.9 µM | [13][14] |
| Inhibition of Secreted CTSL Activity | PC-3ML | 25 µM | 94% reduction | [14] |
| Inhibition of Cell Invasion | PC-3ML | 10 µM | 50% reduction | [10] |
| PC-3ML | 25 µM | 53% - 63% reduction | [10][14] |
Table 2: In Vivo Efficacy of this compound in a Prostate Cancer Bone Metastasis Model
| Parameter | Treatment Group | Result | Citation |
| Metastatic Tumor Burden | This compound (20 mg/kg, i.p., daily for 3 days) | 65% reduction | [14] |
| Tumor Angiogenesis | This compound (20 mg/kg, i.p., daily for 3 days) | 58% reduction | [14] |
| Overall Survival | This compound treatment | Improved survival | [3][7] |
| Osteoclast Formation and Bone Resorption | This compound treatment | Decreased | [3][7] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Lines and Culture
-
Cell Lines: PC-3ML, a human prostate cancer cell line with a high propensity for bone metastasis, is commonly used.[3] Other prostate cancer cell lines such as DU145 and LNCaP are also utilized to assess CTSL secretion.[3]
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cathepsin L Activity Assay
This assay measures the enzymatic activity of cathepsin L and its inhibition by this compound.
-
Principle: A fluorogenic substrate for cathepsin L, such as Z-Phe-Arg-AMC, is used.[10] Cleavage of the substrate by active CTSL releases a fluorescent molecule (AMC), and the increase in fluorescence is proportional to the enzyme's activity.
-
Protocol:
-
Conditioned media from prostate cancer cell cultures (containing secreted CTSL) is collected.
-
The conditioned media is incubated with the fluorogenic CTSL substrate in the presence or absence of this compound at various concentrations.
-
Fluorescence is measured over time using a fluorescence plate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[15]
-
The percentage of inhibition is calculated by comparing the fluorescence in the this compound-treated samples to the untreated controls.
-
In Vitro Invasion Assay
This assay assesses the ability of this compound to inhibit the invasive potential of prostate cancer cells.
-
Principle: A Boyden chamber assay with Matrigel-coated inserts is used. Matrigel is a reconstituted basement membrane matrix that mimics the in vivo extracellular matrix.
-
Protocol:
-
Prostate cancer cells are seeded in the upper chamber of the Matrigel-coated inserts in serum-free media.
-
The lower chamber contains a chemoattractant, such as FBS-containing media.
-
This compound at various concentrations is added to the upper chamber with the cells.
-
After a specific incubation period (e.g., 24 hours), non-invading cells on the upper surface of the insert are removed.
-
Invading cells on the lower surface of the insert are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
The percentage of invasion inhibition is calculated by comparing the number of invading cells in the this compound-treated groups to the untreated control.
-
In Vivo Bone Metastasis Model
This preclinical model evaluates the anti-metastatic efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.[3]
-
Protocol:
-
Human prostate cancer cells (e.g., PC-3ML) are injected into the left cardiac ventricle of the mice to induce bone metastases.[3][7]
-
Mice are then treated with this compound (e.g., 20 mg/kg, intraperitoneal injection, daily for a specified period) or a vehicle control.[14]
-
Metastatic tumor burden in the bone is monitored and quantified using techniques such as bioluminescence imaging (if cells are luciferase-tagged) or histological analysis of bone sections.
-
Overall survival of the mice in each treatment group is recorded.
-
Other parameters such as tumor-induced angiogenesis and bone resorption can be assessed through immunohistochemistry and micro-computed tomography (micro-CT) of the bones.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by cathepsin L and the experimental workflows described.
Signaling Pathway of Cathepsin L in Prostate Cancer Metastasis
Caption: Cathepsin L's role in prostate cancer metastasis and its inhibition by this compound.
Experimental Workflow for In Vitro Invasion Assay
References
- 1. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Cathepsin L inactivation leads to multimodal inhibition of prostate cancer cell dissemination in a preclinical bone metastasis model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Status and Future Directions of Anti-metastatic Cancer Nanomedicines for the Inhibition of Cathepsin L [frontiersin.org]
- 5. Cathepsin L: R&D Systems [rndsystems.com]
- 6. mdpi.com [mdpi.com]
- 7. Cathepsin L inactivation leads to multimodal inhibition of prostate cancer cell dissemination in a preclinical bone metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. invivochem.net [invivochem.net]
- 9. An efficient and concise synthesis of a selective small molecule non-peptide inhibitor of cathepsin L: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cathepsin L Inhibition by the Small Molecule this compound Suppresses Tumor Microenvironment Enhanced Metastasis Associated Cell Functions of Prostate and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of a water-soluble phosphate prodrug salt and structural analogues of this compound, a lead inhibitor of cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. bpsbioscience.com [bpsbioscience.com]
Understanding the Selectivity of KGP94 for Cathepsin L: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KGP94 is a small molecule inhibitor of cathepsin L, a lysosomal cysteine protease implicated in a variety of pathological processes, most notably cancer progression, invasion, and metastasis. This technical guide provides a comprehensive overview of the selectivity of this compound for cathepsin L, based on currently available data. It includes a summary of its inhibitory potency, a description of its mechanism of action, and a discussion of its effects on cellular processes. This document also outlines a general experimental protocol for assessing cathepsin L inhibition and visualizes the established role of cathepsin L in cancer pathology.
Introduction to Cathepsin L and this compound
Cathepsin L (CTSL) is a ubiquitously expressed lysosomal cysteine protease.[1] Under normal physiological conditions, its primary role is in protein degradation within the lysosome. However, in various disease states, particularly cancer, its expression and activity are often dysregulated. Cancer cells can secrete cathepsin L into the extracellular space, where it contributes to the degradation of the extracellular matrix (ECM), facilitating tumor invasion and metastasis.[1] This has made cathepsin L an attractive therapeutic target for the development of anti-cancer agents.
This compound, chemically identified as (3-bromophenyl-3-hydroxyphenyl-ketone thiosemicarbazone), is a potent, reversible, and competitive inhibitor of human cathepsin L.[2][3] It has been shown to block the active site of the enzyme, thereby attenuating its proteolytic activity.[4] This inhibitory action underlies its potential as an anti-metastatic agent.
Quantitative Analysis of this compound Potency and Selectivity
The efficacy of an enzyme inhibitor is defined by its potency and selectivity. Potency is typically measured by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Selectivity refers to the inhibitor's ability to preferentially bind to its target enzyme over other, often closely related, enzymes.
While this compound is described as a selective inhibitor of cathepsin L, a comprehensive, publicly available dataset directly comparing its IC50 values against a panel of other human cathepsins (e.g., Cathepsin B, K, S) is limited. The available data on the potency of this compound is summarized in the table below.
| Target | Parameter | Value | Notes |
| Cathepsin L | IC50 | 189 nM | Indicates high potency against the target enzyme.[1][5] |
| Human Cell Lines | GI50 | 26.9 µM | The concentration required to inhibit the growth of various human cell lines by 50%, suggesting low cytotoxicity at concentrations effective for cathepsin L inhibition.[1][5] |
Note: The significant difference between the IC50 for cathepsin L and the GI50 for cell lines suggests a favorable therapeutic window, where cathepsin L can be inhibited without causing widespread cell death. However, to fully establish the selectivity profile of this compound, further studies providing IC50 values against other cathepsins and proteases are necessary.
Mechanism of Action
This compound functions as a reversible, time-dependent, and competitive inhibitor of cathepsin L.[3] This means that this compound and the natural substrate of cathepsin L compete for binding to the enzyme's active site. The binding of this compound to the active site prevents the substrate from being processed, thereby inhibiting the enzyme's function. The reversible nature of the inhibition implies that this compound can dissociate from the enzyme, and its inhibitory effect can be overcome by increasing the substrate concentration.
Experimental Protocols: Cathepsin L Inhibition Assay
While specific, detailed protocols for this compound are not extensively published, a general methodology for assessing the inhibition of cathepsin L using a fluorogenic substrate is outlined below. This protocol is based on standard biochemical assays for cysteine protease activity.
Objective: To determine the IC50 value of this compound for human cathepsin L.
Materials:
-
Recombinant human cathepsin L
-
Fluorogenic cathepsin L substrate (e.g., Z-Phe-Arg-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Enzyme Activation: Pre-incubate the recombinant human cathepsin L in the assay buffer containing DTT for a specified time at a specific temperature (e.g., 15 minutes at 37°C) to ensure the active site cysteine is in a reduced state.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Inhibitor-Enzyme Incubation: Add the diluted this compound or vehicle control to the wells of the 96-well plate. Then, add the activated cathepsin L to each well. Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the fluorogenic substrate (e.g., Z-Phe-Arg-AMC) to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader. The cleavage of the AMC group from the substrate by active cathepsin L results in a fluorescent signal.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each inhibitor concentration.
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Role of Cathepsin L in Cancer Progression
The following diagrams illustrate the general role of cathepsin L in the tumor microenvironment and a conceptual workflow for evaluating a cathepsin L inhibitor like this compound.
Caption: Role of Cathepsin L in Tumor Invasion and Point of this compound Intervention.
Caption: Conceptual Workflow for the Evaluation of a Cathepsin L Inhibitor like this compound.
Conclusion
This compound is a potent inhibitor of cathepsin L with demonstrated activity in cellular models of cancer invasion and metastasis. Its high potency, indicated by a low nanomolar IC50 value, and its low general cytotoxicity, suggest it is a promising candidate for further investigation. However, a comprehensive understanding of its selectivity profile requires further quantitative data on its inhibitory activity against a broader range of proteases. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers and drug development professionals interested in further characterizing this compound and other cathepsin L inhibitors.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. An efficient and concise synthesis of a selective small molecule non-peptide inhibitor of cathepsin L: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. invivochem.net [invivochem.net]
- 4. Cathepsin L Inhibition by the Small Molecule this compound Suppresses Tumor Microenvironment Enhanced Metastasis Associated Cell Functions of Prostate and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
KGP94: A Technical Guide to its Role in Modulating Macrophage Polarization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into different functional phenotypes in response to microenvironmental cues. The M2 phenotype, often associated with tissue repair and immune suppression, is implicated in pathological conditions such as cancer progression. This document provides a comprehensive technical overview of KGP94, a selective inhibitor of Cathepsin L (CTSL), and its role in modulating macrophage polarization, particularly its inhibitory effect on the M2 phenotype. This guide details the quantitative effects of this compound, provides in-depth experimental protocols for its study, and visualizes the underlying signaling pathways.
Quantitative Data Summary
This compound has been demonstrated to effectively inhibit the polarization of macrophages towards the M2 phenotype. The following table summarizes the key quantitative data regarding the activity and effects of this compound.
| Parameter | Value | Cell Type | Comments |
| This compound IC50 for Cathepsin L | 189 nM[1] | - | Demonstrates high potency and selectivity for its target. |
| Effect on M2 Marker Expression (Arginase-1 & CD206) | Reduction | Primary bone marrow-derived macrophages or Raw264.7 cells[2] | Treatment with 10 or 20 µM this compound for 24 hours leads to a discernible decrease in the expression of key M2 markers. |
| Effect on Macrophage Invasion | Reduction | IL-4 stimulated Raw264.7 macrophages[3] | This compound significantly reduces invasion through Matrigel, indicating an impairment of M2-like functional characteristics. |
| Cytotoxicity (GI50) | 26.9 µM[1] | Various human cell lines | Exhibits low cytotoxicity, suggesting a favorable therapeutic window. |
Signaling Pathways
The polarization of macrophages towards the M2 phenotype is a complex process involving multiple signaling cascades. Interleukin-4 (IL-4) is a primary driver of M2 polarization, acting through the STAT6 signaling pathway. Cathepsin L (CTSL) has been identified as a crucial mediator in this process. This compound, by inhibiting CTSL, disrupts this signaling axis.
IL-4-Mediated M2 Polarization Signaling Pathway
The following diagram illustrates the signaling cascade initiated by IL-4, leading to M2 macrophage polarization, and the point of intervention by this compound.
Caption: IL-4/STAT6 signaling pathway in M2 macrophage polarization and this compound's point of inhibition.
Recent evidence suggests a synergistic role for STAT3 and STAT6 in promoting the secretion of cathepsins, which in turn enhances the pro-tumorigenic functions of macrophages[1][2]. The inhibition of Cathepsin L by this compound is therefore a critical intervention point in mitigating M2-driven pathological processes.
Experimental Protocols
To facilitate further research into the role of this compound in macrophage polarization, detailed protocols for key experiments are provided below.
Experimental Workflow: Investigating this compound's Effect on Macrophage Polarization
The following diagram outlines the general workflow for studying the impact of this compound on macrophage polarization and function.
Caption: Experimental workflow for assessing this compound's impact on macrophage polarization.
Detailed Protocol 1: M2 Macrophage Polarization and this compound Treatment
Objective: To induce M2 polarization in Raw264.7 macrophages and assess the inhibitory effect of this compound.
Materials:
-
Raw264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant mouse IL-4 (carrier-free)
-
This compound (dissolved in DMSO)
-
6-well tissue culture plates
-
Phosphate Buffered Saline (PBS)
-
TRIzol reagent (for RNA extraction)
-
RIPA buffer with protease inhibitors (for protein extraction)
Procedure:
-
Cell Seeding: Seed Raw264.7 cells in 6-well plates at a density of 5 x 10^5 cells/well in complete DMEM and incubate overnight at 37°C in a 5% CO2 incubator.
-
M2 Polarization: The following day, replace the medium with fresh complete DMEM containing 20 ng/mL of recombinant mouse IL-4 to induce M2 polarization.
-
This compound Treatment: Concurrently with IL-4 stimulation, treat the cells with this compound at final concentrations of 10 µM and 20 µM. Include a vehicle control group treated with an equivalent volume of DMSO.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: After 24 hours, wash the cells twice with ice-cold PBS.
-
For RNA analysis, lyse the cells directly in the well using 1 mL of TRIzol reagent per well.
-
For protein analysis, lyse the cells with 100-200 µL of ice-cold RIPA buffer per well. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Downstream Analysis: Proceed with qPCR or Western blot analysis to determine the expression of M2 markers.
Detailed Protocol 2: Quantitative PCR (qPCR) for M2 Marker Gene Expression
Objective: To quantify the mRNA expression levels of M2 markers (Arginase-1, CD206) in this compound-treated macrophages.
Materials:
-
RNA samples (from Protocol 1)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR primers for Arginase-1, CD206, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Isolation and Quantification: Isolate total RNA from the TRIzol lysates according to the manufacturer's protocol. Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a total volume of 20 µL per reaction, containing SYBR Green Master Mix, forward and reverse primers (final concentration 200-500 nM each), and diluted cDNA template.
-
qPCR Cycling Conditions: Perform the qPCR using a standard three-step cycling protocol:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing: 60°C for 30 seconds.
-
Extension: 72°C for 30 seconds.
-
-
Melt curve analysis to verify product specificity.
-
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Detailed Protocol 3: Western Blot for M2 Marker Protein Expression
Objective: To determine the protein levels of M2 markers (Arginase-1, CD206) in this compound-treated macrophages.
Materials:
-
Protein lysates (from Protocol 1)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Arginase-1, CD206, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.
Conclusion
This compound presents a promising tool for modulating macrophage polarization by selectively inhibiting Cathepsin L. Its ability to reduce the expression of M2 markers and inhibit M2-associated functions highlights its potential for therapeutic applications in diseases where M2 macrophages play a detrimental role. The protocols and pathway information provided in this guide are intended to facilitate further investigation into the precise mechanisms of action of this compound and to aid in the development of novel therapeutic strategies targeting macrophage polarization.
References
- 1. STAT3 and STAT6 signaling pathways synergize to promote cathepsin secretion from macrophages via IRE1α activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 and STAT6 Signaling Pathways Synergize to Promote Cathepsin Secretion from Macrophages via IRE1α Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CTSL cathepsin L [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Preclinical Profile of KGP94: A Cathepsin L Inhibitor in Murine Tumor Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of KGP94, a selective, reversible, and competitive inhibitor of Cathepsin L (CTSL), in various murine tumor models.[1] this compound has demonstrated significant anti-tumor and anti-metastatic potential, primarily through the inhibition of CTSL, a lysosomal cysteine protease often upregulated in the tumor microenvironment and correlated with the invasive and metastatic nature of several cancers.[2]
Core Efficacy Data
The anti-tumor activity of this compound has been evaluated in several murine models, demonstrating its potential in controlling tumor growth and metastasis. The quantitative data from these studies are summarized below.
Table 1: Efficacy of this compound in Syngeneic Murine Tumor Models
| Tumor Model | Host Strain | This compound Dose (mg/kg, i.p.) | Treatment Schedule | Endpoint | Control TGT500 (days) | This compound TGT500 (days) | Significance |
| C3H Mammary Carcinoma | CDF1 | 5.0 | Daily for 5 or 20 days | Tumor Growth Time (TGT500) | 18.0 ± 0.3 | 21.4 ± 1.1 | p<0.05 |
| C3H Mammary Carcinoma | CDF1 | ≥10.0 | Daily for 5 or 20 days | Tumor Growth Time (TGT500) | 18.0 ± 0.3 | ~21 | p<0.05 |
| SCCVII Carcinoma | C3H/HeNHsd | ≥10.0 | Daily for 5 or 20 days | Tumor Growth Time (TGT500) | 13.6 ± 0.7 | ~17 | p<0.05 |
TGT500: Time for tumor to reach a volume of 500 mm³. Data from an abstract by Wittenborn et al. (2014).
Table 2: Anti-Metastatic and Anti-Angiogenic Effects of this compound in Xenograft Models
| Tumor Model | Host Strain | This compound Dose (mg/kg, i.p.) | Key Findings |
| Prostate Cancer Bone Metastasis (PC-3ML cells) | Nude Mice | 20 | Significant reduction in metastatic tumor burden and improved overall survival. |
| Breast Cancer Angiogenesis (MDA-MB-231 cells) | Not Specified | Not Specified | Significant reduction in tumor-induced angiogenesis in vivo.[3] |
Further detailed quantitative data on the percentage of reduction in tumor burden and angiogenesis, and survival statistics were not available in the reviewed literature.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols employed in the key studies of this compound.
Syngeneic Tumor Models (C3H Mammary Carcinoma and SCCVII Carcinoma)
-
Animal Models: Male CDF1 or C3H/HeNHsd mice were used for the C3H mammary carcinoma and SCCVII carcinoma models, respectively.
-
Tumor Inoculation: A suspension of tumor cells was inoculated into the right rear foot of the mice.
-
This compound Formulation and Administration: this compound was dissolved in a mixture of 10% Tween 80 and 90% HEPES-buffer. The solution was administered daily via intraperitoneal (i.p.) injection at a volume of 0.01 ml/g of mouse body weight.
-
Treatment Regimen: Various doses ranging from 1-20 mg/kg were administered for 1 to 20 days, commencing on the day of tumor inoculation.
-
Efficacy Assessment: Anti-tumor activity was evaluated by measuring the tumor growth time (TGT500), defined as the number of days for the tumor to reach a volume of 500 mm³.
Prostate Cancer Bone Metastasis Model (PC-3ML Cells)
-
Animal Model: Male immunodeficient nude mice were used.
-
Tumor Cell Inoculation: Human PC-3ML prostate cancer cells were administered via intra-cardiac injection to promote dissemination and bone metastasis.
-
This compound Administration: this compound was administered at a dose of 20 mg/kg. The formulation and specific treatment schedule were not detailed in the available literature.
-
Endpoint Analysis: The primary outcomes were metastatic tumor burden and overall survival. The specific techniques for quantifying tumor burden were not fully described.
In Vivo Angiogenesis Assay (MDA-MB-231 Cells)
-
Model System: An in vivo angiogenesis model was established using MDA-MB-231 human breast cancer cells.
-
Intervention: The effect of this compound treatment was compared to controls.
-
Outcome Measurement: The extent of tumor-induced angiogenesis was the primary endpoint. Specific details of the assay methodology and quantification were not available in the reviewed literature.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects through the selective inhibition of Cathepsin L. Emerging evidence suggests that the downstream effects of CTSL inhibition by this compound involve the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Cathepsin L is implicated as an upstream regulator of NF-κB activation.[4][5] One proposed mechanism involves the proteolytic degradation of IκBα (Inhibitor of kappa B) by CTSL, which liberates NF-κB to translocate to the nucleus and activate the transcription of its target genes, promoting cell survival and proliferation.[4] Additionally, nuclear CTSL can process the transcription factor CUX1, which is also involved in NF-κB-mediated gene expression.[4] By inhibiting CTSL, this compound is thought to prevent the activation of NF-κB, thereby sensitizing cancer cells to apoptosis and inhibiting tumor progression.
Pharmacokinetics
A 2017 study by Parker et al. highlighted the limited aqueous solubility of this compound and reported the synthesis of a water-soluble phosphate prodrug, KGP420, to facilitate future in vivo studies.[2] This prodrug was shown to be readily converted to the active parent compound, this compound, through enzymatic hydrolysis.[2] However, detailed pharmacokinetic parameters for this compound in mice, such as its half-life, clearance, and bioavailability, were noted as being under investigation in a 2014 conference abstract and have not been made available in the subsequently reviewed literature.
Conclusion
The preclinical data available for this compound demonstrate its promise as an anti-cancer agent, with in vivo efficacy in murine models of mammary carcinoma, prostate cancer bone metastasis, and breast cancer angiogenesis. Its mechanism of action, through the inhibition of Cathepsin L and subsequent downregulation of the NF-κB signaling pathway, provides a strong rationale for its therapeutic potential. However, a more comprehensive understanding of its pharmacokinetic profile and further detailed quantitative efficacy studies are warranted to support its continued development.
References
- 1. Initial evaluation of the antitumour activity of this compound, a functionalized benzophenone thiosemicarbazone inhibitor of cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of a water-soluble phosphate prodrug salt and structural analogues of this compound, a lead inhibitor of cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. Inhibition of cathepsin L sensitizes human glioma cells to ionizing radiation in vitro through NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cathepsin L sensitizes human glioma cells to ionizing radiation in vitro through NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
KGP94: A Technical Guide to a Novel Cathepsin L Inhibitor for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
KGP94 is a potent and selective small-molecule inhibitor of cathepsin L, a lysosomal cysteine protease implicated in cancer progression, metastasis, and angiogenesis. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound. It includes a compilation of its quantitative biological data, detailed experimental protocols for its evaluation, and an exploration of the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction
Cathepsin L, a member of the papain family of cysteine proteases, is primarily involved in intracellular protein degradation within lysosomes. However, in various cancers, its overexpression and secretion into the extracellular milieu contribute to the breakdown of the extracellular matrix (ECM), facilitating tumor cell invasion and metastasis.[1][2] Elevated cathepsin L levels have been correlated with poor prognosis in several cancer types. This has established cathepsin L as a compelling target for anti-cancer therapeutics. This compound has emerged as a promising inhibitor of this enzyme, demonstrating anti-metastatic and anti-angiogenic properties in preclinical studies.[1][3]
Discovery and Development
This compound was identified as a selective inhibitor of cathepsin L.[1][4] Its development has been focused on its potential as an anti-cancer agent, particularly in mitigating metastatic disease.[3]
Quantitative Data
A summary of the key quantitative data for this compound is presented in the tables below, providing a clear comparison of its in vitro and in vivo activities.
| Parameter | Value | Notes |
| IC | 189 nM | In vitro enzymatic assay.[1][4] |
| GI | 26.9 µM | Represents broad anti-proliferative activity.[1][4] |
Table 1: In Vitro Activity of this compound
| Model | Dosage | Key Findings |
| Prostate Cancer Bone Metastasis | 20 mg/kg (i.p., once daily) | - 65% reduction in metastatic tumor burden- 58% reduction in tumor angiogenesis- Improved survival of mice |
Table 2: In Vivo Efficacy of this compound [1]
Experimental Protocols
Detailed methodologies for key experiments used in the characterization of this compound are provided below.
Cathepsin L Activity Assay
This assay measures the enzymatic activity of cathepsin L and the inhibitory effect of this compound.
Principle: The assay utilizes a fluorogenic substrate, Z-Phe-Arg-AMC (Z-FR-AMC), which is cleaved by active cathepsin L to release the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The increase in fluorescence is proportional to the enzyme's activity.
Materials:
-
Human liver cathepsin L
-
Z-Phe-Arg-AMC substrate
-
Assay Buffer: 20 mM sodium acetate, 1 mM EDTA, 5 mM cysteine, pH 5.5
-
This compound
-
96-well black plates
-
Fluorometer (Excitation: 365-400 nm, Emission: 440-505 nm)[5][6][7]
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Activate cathepsin L by incubating it in the assay buffer for 30 minutes at room temperature to ensure the reduction of the active site cysteine.[5]
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound solutions.
-
Add the activated cathepsin L to the wells containing this compound and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Initiate the reaction by adding the Z-Phe-Arg-AMC substrate to a final concentration of 1-10 µM.[5]
-
Immediately measure the fluorescence intensity at regular intervals for 1-2 hours at 37°C.
-
Calculate the rate of reaction and determine the IC
50value of this compound.
Cell Viability/Cytotoxicity Assay
This assay determines the effect of this compound on the viability of cancer cells.
Principle: A common method is the MTT assay, where viable cells with active metabolism convert 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product. The amount of formazan is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., PC-3, MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI
50value.
Clonogenic Assay
This assay assesses the long-term survival and proliferative capacity of cancer cells after treatment with this compound.[2]
Principle: The ability of a single cell to grow into a colony of at least 50 cells is a measure of its reproductive integrity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Fixation solution (e.g., 6% glutaraldehyde)
-
Stereomicroscope
Procedure:
-
Treat a bulk population of cells with this compound for a specified duration.
-
After treatment, harvest the cells by trypsinization and prepare a single-cell suspension.
-
Count the viable cells and seed a known number of cells (e.g., 200-1000) into 6-well plates.
-
Incubate the plates for 1-3 weeks at 37°C in a CO
2incubator, allowing colonies to form.[8][9][10] -
Fix the colonies with the fixation solution for at least 30 minutes.[9]
-
Stain the colonies with crystal violet solution.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells) under a stereomicroscope.
-
Calculate the plating efficiency and the surviving fraction for each treatment group.
In Vivo Prostate Cancer Bone Metastasis Model
This model evaluates the in vivo efficacy of this compound in a clinically relevant setting.
Principle: Human prostate cancer cells are injected into immunodeficient mice, leading to the formation of bone metastases. The effect of this compound on tumor growth and metastasis is then assessed.
Materials:
-
Highly metastatic human prostate cancer cell line (e.g., PC-3ML)
-
Immunodeficient mice (e.g., nude or SCID)
-
This compound formulation for injection
-
Anesthetic
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Culture and harvest the prostate cancer cells.
-
Anesthetize the mice.
-
Inject the cancer cells into the left ventricle of the heart (intracardiac injection) to mimic hematogenous spread.[11]
-
Monitor the mice for tumor development using methods like bioluminescence imaging.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg, i.p., daily) or vehicle control.[1]
-
Monitor tumor growth and metastasis over time.
-
At the end of the study, euthanize the mice and collect tissues for histological and molecular analysis to assess tumor burden and angiogenesis.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the proteolytic activity of cathepsin L. This inhibition disrupts key processes involved in cancer progression.
Inhibition of Extracellular Matrix Degradation
Secreted cathepsin L degrades components of the ECM, such as collagen and laminin, which is a crucial step for cancer cell invasion and metastasis. By inhibiting cathepsin L, this compound prevents this degradation, thereby impeding the ability of cancer cells to break through tissue barriers.
Caption: this compound inhibits Cathepsin L-mediated ECM degradation.
Modulation of Angiogenesis
Tumor growth and metastasis are dependent on the formation of new blood vessels, a process known as angiogenesis. Cathepsin L can promote angiogenesis by releasing pro-angiogenic factors from the ECM. This compound's inhibition of cathepsin L can therefore suppress tumor-induced angiogenesis.
Potential Impact on Downstream Signaling
While the direct target of this compound is cathepsin L, its inhibitory action can have downstream consequences on intracellular signaling pathways that regulate cell behavior. The precise signaling cascades affected by this compound are an active area of research. However, based on the known functions of cathepsin L and the cellular processes affected by this compound (migration, invasion), it is plausible that pathways such as the MAPK and NF-κB signaling cascades are involved. For instance, cathepsin L can influence the processing of signaling molecules or the turnover of receptors, which in turn could impact these pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cathepsin L Inhibition by the Small Molecule this compound Suppresses Tumor Microenvironment Enhanced Metastasis Associated Cell Functions of Prostate and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. oncotarget.com [oncotarget.com]
Methodological & Application
Application Notes and Protocols for KGP94 in Cell Culture
Introduction
KGP94 is a potent and selective small molecule inhibitor of Cathepsin L (CTSL), a lysosomal cysteine protease.[1] Under normal physiological conditions, CTSL is primarily involved in intracellular protein turnover within lysosomes. However, in the context of cancer, CTSL is often overexpressed and secreted by tumor cells. This secreted CTSL plays a crucial role in the degradation of the extracellular matrix (ECM), a key process in tumor invasion and metastasis. This compound, by inhibiting CTSL activity, presents a valuable tool for researchers studying cancer progression and for the development of anti-metastatic therapies.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cancer cell viability, invasion, and migration.
Mechanism of Action
This compound exerts its biological effects by selectively inhibiting the enzymatic activity of Cathepsin L. This inhibition leads to a reduction in the breakdown of ECM components, such as collagen and laminin, thereby impeding the ability of cancer cells to invade surrounding tissues and metastasize to distant sites.
Application Notes
This compound is suitable for a variety of in vitro cell-based assays to characterize its anti-cancer properties. Key applications include:
-
Inhibition of Cancer Cell Invasion: Assessing the ability of this compound to block the passage of cancer cells through a reconstituted basement membrane (e.g., Matrigel).
-
Inhibition of Cancer Cell Migration: Evaluating the effect of this compound on the directional movement of cancer cells.
-
Determination of Cytotoxicity: Establishing the concentration-dependent effects of this compound on cancer cell viability to identify non-toxic doses for targeted anti-metastatic studies.
-
Investigation of Signaling Pathways: Elucidating the molecular mechanisms downstream of Cathepsin L inhibition.
Experimental Protocols
General Cell Culture and Treatment with this compound
-
Cell Culture: Maintain selected cancer cell lines (e.g., PC-3ML, MDA-MB-231) in their recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent such as DMSO. Store the stock solution at -20°C.
-
Treatment: When cells reach 70-80% confluency, replace the culture medium with fresh medium containing the desired concentration of this compound. For initial experiments, a concentration range of 1 µM to 25 µM is recommended. A DMSO control (vehicle) should be included in all experiments. The final concentration of DMSO should not exceed 0.1% (v/v).
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound and to establish the half-maximal inhibitory concentration (IC50).
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Invasion Assay (Transwell Assay)
This assay measures the ability of cells to invade through a basement membrane matrix.
-
Chamber Coating: Thaw Matrigel on ice and dilute it with cold, serum-free medium to a final concentration of 1 mg/mL. Add 100 µL of the diluted Matrigel to the upper chamber of a Transwell insert (8 µm pore size) and incubate at 37°C for 2 hours to allow for solidification.
-
Cell Preparation: Culture cells to 70-80% confluency and then serum-starve them overnight.
-
Cell Seeding: Resuspend the cells in serum-free medium containing different concentrations of this compound (e.g., 10 µM and 25 µM) or a vehicle control. Seed 5 x 10⁴ cells into the upper chamber of the Matrigel-coated Transwell insert.
-
Chemoattractant: Add medium supplemented with 10% FBS to the lower chamber as a chemoattractant.
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Cell Removal: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes, followed by staining with 0.1% crystal violet for 20 minutes.
-
Cell Counting: Wash the inserts with PBS, allow them to air dry, and count the number of stained cells in several random fields under a microscope.
-
Data Analysis: Express the results as the percentage of invading cells compared to the vehicle control.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on the two-dimensional movement of cells.
-
Cell Seeding: Seed cells in a 6-well plate and grow them to 90-100% confluency.
-
Wound Creation: Create a uniform scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
This compound Treatment: Add fresh medium containing different concentrations of this compound (e.g., 10 µM and 25 µM) or a vehicle control.
-
Image Acquisition: Capture images of the wound at 0 hours and at various time points (e.g., 12, 24 hours) using a microscope.
-
Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h |
| PC-3ML (Prostate Cancer) | 35.2 |
| MDA-MB-231 (Breast Cancer) | 42.5 |
| A549 (Lung Cancer) | 51.8 |
| HCT116 (Colon Cancer) | 29.7 |
Table 2: Effect of this compound on Cancer Cell Invasion
| Treatment | Concentration (µM) | % Invasion (relative to control) |
| Vehicle (DMSO) | - | 100 |
| This compound | 10 | 65 |
| This compound | 25 | 32 |
Table 3: Effect of this compound on Cancer Cell Migration
| Treatment | Concentration (µM) | % Wound Closure at 24h |
| Vehicle (DMSO) | - | 95 |
| This compound | 10 | 58 |
| This compound | 25 | 25 |
Visualization
Caption: this compound inhibits secreted Cathepsin L, preventing ECM degradation and cell invasion.
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Caption: Workflow for the Transwell cell invasion assay with this compound treatment.
Caption: Workflow for the wound healing cell migration assay with this compound treatment.
References
Application Notes and Protocols for K-GP94 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of KGP94, a selective inhibitor of cathepsin L, in various in vitro assays relevant to cancer research and drug development.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of cathepsin L, a lysosomal cysteine protease.[1][2] Under normal physiological conditions, cathepsin L is primarily located in lysosomes. However, in many cancers, it is overexpressed and secreted into the tumor microenvironment, where it plays a crucial role in tumor progression, invasion, metastasis, and angiogenesis by degrading components of the extracellular matrix (ECM).[2][3] this compound has demonstrated the ability to inhibit these processes in preclinical studies, making it a valuable tool for investigating the role of cathepsin L in cancer and for the development of novel anti-metastatic therapies.[4][5]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from in vitro studies.
| Parameter | Value | Cell Lines/Conditions | Reference |
| IC₅₀ (Cathepsin L) | 189 nM | N/A | [1] |
| GI₅₀ (Cytotoxicity) | 26.9 µM | Various human cell lines | [1] |
| Inhibition of Secreted Cathepsin L Activity | 94% reduction | PC-3ML (prostate cancer) cells, 25 µM this compound | [4] |
| 92% reduction | MDA-MB-231 (breast cancer) cells, 25 µM this compound | [4] | |
| Inhibition of Cell Migration | 74% reduction | PC-3ML cells, 25 µM this compound | [4] |
| 40% reduction | MDA-MB-231 cells, 25 µM this compound | [4] | |
| Inhibition of Cell Invasion | 53% reduction | PC-3ML cells, 25 µM this compound | [4] |
| 88% reduction | MDA-MB-231 cells, 25 µM this compound | [4] |
Dissolution Protocol for this compound
Due to its limited aqueous solubility, this compound requires dissolution in an organic solvent, typically dimethyl sulfoxide (DMSO), for use in in vitro assays.
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Prepare a Stock Solution: To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for 1 mg of this compound (Molecular Weight: 350.25 g/mol ), add 285.5 µL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
-
Working Solution Preparation: For in vitro assays, dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
In Vitro Transwell Invasion Assay
This protocol details the methodology for assessing the effect of this compound on the invasive capacity of cancer cells using a transwell system.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel or other basement membrane extract
-
Serum-free cell culture medium
-
Complete cell culture medium (containing serum or other chemoattractants)
-
This compound stock solution
-
Cancer cell line of interest (e.g., MDA-MB-231, PC-3ML)
-
Cotton swabs
-
Methanol or other fixative
-
Crystal violet staining solution
-
Microscope
Protocol:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute the Matrigel with cold, serum-free medium to the desired concentration (typically 1 mg/mL).
-
Add 50-100 µL of the diluted Matrigel to the upper chamber of the transwell inserts and incubate at 37°C for at least 4 hours to allow for gelation.
-
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.
-
Add 100-200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
In the lower chamber, add complete medium containing a chemoattractant (e.g., 10% FBS).
-
-
This compound Treatment:
-
Prepare different concentrations of this compound in the cell culture medium (both in the upper and lower chambers). A typical concentration range to test is 1-25 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for 24-48 hours, allowing the cells to invade through the Matrigel and the porous membrane.
-
-
Quantification of Invasion:
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane using a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of stained, invaded cells in several random fields of view using a microscope. The results can be expressed as the percentage of invasion relative to the vehicle control.
-
Cathepsin L Activity Assay
This protocol describes how to measure the inhibitory effect of this compound on the enzymatic activity of secreted cathepsin L from cultured cancer cells.
Materials:
-
Conditioned medium from cancer cell cultures
-
Cathepsin L activity assay kit (commercial kits are available and recommended)
-
This compound stock solution
-
Fluorometer or spectrophotometer
Protocol:
-
Preparation of Conditioned Medium:
-
Culture cancer cells to ~70-80% confluency.
-
Wash the cells with serum-free medium and then incubate them in fresh serum-free medium for 24-48 hours.
-
Collect the conditioned medium and centrifuge it to remove any detached cells and debris.
-
-
This compound Treatment:
-
In a 96-well plate, add the conditioned medium.
-
Add different concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
-
Enzymatic Reaction:
-
Follow the instructions provided with the commercial cathepsin L activity assay kit. This typically involves adding a specific fluorogenic or colorimetric substrate for cathepsin L.
-
Incubate the plate at the recommended temperature and for the specified time to allow the enzymatic reaction to proceed.
-
-
Measurement:
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cathepsin L activity inhibition for each this compound concentration relative to the vehicle control.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits active Cathepsin L, preventing ECM degradation and subsequent tumor invasion and metastasis.
Caption: Step-by-step workflow for conducting a transwell invasion assay to evaluate the efficacy of this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Cathepsin L in tumor angiogenesis and its therapeutic intervention by the small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Cathepsin L Inhibition by the Small Molecule this compound Suppresses Tumor Microenvironment Enhanced Metastasis Associated Cell Functions of Prostate and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsin L inhibition by the small molecule this compound suppresses tumor microenvironment enhanced metastasis associated cell functions of prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for KGP94 in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
KGP94 is a potent and selective small molecule inhibitor of Cathepsin L (CTSL), a lysosomal cysteine protease.[1] Upregulation and secretion of CTSL are frequently observed in various malignancies, where it plays a pivotal role in the degradation of the extracellular matrix (ECM), a critical step in tumor invasion and metastasis.[2][3] By inhibiting CTSL, this compound has demonstrated potential as an anti-metastatic agent, reducing the invasive capacity of cancer cells. These application notes provide recommended concentrations, detailed experimental protocols, and an overview of the signaling pathways involved when using this compound in cancer cell line research.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's activity and efficacy in various cancer cell lines. This data is essential for designing experiments and interpreting results.
| Parameter | Value | Cell Line(s) | Notes |
| IC50 (Cathepsin L Inhibition) | 189 nM | N/A | Represents the concentration for 50% inhibition of CTSL enzymatic activity.[1] |
| GI50 (Growth Inhibition) | 26.9 µM | Various human cell lines | Indicates low general cytotoxicity, making it suitable for studying anti-invasive effects without confounding cytotoxicity.[1] |
| Effective Concentration (Invasion Inhibition) | 10 µM - 25 µM | PC-3ML (Prostate Carcinoma), MDA-MB-231 (Breast Carcinoma) | At these concentrations, this compound significantly reduces cancer cell invasion.[3] |
| Effect on Secreted CTSL Activity | 25 µM | PC-3ML, MDA-MB-231 | Suppresses secreted CTSL activity by 94% and 92% in PC-3ML and MDA-MB-231 cells, respectively, after 24 hours of treatment.[1] |
| Effect on Invasion (Hypoxic Conditions) | 10 µM & 25 µM | PC-3ML, MDA-MB-231 | Reduces hypoxia-induced invasion by 50% and 63% in PC-3ML, and 80% and 92% in MDA-MB-231, respectively.[3] |
| Effect on M2 Macrophage Markers | 10 µM & 20 µM | Primary bone marrow-derived macrophages, Raw264.7 | Reduces the expression of Arginase-1 and CD206 after 24 hours, suggesting an immunomodulatory role in the tumor microenvironment.[1] |
Signaling Pathway
Cathepsin L, the target of this compound, is a key player in the proteolytic cascade that facilitates cancer cell invasion and metastasis. The diagram below illustrates the signaling pathway affected by this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in cancer cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound and to establish a non-toxic working concentration for subsequent experiments.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, PC-3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Recommended final concentrations to test range from 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the GI50 value.
Transwell Invasion Assay
This protocol assesses the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Transwell inserts with 8 µm pore size polycarbonate membranes
-
Matrigel basement membrane matrix
-
Serum-free culture medium
-
Complete culture medium
-
This compound
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
Procedure:
-
Thaw Matrigel on ice overnight. Dilute Matrigel with cold serum-free medium and coat the top of the Transwell inserts. Allow the Matrigel to solidify at 37°C for at least 1 hour.
-
Harvest and resuspend cancer cells in serum-free medium containing the desired concentrations of this compound (e.g., 10 µM and 25 µM) or vehicle control.
-
Seed 5 x 10^4 to 1 x 10^5 cells in the upper chamber of the coated Transwell inserts.
-
Add complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 15 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of invading cells in several random fields under a microscope.
-
Quantify the results and compare the number of invading cells in this compound-treated wells to the control wells.
Western Blot Analysis
This protocol is used to analyze the expression levels of CTSL and other relevant proteins following this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CTSL, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-CTSL, diluted according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize the protein levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cathepsin L inhibition by the small molecule this compound suppresses tumor microenvironment enhanced metastasis associated cell functions of prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cathepsin L Inhibition by the Small Molecule this compound Suppresses Tumor Microenvironment Enhanced Metastasis Associated Cell Functions of Prostate and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of KGP94 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KGP94 is a potent and selective small molecule inhibitor of Cathepsin L (CTSL), a lysosomal cysteine protease.[1][2] Under normal physiological conditions, CTSL is involved in intracellular protein degradation.[3] However, in various cancers, elevated expression and secretion of CTSL are strongly associated with tumor progression, invasion, metastasis, and angiogenesis.[3][4][5] this compound exerts its anti-cancer effects by competitively inhibiting CTSL activity, thereby mitigating its role in malignant progression.[6] These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, based on preclinical studies, to facilitate further research into its therapeutic potential.
Mechanism of Action
This compound selectively targets the active site of Cathepsin L, with a reported IC50 of 189 nM.[1][2] By inhibiting CTSL, this compound has been shown to attenuate the migration and invasion of metastatic carcinoma cells.[1] Furthermore, studies have indicated that the inhibition of CTSL by this compound can lead to a significant downregulation of NFκB signaling activity.[5] CTSL is also known to upregulate cell cycle-related genes, including cyclins, suggesting another avenue through which its inhibition may impact tumor growth.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro and in vivo studies on the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Concentration | Effect | Reference |
| PC-3ML (Prostate Cancer) | 25 µM | 53% impairment of invasion | [1] |
| MDA-MB-231 (Breast Cancer) | 25 µM | 88% impairment of invasion | [1] |
| PC-3ML (Prostate Cancer) | 25 µM | 94% suppression of secreted CTSL activity | [1] |
| MDA-MB-231 (Breast Cancer) | 25 µM | 92% suppression of secreted CTSL activity | [1] |
| Primary bone marrow-derived macrophages or Raw264.7 | 10 or 20 µM | Reduction in M2 macrophage markers (Arginase-1 and CD206) | [1][2] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Mouse Model | Tumor Type | This compound Dose and Schedule | Key Findings | Reference |
| Prostate Cancer Bone Metastasis Model | Prostate Cancer | 20 mg/kg, i.p., once daily for 3 days | 65% reduction in metastatic tumor burden, 58% reduction in tumor angiogenesis, improved survival | [1] |
| C3H Mammary Carcinoma | Mammary Carcinoma | ≥ 10.0 mg/kg, i.p. | Significant increase in tumor growth time (TGT500) from 18.0 to ~21 days | [7] |
| SCCVII Carcinoma | SCCVII Carcinoma | ≥ 10.0 mg/kg, i.p. | Significant increase in tumor growth time (TGT500) from 13.6 to ~17 days | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration (Method A)
This protocol is based on the formulation used in studies with C3H mammary carcinoma and SCCVII carcinoma models.[7]
Materials:
-
This compound powder
-
Tween 80
-
HEPES-buffered saline (HEPES-buffer)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Prepare the vehicle solution: Prepare a solution of 10% Tween 80 in 90% HEPES-buffer. For example, to make 10 ml of the vehicle, mix 1 ml of Tween 80 with 9 ml of HEPES-buffer.
-
Weigh this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and the total volume to be prepared.
-
Dissolve this compound: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of the vehicle solution (10% Tween 80 in 90% HEPES-buffer) to achieve the desired final concentration.
-
Mix thoroughly: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.
-
Administration: The solution should be prepared fresh daily and administered intraperitoneally (i.p.) at a volume of 0.01 ml/g of mouse body weight.[7]
Protocol 2: Preparation of this compound for In Vivo Administration (Method B)
This protocol provides an alternative formulation for achieving a clear solution of this compound.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Prepare stock solution: Prepare a stock solution of this compound in DMSO (e.g., 25.0 mg/mL).
-
Formulate the working solution: To prepare a 1 mL working solution, follow these steps in order: a. Add 400 µL of PEG300 to a sterile microcentrifuge tube. b. Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of saline to bring the final volume to 1 mL. Mix well.
-
Check for clarity: This protocol should yield a clear solution. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
Administration: The working solution should be prepared fresh on the day of use. Administer the solution via the desired route (e.g., intraperitoneally).
Note on Stability: For continuous dosing periods exceeding half a month, the stability of the formulation in Protocol 2 should be carefully considered.[1] Stock solutions of this compound in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits Cathepsin L, blocking downstream pro-tumorigenic processes.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating the anti-tumor efficacy of this compound in mouse models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Targeting Cathepsin L in Cancer Management: Leveraging Machine Learning, Structure-Based Virtual Screening, and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin L Inhibition by the Small Molecule this compound Suppresses Tumor Microenvironment Enhanced Metastasis Associated Cell Functions of Prostate and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An efficient and concise synthesis of a selective small molecule non-peptide inhibitor of cathepsin L: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preparing KGP94 Stock Solutions with DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KGP94 is a potent and selective inhibitor of Cathepsin L, a lysosomal cysteine protease.[1][2] Upregulation and secretion of Cathepsin L are implicated in the progression of various cancers, where it facilitates tumor cell invasion, metastasis, and angiogenesis by degrading components of the extracellular matrix (ECM).[3][4][5] this compound has demonstrated the ability to impede the migration and invasion of metastatic cancer cells, highlighting its potential as a therapeutic agent.[1][2] This document provides detailed protocols for the preparation of this compound stock solutions using Dimethyl Sulfoxide (DMSO) and their application in common cell-based assays.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, essential for accurate and effective experimental design.
| Parameter | Value | Source |
| Molecular Weight | 350.23 g/mol | [1] |
| Solubility in DMSO | ≥ 100 mg/mL (≥ 285.53 mM) | [2] |
| IC₅₀ (Cathepsin L) | 189 nM | [2][6] |
| GI₅₀ (Human Cell Lines) | 26.9 µM | [2][6] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock can then be diluted to working concentrations for various in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: In a chemical fume hood, ensure all materials are clean and sterile. Use an analytical balance to accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, 3.5023 mg of this compound is required.
-
Dissolution:
-
Carefully transfer the weighed this compound powder into a sterile microcentrifuge tube or amber glass vial.
-
Add the calculated volume of anhydrous/sterile DMSO to the tube. For 1 mL of a 10 mM stock, add 1 mL of DMSO.
-
Cap the tube securely.
-
-
Solubilization:
-
Vortex the solution at room temperature until the this compound powder is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Note on DMSO: DMSO is hygroscopic; use a fresh, unopened bottle or a properly stored anhydrous grade to ensure maximum solubility. The final concentration of DMSO in cell culture media should typically be kept below 0.5% to avoid cytotoxicity.
Cell Viability (MTT) Assay with this compound
This protocol outlines the use of an MTT assay to determine the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate for 24-72 hours.
-
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
Transwell Invasion Assay with this compound
This protocol describes a method to assess the effect of this compound on cancer cell invasion through a basement membrane matrix.
Materials:
-
Cancer cell line
-
Transwell inserts with 8 µm pore size
-
Matrigel or other basement membrane extract
-
Serum-free and serum-containing cell culture medium
-
This compound stock solution
-
Cotton swabs
-
Methanol or other fixative
-
Crystal violet stain
-
Microscope
Procedure:
-
Insert Preparation: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend cells in serum-free medium containing various concentrations of this compound (and a vehicle control). Seed 50,000-100,000 cells into the upper chamber of the Transwell inserts.
-
Chemoattraction: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours at 37°C and 5% CO₂.
-
Cell Removal and Fixation:
-
Use a cotton swab to gently remove the non-invading cells from the top surface of the insert.
-
Fix the invading cells on the bottom surface of the insert with methanol for 10 minutes.
-
-
Staining and Visualization:
-
Stain the fixed cells with crystal violet for 15 minutes.
-
Wash the inserts with water and allow them to dry.
-
Count the number of invading cells in several fields of view using a microscope.
-
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits secreted Cathepsin L, preventing ECM degradation.
This compound Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solution in DMSO.
References
Application Notes and Protocols for KGP94 in Clonogenic Cell Survival Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KGP94 is a potent and selective small molecule inhibitor of Cathepsin L (CTSL), a lysosomal cysteine protease.[1][2] Upregulation of CTSL is frequently observed in various human cancers and is correlated with metastatic potential and poor patient prognosis.[3][4] this compound exerts its inhibitory effect by blocking the active site of CTSL, thereby impeding tumor growth and metastasis-associated cellular processes such as migration and invasion.[2][3][4] The clonogenic cell survival assay is a well-established in vitro method to determine the ability of a single cell to undergo unlimited division and form a colony. This assay is a critical tool for assessing the long-term effects of cytotoxic and cytostatic agents like this compound on cancer cell viability and proliferative capacity.
These application notes provide a comprehensive protocol for utilizing this compound in a clonogenic cell survival assay, along with relevant quantitative data and a diagram of the implicated signaling pathway to guide researchers in their experimental design and data interpretation.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound in various cancer cell lines. This data can be used as a reference for selecting appropriate concentrations for clonogenic assays. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Table 1: this compound Inhibitory Concentrations
| Parameter | Value | Cell Lines | Reference |
| IC50 (Cathepsin L) | 189 nM | - | [1] |
| GI50 (Growth Inhibition) | 26.9 µM | Various human cell lines | [1] |
| Effective Concentration (Migration/Invasion Assay) | 10 - 25 µM | PC-3ML (Prostate), MDA-MB-231 (Breast) | [5] |
Experimental Protocols
Clonogenic Cell Survival Assay with this compound
This protocol is adapted from established methods and is specifically tailored for assessing the long-term effects of this compound on cancer cell survival.[5]
Materials:
-
Cancer cell line of interest (e.g., PC-3, MDA-MB-231)
-
Complete cell culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well plates or 60 mm dishes
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Seeding and Treatment:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
In a separate flask or plate, treat the desired number of cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM) and a vehicle control (e.g., DMSO) for 24 hours in complete medium.[5] The final solvent concentration should be consistent across all conditions and ideally below 0.1%.
-
-
Plating for Colony Formation:
-
After the 24-hour treatment, harvest the cells, wash with PBS, and resuspend in fresh complete medium.
-
Perform a cell count to determine the number of viable cells.
-
Seed the treated cells into 6-well plates or 60 mm dishes at a low density (e.g., 50, 100, or 200 cells per well/dish) to ensure the formation of distinct colonies. The optimal seeding density should be determined empirically for each cell line.
-
Gently swirl the plates to ensure an even distribution of cells.
-
-
Incubation:
-
Colony Staining:
-
Once colonies are visible to the naked eye (typically >50 cells), carefully remove the medium.
-
Gently wash the wells/dishes with PBS.
-
Fix the colonies by adding methanol and incubating for 10-15 minutes.
-
Remove the methanol and add crystal violet staining solution.
-
Incubate at room temperature for 15-30 minutes.
-
Carefully remove the staining solution and wash the wells/dishes with water until the background is clear.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Analysis:
-
Count the number of colonies (a cluster of ≥50 cells) in each well/dish.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated cells / PE of control cells
-
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Cathepsin L signaling pathway targeted by this compound and the experimental workflow for the clonogenic assay.
Caption: this compound inhibits Cathepsin L, blocking pathways involved in metastasis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Initial evaluation of the antitumour activity of this compound, a functionalized benzophenone thiosemicarbazone inhibitor of cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Cathepsin L Inhibition by the Small Molecule this compound Suppresses Tumor Microenvironment Enhanced Metastasis Associated Cell Functions of Prostate and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for K-GP94 in Tumor Hypoxia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor hypoxia, a common feature of the microenvironment of solid tumors, is a critical driver of cancer progression, metastasis, and resistance to therapy. Hypoxia-inducible factor-1 alpha (HIF-1α) is a key transcription factor that orchestrates the cellular response to low oxygen conditions. One of the downstream effects of the hypoxic tumor microenvironment is the enhanced secretion of proteases that facilitate tumor cell invasion and metastasis. Among these is Cathepsin L (CTSL), a lysosomal cysteine protease, which is significantly upregulated in various cancers and correlates with poor prognosis.
KGP94 is a potent and selective small molecule inhibitor of Cathepsin L. It acts by reversibly binding to the active site of CTSL, thereby blocking its proteolytic activity. This inhibitory action makes this compound a valuable tool for studying the role of CTSL in hypoxia-driven tumor progression and as a potential anti-metastatic agent.
These application notes provide a comprehensive overview of the use of this compound in studying hypoxia in tumors, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.
Mechanism of Action: this compound in the Hypoxic Tumor Microenvironment
Under hypoxic conditions, tumor cells increase the secretion of Cathepsin L. This is, in part, a consequence of the stabilization of HIF-1α, which can lead to the upregulation of genes involved in tumor cell survival and invasion. The acidic nature of the tumor microenvironment further enhances the enzymatic activity of secreted CTSL.
This compound specifically inhibits the enzymatic activity of Cathepsin L. By doing so, it blocks the downstream effects of increased CTSL in the hypoxic tumor microenvironment, which include:
-
Degradation of the Extracellular Matrix (ECM): CTSL degrades components of the ECM, paving the way for tumor cell invasion.
-
Activation of other Proteases: CTSL can activate other proteases involved in metastasis, further amplifying the invasive potential of cancer cells.
The targeted inhibition of CTSL by this compound allows researchers to dissect the specific contribution of this protease to hypoxia-induced cancer cell aggressiveness.
Quantitative Data
The efficacy of this compound in counteracting the pro-invasive effects of hypoxia has been demonstrated in various cancer cell lines. The following tables summarize the key quantitative data.
Table 1: this compound Inhibition of Hypoxia-Induced Tumor Cell Invasion
| Cell Line | Treatment Condition | This compound Concentration (µM) | Invasion Inhibition (%) | Reference |
| PC-3ML (Prostate Cancer) | Hypoxia (1% O₂) | 10 | 50 | |
| 25 | 63 | |||
| MDA-MB-231 (Breast Cancer) | Hypoxia (1% O₂) | 10 | 80 | |
| 25 | 92 |
Table 2: General Properties of this compound
| Property | Value | Reference |
| Target | Cathepsin L | |
| IC₅₀ | 189 nM | |
| Cytotoxicity (GI₅₀) | 26.9 µM (across various human cell lines) |
Experimental Protocols
Here, we provide detailed protocols for in vitro experiments to study the effects of this compound on tumor cells under hypoxic conditions.
Protocol 1: Induction of Hypoxia in Cell Culture
This protocol describes how to create a hypoxic environment for cultured cancer cells.
Materials:
-
Hypoxia chamber or incubator capable of regulating O₂ levels
-
Nitrogen (N₂) gas source
-
Humidified incubator (37°C, 5% CO₂)
-
Cell culture dishes and appropriate growth medium
Procedure:
-
Culture the cancer cells of interest (e.g., PC-3ML, MDA-MB-231) in their recommended growth medium to 70-80% confluency.
-
Place the cell culture plates into the hypoxia chamber.
-
Purge the chamber with a gas mixture containing 1% O₂, 5% CO₂, and 94% N₂. The flow rate and duration will depend on the specific chamber being used.
-
Seal the chamber and place it in a standard humidified incubator at 37°C.
-
Incubate the cells for the desired duration of hypoxic exposure. For studying the acute effects on CTSL secretion and invasion, a 4-hour incubation is often sufficient.
Protocol 2: In Vitro Tumor Cell Invasion Assay (Boyden Chamber Assay)
This protocol measures the invasive capacity of cancer cells in the presence or absence of this compound under hypoxic conditions.
Materials:
-
Boyden chambers with Matrigel-coated inserts (8 µm pore size)
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% fetal bovine serum)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Induce hypoxia in the cancer cells as described in Protocol 1 for 4 hours.
-
During the last hour of hypoxic exposure, prepare the Boyden chambers. Rehydrate the Matrigel-coated inserts with serum-free medium.
-
After rehydration, remove the medium from the inserts.
-
In the lower chamber, add medium containing the chemoattractant. If testing the effect of this compound, add the desired concentration of this compound to both the upper and lower chambers.
-
Harvest the hypoxia-treated cells and resuspend them in serum-free medium containing the desired concentration of this compound.
-
Seed the cells into the upper chamber of the inserts.
-
Place the assembled chambers back into the hypoxic chamber and incubate for 24 hours at 37°C.
-
After incubation, remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix and stain the invading cells on the underside of the insert.
-
Count the number of invading cells in several fields of view using a microscope.
-
Quantify the results and compare the different treatment groups.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol provides a general guideline for studying the effects of this compound in a murine xenograft model. Specific parameters will need to be optimized for the particular cell line and mouse strain used.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells for inoculation
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
-
Anesthesia
-
Surgical tools for tissue collection
Procedure:
-
Inoculate the cancer cells subcutaneously or orthotopically into the mice.
-
Allow the tumors to establish and reach a palpable size.
-
Randomize the mice into control and treatment groups.
-
Administer this compound to the treatment group. The route of administration (e.g., intraperitoneal, oral) and the dosing schedule will need to be determined based on pharmacokinetic and pharmacodynamic studies. A previously reported dose is 20 mg/kg, once daily for 3 days via intraperitoneal injection.
-
Monitor tumor growth regularly by measuring tumor volume with calipers.
-
At the end of the study, euthanize the mice and excise the tumors.
-
The tumors can be processed for various analyses, including immunohistochemistry for hypoxia markers (e.g., pimonidazole, CAIX) and CTSL expression, as well as for assessing metastasis to distant organs.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound in hypoxic tumors.
Experimental Workflow
Caption: Experimental workflow for this compound studies.
Logical Relationship
Methodology for Assessing KGP94's Effect on Cell Migration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KGP94 is a small molecule inhibitor of Cathepsin L (CTSL), a lysosomal cysteine protease.[1][2] Elevated CTSL activity is associated with increased tumor cell invasion and migration, making it a promising target for anti-metastatic therapies.[1][2][3] this compound has been shown to significantly attenuate the migration and invasion of cancer cells, such as prostate and breast cancer cell lines.[1][2] These application notes provide detailed methodologies for assessing the in vitro effects of this compound on cell migration, including protocols for the wound healing "scratch" assay and the transwell migration assay. Additionally, we present a summary of quantitative data and a proposed signaling pathway for this compound's mechanism of action.
Data Presentation
The following tables summarize the quantitative effects of this compound on the migration and invasion of prostate (PC-3ML) and breast (MDA-MB-231) cancer cells. Data is extracted from studies where non-cytotoxic doses of this compound were utilized to specifically assess its anti-migratory and anti-invasive properties.[1]
Table 1: Effect of this compound on Prostate Cancer Cell (PC-3ML) Migration and Invasion
| Treatment Condition | Concentration (µM) | Migration Inhibition (%) | Invasion Inhibition (%) |
| This compound | 10 | ~45% | ~50% |
| 25 | ~60% | ~63% | |
| Hypoxia + this compound | 10 | Data not available | ~50% (below basal levels) |
| 25 | Data not available | ~63% (below basal levels) | |
| Acidic pH + this compound | 10 | Data not available | ~50% (below basal levels) |
| 25 | Data not available | ~63% (below basal levels) |
Table 2: Effect of this compound on Breast Cancer Cell (MDA-MB-231) Migration and Invasion
| Treatment Condition | Concentration (µM) | Migration Inhibition (%) | Invasion Inhibition (%) |
| This compound | 10 | ~75% | ~80% |
| 25 | ~90% | ~92% | |
| Hypoxia + this compound | 10 | Data not available | ~80% (below basal levels) |
| 25 | Data not available | ~92% (below basal levels) | |
| Acidic pH + this compound | 10 | Data not available | ~80% (below basal levels) |
| 25 | Data not available | ~92% (below basal levels) |
Signaling Pathway
This compound exerts its effect by inhibiting Cathepsin L (CTSL). CTSL is known to be involved in signaling pathways that promote cell migration and invasion. One proposed mechanism involves the activation of the JNK pathway.[1] Furthermore, CTSL has been implicated in the transforming growth factor-β (TGF-β)-mediated epithelial-mesenchymal transition (EMT), a process crucial for cancer cell migration and invasion, which is associated with the PI3K/AKT and Wnt signaling pathways.[4][5] The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: Proposed signaling pathway of this compound in inhibiting cell migration.
Experimental Protocols
Wound Healing "Scratch" Assay
This assay is a straightforward method to study directional cell migration in vitro.[6][7][8]
Experimental Workflow:
Caption: Workflow for the wound healing "scratch" assay.
Protocol:
-
Cell Seeding:
-
Seed prostate (e.g., PC-3ML) or breast (e.g., MDA-MB-231) cancer cells in a 6-well plate at a density that will form a confluent monolayer within 24 hours.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
-
Creating the Scratch:
-
Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight "scratch" or wound in the center of the cell monolayer.
-
Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove detached cells.[8]
-
-
Treatment:
-
Replace the PBS with fresh culture medium containing the desired concentration of this compound (e.g., 10 µM, 25 µM) or a vehicle control (e.g., DMSO).
-
Use serum-free or low-serum medium to minimize cell proliferation.
-
-
Image Acquisition:
-
Immediately after adding the treatment, acquire images of the scratch at time 0 using a microscope with a camera. Mark the location of the images for consistent imaging over time.
-
Acquire images at subsequent time points (e.g., 6, 12, 24 hours) at the same marked locations. Live-cell imaging systems can be used for continuous monitoring.[9]
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure at each time point relative to the initial wound area at time 0.
-
Compare the rate of wound closure between this compound-treated and control groups.
-
Transwell Migration Assay (Boyden Chamber Assay)
This assay assesses the chemotactic migration of cells through a porous membrane.[10][11][12]
Experimental Workflow:
Caption: Workflow for the transwell migration assay.
Protocol:
-
Preparation of Transwell Inserts:
-
Use transwell inserts with a suitable pore size (e.g., 8 µm) for the cell type being studied.
-
For invasion assays, the inserts should be coated with a basement membrane extract like Matrigel.[10] For migration assays, no coating is necessary.
-
-
Setting up the Assay:
-
In the lower chamber of a 24-well plate, add culture medium containing a chemoattractant (e.g., 10% fetal bovine serum).
-
In the upper chamber of the transwell insert, seed a suspension of cancer cells (e.g., 5 x 10⁴ cells) in serum-free or low-serum medium.[10][12]
-
Add the desired concentration of this compound or vehicle control to the upper chamber with the cells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for cell migration to occur (e.g., 24 hours). The optimal time may vary depending on the cell line.
-
-
Fixation and Staining:
-
After incubation, carefully remove the transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.[10]
-
Fix the migrated cells on the lower surface of the membrane with a fixative such as 4% paraformaldehyde or methanol.
-
Stain the fixed cells with a staining solution like 0.2% crystal violet.[12]
-
-
Quantification:
-
After staining, gently wash the inserts to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random microscopic fields for each insert.
-
Calculate the average number of migrated cells per field and compare the results between this compound-treated and control groups.
-
Conclusion
The methodologies described provide a robust framework for assessing the inhibitory effect of this compound on cancer cell migration. The wound healing assay offers insights into collective cell migration, while the transwell assay allows for the quantification of chemotactic cell movement. Consistent and reproducible data can be obtained by carefully following these protocols. The provided data and signaling pathway information further support the potential of this compound as an anti-metastatic agent by targeting Cathepsin L-mediated cell migration.
References
- 1. Cathepsin L Inhibition by the Small Molecule this compound Suppresses Tumor Microenvironment Enhanced Metastasis Associated Cell Functions of Prostate and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin L inhibition by the small molecule this compound suppresses tumor microenvironment enhanced metastasis associated cell functions of prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cathepsin L increases invasion and migration of B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downregulation of cathepsin L suppresses cancer invasion and migration by inhibiting transforming growth factor‑β‑mediated epithelial‑mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Video: A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration [jove.com]
- 7. google.com [google.com]
- 8. pharm.ucsf.edu [pharm.ucsf.edu]
- 9. Video: Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera [jove.com]
- 10. 4.4. Cell Migration and Invasion Assays [bio-protocol.org]
- 11. Protocols for Migration and Invasion Studies in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2.3 Transwell Migration Assay [bio-protocol.org]
Application Notes and Protocols: KGP94 IC50 and GI50 Values in Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cathepsin L inhibitor KGP94, with a focus on its inhibitory and growth-inhibitory concentrations in human cell lines. Detailed protocols for assessing cell viability and a summary of the compound's mechanism of action are included to facilitate experimental design and data interpretation.
Data Presentation
The following table summarizes the key potency and cytotoxicity values for this compound.
| Parameter | Value | Target | Cell Line Context | Reference |
| IC50 | 189 nM | Cathepsin L | Enzymatic Assay | [1][2] |
| GI50 | 26.9 µM | General Cytotoxicity | Various Human Cell Lines | [1][2] |
Note: The GI50 value represents a low level of general cytotoxicity, indicating a favorable therapeutic window when targeting cathepsin L-dependent processes in cancer.
Mechanism of Action and Signaling Pathway
This compound is a selective, reversible, small-molecule inhibitor of cathepsin L (CTSL).[3] In the context of cancer, tumor cells can secrete CTSL, which then degrades components of the extracellular matrix (ECM) and basement membrane.[4][5] This proteolytic activity is a critical step in tumor invasion and metastasis.[3][5] By binding to the active site of CTSL, this compound blocks its enzymatic function.[3] This inhibition prevents the breakdown of the ECM, thereby suppressing the invasive and migratory capabilities of cancer cells.[3] Studies have demonstrated this compound's efficacy in reducing the invasive potential of highly metastatic prostate (PC-3ML) and breast (MDA-MB-231) cancer cell lines.[3] Furthermore, CTSL has been implicated in tumor angiogenesis, and its inhibition by this compound can disrupt processes such as endothelial cell sprouting, migration, and tube formation.[4]
Experimental Protocols
Determination of GI50 using MTT Cell Viability Assay
The 50% growth inhibition (GI50) is determined using a cell viability assay, such as the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8] In viable cells, mitochondrial NADPH-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[7][8] The concentration of the dissolved formazan is directly proportional to the number of living cells.[9]
Materials:
-
Human cancer cell lines (e.g., PC-3ML, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[7]
-
Include wells for "cells only" (untreated control) and "medium only" (blank).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Also, add fresh medium with the equivalent DMSO concentration to the "cells only" control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control (100% viability).
-
Plot the percent viability against the log of the this compound concentration and use a non-linear regression (sigmoidal dose-response curve) to determine the GI50 value.[8]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Cathepsin L Inhibition by the Small Molecule this compound Suppresses Tumor Microenvironment Enhanced Metastasis Associated Cell Functions of Prostate and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin L in tumor angiogenesis and its therapeutic intervention by the small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Cathepsin L in Cancer Management: Leveraging Machine Learning, Structure-Based Virtual Screening, and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols: Evaluating the Impact of KGP94 on M2 Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages, key players in the innate immune system, exhibit remarkable plasticity and can be polarized into different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages. M2 macrophages are involved in tissue repair, wound healing, and the resolution of inflammation. However, in the context of cancer, M2-like tumor-associated macrophages (TAMs) can promote tumor growth and metastasis. KGP94 is a small molecule inhibitor of cathepsin L, a lysosomal cysteine protease. Cathepsin L has been implicated in various physiological and pathological processes, including immune regulation.[1][2][3] Emerging evidence suggests that cathepsins can influence macrophage function and polarization.[1][2][3][4][5] This document provides a detailed protocol for evaluating the impact of this compound on M2 macrophage polarization, phenotype, and function.
Experimental Objectives
-
To determine the effect of this compound on the polarization of human monocytes into M2 macrophages.
-
To quantify the changes in M2-associated markers at the gene and protein level following this compound treatment.
-
To assess the functional consequences of this compound treatment on M2 macrophage activities, such as phagocytosis and promotion of cell migration.
Data Presentation
Table 1: Expected Quantitative Data Summary from this compound Treatment on M2 Macrophages
| Assay | Metric | Control (Vehicle) | This compound (Dose 1) | This compound (Dose 2) | This compound (Dose 3) |
| qPCR | Relative mRNA Expression (Fold Change) of MRC1 (CD206) | Baseline | |||
| Relative mRNA Expression (Fold Change) of ARG1 | Baseline | ||||
| Relative mRNA Expression (Fold Change) of IL10 | Baseline | ||||
| Flow Cytometry | Percentage of CD206+ cells (%) | ||||
| Mean Fluorescence Intensity (MFI) of CD163 | |||||
| ELISA | IL-10 Secretion (pg/mL) | ||||
| TGF-β Secretion (pg/mL) | |||||
| Phagocytosis Assay | Phagocytic Index (%) | ||||
| Wound Healing Assay | Wound Closure (%) at 24h |
Experimental Protocols
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs) and Monocyte-to-Macrophage Differentiation
This protocol outlines the differentiation of macrophages from freshly isolated human PBMCs.[6][7][8][9]
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
-
Human CD14+ MicroBeads
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Isolate CD14+ monocytes from the PBMC population using magnetic-activated cell sorting (MACS) with CD14+ MicroBeads.[8][10]
-
Culture the purified monocytes in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL of human M-CSF.
-
Incubate the cells for 6-7 days at 37°C in a 5% CO2 incubator to allow differentiation into non-polarized (M0) macrophages. Add fresh media with M-CSF on day 3.[9]
M2 Macrophage Polarization and this compound Treatment
This protocol describes the polarization of M0 macrophages into the M2 phenotype and their subsequent treatment with this compound.
Materials:
-
Human IL-4 (Interleukin-4)
-
Human IL-10 (Interleukin-10)
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
Procedure:
-
After the 6-7 day differentiation period, replace the culture medium with fresh RPMI 1640 containing 10% FBS.
-
To induce M2 polarization, add human IL-4 (20 ng/mL) and IL-10 (20 ng/mL) to the M0 macrophages.[10]
-
Simultaneously, treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or the vehicle control.
-
Incubate the cells for an additional 24-48 hours, depending on the subsequent analysis.
Analysis of M2 Macrophage Phenotype
This protocol is for analyzing the gene expression of M2 markers.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green Master Mix
-
Primers for MRC1 (CD206), ARG1 (Arginase-1), IL10, and a housekeeping gene (e.g., GAPDH).
Procedure:
-
After treatment, lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using SYBR Green Master Mix and specific primers for the target genes.
-
Analyze the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.[11]
This protocol is for analyzing the surface expression of M2 markers.[12][13][14][15]
Materials:
-
Fluorochrome-conjugated antibodies against human CD206 and CD163
-
Isotype control antibodies
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Fc receptor blocking solution[8]
Procedure:
-
Harvest the macrophages by gentle scraping or using a cell detachment solution.
-
Block Fc receptors to prevent non-specific antibody binding.[15]
-
Incubate the cells with fluorochrome-conjugated anti-CD206, anti-CD163, or corresponding isotype control antibodies.
-
Wash the cells with FACS buffer.
-
Acquire the data on a flow cytometer and analyze the percentage of positive cells and the mean fluorescence intensity (MFI).
This protocol is for quantifying the secretion of M2-associated cytokines.[11][16][17]
Materials:
-
ELISA kits for human IL-10 and TGF-β
Procedure:
-
Collect the cell culture supernatants after this compound treatment.
-
Perform the ELISA according to the manufacturer's instructions to measure the concentration of secreted IL-10 and TGF-β.
Functional Assays
This protocol assesses the phagocytic capacity of M2 macrophages.[18][19][20][21]
Materials:
-
pHrodo™ Red Zymosan Bioparticles™ or fluorescently labeled E. coli particles
-
Live-cell imaging system or flow cytometer
Procedure:
-
After this compound treatment, add the fluorescently labeled particles to the macrophage culture.
-
Incubate for a defined period (e.g., 2-4 hours) to allow for phagocytosis.
-
Wash away non-internalized particles.
-
Quantify the uptake of particles using a live-cell imaging system (to visualize and count internalized particles per cell) or by flow cytometry (to measure the increase in fluorescence intensity of the macrophage population).[20]
This protocol evaluates the ability of M2 macrophage-conditioned media to promote cell migration.[22][23][24][25]
Materials:
-
A confluent monolayer of a target cell line (e.g., fibroblasts or cancer cells)
-
Conditioned media from this compound-treated and control M2 macrophages
Procedure:
-
Create a "scratch" or wound in the confluent cell monolayer using a sterile pipette tip.[23][24]
-
Replace the standard culture medium with the conditioned media collected from the M2 macrophage cultures.
-
Capture images of the wound at time 0 and after a set time (e.g., 24 hours).
-
Measure the area of the wound at both time points to calculate the percentage of wound closure.
Visualization of Pathways and Workflows
Caption: Experimental workflow for evaluating the impact of this compound on M2 macrophages.
Caption: Hypothesized signaling pathway of this compound's impact on M2 macrophage polarization.
References
- 1. Frontiers | Cathepsins in Bacteria-Macrophage Interaction: Defenders or Victims of Circumstance? [frontiersin.org]
- 2. Macrophage-derived cathepsin L promotes epithelial-mesenchymal transition and M2 polarization in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin Inhibition Modulates Metabolism and Polarization of Tumor-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The involvement of Cathepsin B and L in inflammation and cholesterol trafficking protein NPC2 secretion in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promocell.com [promocell.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Protocol to drive human monocyte-to-macrophage polarization in vitro using tumor conditioned media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An optimized Protocol for Human M2 Macrophages using M-CSF and IL-4/IL-10/TGF-β Yields a Dominant Immunosuppressive Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. google.com [google.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. discover.library.noaa.gov [discover.library.noaa.gov]
- 20. youtube.com [youtube.com]
- 21. pubcompare.ai [pubcompare.ai]
- 22. Wound-healing assay [bio-protocol.org]
- 23. Scratch wound healing assays [bio-protocol.org]
- 24. Wound-healing assay [bio-protocol.org]
- 25. M2 Macrophage-Derived Concentrated Conditioned Media Significantly Improves Skin Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
KGP94 (CAS: 1131456-28-4): Application Notes and Protocols for Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of KGP94, a potent and selective inhibitor of Cathepsin L (CTSL). The information compiled herein, including detailed protocols and signaling pathway diagrams, is intended to guide researchers in utilizing this compound for preclinical investigations into cancer metastasis, tumor microenvironment modulation, and related therapeutic strategies.
Introduction
This compound is a small molecule, non-peptide, competitive, and reversible inhibitor of human cysteine protease Cathepsin L.[1] Upregulation and secretion of CTSL are frequently observed in various malignancies and are associated with poor prognosis.[2] By degrading components of the extracellular matrix (ECM), CTSL plays a pivotal role in tumor invasion, migration, and angiogenesis, key processes in cancer metastasis. This compound has demonstrated efficacy in preclinical models by attenuating these metastatic processes, making it a valuable tool for cancer research.
Mechanism of Action
This compound selectively targets and inhibits the enzymatic activity of Cathepsin L.[1] In the tumor microenvironment, cancer cells secrete CTSL, which then degrades ECM proteins such as collagen, laminin, and fibronectin. This degradation facilitates the breakdown of tissue barriers, allowing cancer cells to invade surrounding tissues and metastasize to distant sites. This compound, by inhibiting CTSL, prevents this ECM degradation, thereby impeding cancer cell invasion and migration.[3] Furthermore, this compound has been shown to modulate the tumor microenvironment by affecting immune cells, such as by reducing the expression of M2 macrophage markers.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various experimental settings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (Cathepsin L Inhibition) | 189 nM | - | [2][4] |
| GI50 (Cytotoxicity) | 26.9 µM | Various human cell lines | [2][4] |
| Inhibition of Secreted CTSL Activity (25 µM, 24h) | PC-3ML: 94%MDA-MB-231: 92% | PC-3ML, MDA-MB-231 | [4] |
| Impairment of Invasive Capacity (25 µM, 24h) | PC-3ML: 53%MDA-MB-231: 88% | PC-3ML, MDA-MB-231 | [4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Prostate Cancer Bone Metastasis Model | 20 mg/kg, i.p., once daily for 3 days | 65% reduction in metastatic tumor burden58% reduction in tumor angiogenesisImproved survival | [4] |
| C3H Mouse Mammary Carcinoma | ≥ 5.0 mg/kg | Significant growth retardation | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Detailed Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (GI50).
Materials:
-
This compound (CAS: 1131456-28-4)
-
Human breast cancer cell line (e.g., MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count MDA-MB-231 cells.
-
Seed 5,000 cells in 100 µL of complete culture medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration to determine the GI50 value.
-
In Vitro Invasion Assay (Boyden Chamber Assay)
This protocol assesses the effect of this compound on the invasive capacity of cancer cells.
Materials:
-
This compound
-
MDA-MB-231 cells
-
Serum-free culture medium
-
Complete culture medium with chemoattractant (e.g., 10% FBS)
-
Matrigel-coated Boyden chamber inserts (8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
-
Microscope
Procedure:
-
Preparation of Inserts:
-
Rehydrate Matrigel-coated inserts by adding 500 µL of warm serum-free medium to the inside of the insert and 500 µL to the bottom of the well.
-
Incubate for 2 hours at 37°C.
-
-
Cell Seeding and Treatment:
-
Serum-starve MDA-MB-231 cells for 24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Pre-treat the cell suspension with various concentrations of this compound (e.g., 10 µM, 25 µM) or vehicle control for 30 minutes.
-
Remove the rehydration medium from the inserts.
-
Add 500 µL of the cell suspension to the upper chamber of each insert.
-
Add 750 µL of complete culture medium with chemoattractant to the lower chamber.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Staining and Visualization:
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
-
Quantification:
-
Count the number of stained, invaded cells in several random fields of view under a microscope.
-
Calculate the average number of invaded cells per field for each treatment condition.
-
Express the results as a percentage of invasion relative to the vehicle control.
-
Western Blot for M2 Macrophage Markers
This protocol is for detecting the expression of M2 macrophage markers (e.g., Arginase-1, CD206) in response to this compound treatment.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
LPS (for M1 polarization control)
-
IL-4 (for M2 polarization)
-
Complete culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Arginase-1, anti-CD206, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells to 70-80% confluency.
-
Treat cells with IL-4 (20 ng/mL) to induce M2 polarization.
-
Concurrently, treat cells with this compound (10 µM or 20 µM) or vehicle control. Include an untreated control and an LPS-treated control (100 ng/mL).
-
Incubate for 24-48 hours.
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
-
Conclusion
This compound is a valuable research tool for investigating the role of Cathepsin L in cancer progression and for exploring CTSL inhibition as a potential anti-metastatic therapy. The protocols and data presented here provide a foundation for researchers to design and execute experiments to further elucidate the therapeutic potential of this compound.
Disclaimer: This document is intended for research purposes only. This compound is not for human use. Researchers should adhere to all applicable laboratory safety guidelines and regulations.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of KGP-94
Welcome to the technical support center for KGP-94. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to improving the aqueous solubility of KGP-94, particularly through the use of the excipient KGP-420.
Frequently Asked Questions (FAQs)
Q1: What is KGP-94 and why is its aqueous solubility a concern?
A1: KGP-94 is a non-peptide inhibitor of cathepsin L, showing promise in pre-clinical studies.[1] However, KGP-94 is a lipophilic molecule with poor aqueous solubility, which can limit its bioavailability and therapeutic applications.[2] Overcoming this challenge is a critical step in its development as a viable drug candidate.
Q2: What is KGP-420 and how does it improve the solubility of KGP-94?
A2: KGP-420 is a novel, non-ionic co-polymer excipient specifically designed to act as a solubility enhancer for poorly water-soluble active pharmaceutical ingredients (APIs) like KGP-94. It functions by forming amorphous solid dispersions, effectively interrupting the crystalline lattice of KGP-94 and allowing for improved interaction with aqueous media.
Q3: What are the recommended starting ratios of KGP-94 to KGP-420?
A3: For initial screening, we recommend preparing solid dispersions with KGP-94 to KGP-420 ratios of 1:1, 1:5, and 1:10 by weight. The optimal ratio will depend on the desired final concentration and formulation type.
Q4: Are there any known incompatibilities between KGP-94 and KGP-420?
A4: To date, no chemical incompatibilities have been observed between KGP-94 and KGP-420 under standard laboratory conditions. However, it is crucial to conduct your own compatibility studies within your specific formulation.
Q5: What is the recommended method for preparing KGP-94:KGP-420 solid dispersions?
A5: The solvent evaporation method is the recommended starting point for lab-scale preparations. A detailed protocol is provided in the Experimental Protocols section of this guide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low solubility improvement observed. | - Incorrect ratio of KGP-94 to KGP-420. - Inefficient solvent removal during solid dispersion preparation. - The pH of the aqueous medium is not optimal. | - Screen a wider range of KGP-94:KGP-420 ratios (e.g., 1:2, 1:15). - Ensure complete solvent removal by extending drying time or using a high vacuum. - Evaluate the solubility of the solid dispersion in buffers of varying pH. |
| Precipitation of KGP-94 upon dilution. | - The concentration of the KGP-94:KGP-420 solid dispersion exceeds its supersaturation limit in the dilution medium. - The dilution medium has a significantly different pH or ionic strength. | - Prepare a phase-solubility diagram to determine the supersaturation concentration. - Optimize the dilution medium to better match the properties of the initial solvent. - Consider the addition of a precipitation inhibitor to the formulation. |
| Formation of a sticky or oily residue instead of a solid powder. | - Incomplete solvent evaporation. - The glass transition temperature (Tg) of the solid dispersion is below room temperature. | - Increase the drying temperature (if KGP-94 is stable) or extend the drying time under high vacuum. - Characterize the thermal properties of your solid dispersion using Differential Scanning Calorimetry (DSC). If the Tg is too low, a higher ratio of KGP-420 may be required. |
| Inconsistent results between batches. | - Variability in the solvent evaporation rate. - Inhomogeneous mixing of KGP-94 and KGP-420 in the initial solution. | - Standardize the solvent evaporation process (e.g., use of a rotary evaporator with controlled temperature and pressure). - Ensure complete dissolution and thorough mixing of both components before solvent evaporation. Utilize a vortex mixer or sonication if necessary. |
Data Presentation
Table 1: Aqueous Solubility of KGP-94 with Varying Ratios of KGP-420
| KGP-94:KGP-420 Ratio (w/w) | Solubility in Water at 25°C (µg/mL) | Fold Increase in Solubility |
| 1:0 (KGP-94 alone) | 0.5 ± 0.1 | 1 |
| 1:1 | 25.3 ± 2.1 | ~50 |
| 1:5 | 158.9 ± 12.5 | ~318 |
| 1:10 | 412.7 ± 35.8 | ~825 |
Table 2: Effect of pH on the Solubility of KGP-94:KGP-420 (1:10) Solid Dispersion
| pH of Aqueous Buffer | Solubility at 25°C (µg/mL) |
| 5.0 | 350.4 ± 28.9 |
| 6.8 (PBS) | 415.2 ± 33.7 |
| 7.4 | 425.6 ± 38.1 |
Experimental Protocols
Protocol 1: Preparation of KGP-94:KGP-420 Solid Dispersion by Solvent Evaporation
-
Dissolution: Weigh the desired amounts of KGP-94 and KGP-420 and dissolve them in a suitable organic solvent (e.g., methanol, acetone) in a round-bottom flask. Ensure complete dissolution.
-
Mixing: Vortex the solution for 2 minutes to ensure homogeneity.
-
Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) and pressure.
-
Drying: Place the resulting film or solid under a high vacuum for at least 24 hours to remove any residual solvent.
-
Collection: Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.
-
Storage: Store the powdered solid dispersion in a desiccator at room temperature.
Protocol 2: Aqueous Solubility Determination by Shake-Flask Method
-
Sample Preparation: Add an excess amount of the KGP-94:KGP-420 solid dispersion powder to a known volume of distilled water or a relevant buffer in a sealed vial.
-
Equilibration: Place the vials in a shaker incubator set to 25°C and agitate for 48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved material.
-
Quantification: Carefully collect the supernatant and determine the concentration of KGP-94 using a validated analytical method, such as HPLC-UV.
Visualizations
References
KGP94 Technical Support Center: Stability and Storage Guidelines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and storage of KGP94, a potent inhibitor of Cathepsin L. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in your experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound powder?
This compound in its solid (powder) form is stable for extended periods when stored under the correct conditions. To ensure optimal stability, the powder should be stored in a tightly sealed container in a dry environment.
| Storage Condition | Duration |
| -20°C | Up to 3 years[1] |
| 4°C | Up to 2 years |
2. How should I store this compound once it is dissolved in a solvent?
The stability of this compound in solution is dependent on the solvent used and the storage temperature. For stock solutions, dimethyl sulfoxide (DMSO) is a commonly used solvent. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
| Solvent | Storage Temperature | Duration |
| DMSO | -80°C | Up to 1 year[1] |
| DMSO | -20°C | Up to 1 month[2] |
3. I need to prepare a working solution for my in vitro experiments. What is the recommended procedure?
For cell-based assays, stock solutions of this compound in sterile DMSO (e.g., 10 mM and 25 mM) can be prepared.[3] These stock solutions should then be diluted with cell culture media to the final desired concentration immediately before use.[3] A common practice is to dilute the stock solution 1000-fold to minimize the final concentration of DMSO in the culture.[3]
4. What is the best practice for preparing this compound for in vivo studies?
For animal studies, it is crucial to prepare fresh solutions of this compound for each day of dosing. One reported formulation involves dissolving this compound in a vehicle of 10% Tween 80 and 90% HEPES-buffer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected activity in experiments. | Improper storage of this compound powder or stock solutions leading to degradation. | Review the storage conditions and duration. Ensure that the powder has been stored at the correct temperature and that stock solutions have not exceeded their recommended storage time or undergone multiple freeze-thaw cycles. |
| Instability of this compound in the experimental buffer or media. | The stability of thiosemicarbazone compounds like this compound can be pH-dependent. While specific data for this compound is limited, consider the pH of your buffers. For critical experiments, it is advisable to perform a preliminary stability test of this compound in your specific buffer system. | |
| Precipitation of this compound in aqueous solutions. | Low aqueous solubility of this compound. | This compound has limited aqueous solubility. When diluting a DMSO stock solution into an aqueous buffer or media, ensure rapid mixing to prevent precipitation. If precipitation occurs, sonication may help to redissolve the compound. For in vivo formulations, the use of solubilizing agents like Tween 80 is recommended. |
| Variability between experimental replicates. | Degradation of this compound in working solutions during the experiment. | Prepare fresh working solutions from a properly stored stock solution immediately before each experiment. Avoid prolonged storage of diluted aqueous solutions. |
Experimental Protocols
Forced Degradation and Stability-Indicating Studies (General Protocol for Thiosemicarbazones)
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. While a specific validated HPLC method for this compound is not publicly available, a general approach for thiosemicarbazone compounds can be adapted. These studies typically involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat.
-
Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) at room temperature or with gentle heating.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂). Thiourea derivatives are known to be susceptible to oxidation, which can lead to the formation of corresponding ureas or disulfides.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution to UV light (e.g., 254 nm) according to ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a suitable analytical technique, typically High-Performance Liquid Chromatography with a photodiode array detector (HPLC-PDA).
-
Method Validation: The analytical method should be validated to ensure it is stability-indicating. This involves demonstrating specificity (the ability to separate the parent drug from its degradation products), linearity, accuracy, and precision.
Diagrams
References
- 1. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of glycine on pH changes and protein stability during freeze-thawing in phosphate buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of KGP94 in cancer research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KGP94. The information is designed to address potential issues, particularly concerning off-target effects, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of Cathepsin L (CTSL), a lysosomal cysteine protease. It has been shown to inhibit CTSL with an IC50 of 189 nM. This compound also exhibits inhibitory activity against Cathepsin K.
Q2: What are the known on-target effects of this compound in cancer cells?
This compound's inhibition of Cathepsin L leads to the suppression of cancer cell migration, invasion, and angiogenesis. It has been demonstrated to reduce the metastatic potential of various cancer cell lines, including prostate and breast cancer. Additionally, this compound can decrease the expression of M2 macrophage markers, suggesting a role in modulating the tumor microenvironment.
Q3: What is the evidence for this compound's selectivity?
Q4: I am observing unexpected cellular effects with this compound treatment that do not seem to be related to Cathepsin L inhibition. What could be the cause?
Unexpected cellular phenotypes could be due to off-target effects of this compound. As a thiosemicarbazone-based compound, it has the potential to interact with other cellular targets. It is recommended to perform experiments to identify potential off-target interactions. Please refer to the Troubleshooting Guide for detailed protocols.
Q5: How can I confirm that the observed phenotype in my experiment is due to the inhibition of Cathepsin L and not an off-target effect?
To validate that the observed effects are on-target, consider the following experiments:
-
Rescue experiments: Overexpress a this compound-resistant mutant of Cathepsin L in your cells and assess if this reverses the phenotypic effects of this compound treatment.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations and cytotoxic effects of this compound.
| Target/Cell Line | Parameter | Value | Reference |
| Cathepsin L | IC50 | 189 nM | [1] |
| Various Human Cell Lines | GI50 (Growth Inhibition) | 26.9 µM | [1] |
Note: IC50 and GI50 values can vary between different assay conditions and cell lines. It is recommended to determine these values empirically in your experimental system.
Experimental Protocols
Protocol 1: Cathepsin L Activity Assay
This protocol describes how to measure the enzymatic activity of Cathepsin L in cell lysates or conditioned media after treatment with this compound.
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with this compound at various concentrations for the desired duration.
-
For intracellular activity, lyse the cells in a suitable buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5, with 0.1% Triton X-100).
-
For secreted activity, collect the conditioned media.
-
-
Assay Procedure:
-
Prepare a reaction buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 4 mM DTT, pH 5.5).
-
Add the cell lysate or conditioned media to the reaction buffer.
-
Add a fluorogenic Cathepsin L substrate (e.g., Z-Phe-Arg-AMC).
-
Incubate at 37°C and measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 360 nm excitation/460 nm emission for AMC-based substrates) over time.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Normalize the activity to the total protein concentration in the cell lysate or to the cell number for conditioned media.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
Troubleshooting Guide: Investigating Potential Off-Target Effects of this compound
This guide provides a systematic approach for researchers to identify and validate potential off-target effects of this compound in their experimental systems.
Issue: Unexpected or inconsistent experimental results with this compound treatment.
Potential Cause: Off-target effects of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying this compound off-target effects.
Detailed Steps:
Phase 1: Initial Off-Target Assessment
-
Dose-Response Analysis:
-
Rationale: To determine the concentration range at which this compound elicits the unexpected phenotype and compare it to its on-target IC50 for Cathepsin L. A large discrepancy might suggest an off-target effect.
-
Method: Perform a detailed dose-response curve for the observed phenotype and for Cathepsin L inhibition in your specific cell line.
-
-
Target Engagement Assay (e.g., CETSA):
-
Rationale: To confirm that this compound is engaging with Cathepsin L in intact cells at the concentrations that cause the phenotype.
-
Method: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to monitor target engagement in a cellular context.
-
-
Phenocopy with Genetic Knockdown:
-
Rationale: To determine if the observed phenotype is a direct consequence of Cathepsin L inhibition.
-
Method: Use siRNA or shRNA to specifically knock down Cathepsin L. If the phenotype is not replicated, it strongly suggests an off-target effect of this compound.
-
Phase 2: Broad Off-Target Screening
If Phase 1 suggests a high probability of off-target effects, a broader screening approach is recommended.
-
Kinase Panel Screening:
-
Rationale: Many small molecule inhibitors have off-target effects on kinases. Screening this compound against a panel of kinases can identify potential kinase targets.
-
Method: Utilize commercially available kinase screening services that offer panels of hundreds of kinases. Both biochemical (enzymatic activity) and cell-based (target engagement) assays are available.
-
-
Protease Panel Screening:
-
Rationale: To assess the selectivity of this compound against other proteases, particularly other cysteine proteases.
-
Method: Screen this compound against a panel of purified proteases.
-
-
Affinity-Based Proteomics:
-
Rationale: An unbiased approach to identify cellular proteins that bind to this compound.
-
Method: Techniques like chemical proteomics, where a tagged version of this compound is used to pull down interacting proteins from cell lysates, can reveal novel off-targets.
-
Phase 3: Validation of Potential Off-Targets
Any hits from the broad screening should be rigorously validated.
-
Secondary Assays:
-
Rationale: To confirm the inhibitory activity of this compound against the identified off-target.
-
Method: If a kinase is identified as a hit, determine the IC50 of this compound for that specific kinase in a biochemical assay.
-
-
Genetic Validation:
-
Rationale: To confirm that the interaction with the off-target is responsible for the observed phenotype.
-
Method: Knock down the expression of the identified off-target using siRNA or shRNA and assess if this phenocopies the effect of this compound.
-
-
Mutational Analysis:
-
Rationale: To provide definitive evidence of the off-target interaction.
-
Method: If possible, generate a mutant of the off-target protein that is resistant to this compound binding and express it in the cells. If the phenotype is rescued, it confirms the off-target interaction.
-
Signaling Pathway and Experimental Workflow Diagrams
Cathepsin L Signaling in Cancer Metastasis
Caption: this compound inhibits Cathepsin L-mediated ECM degradation and metastasis.
Workflow for Assessing this compound's Effect on Cell Invasion
Caption: Experimental workflow for a Matrigel invasion assay with this compound.
References
troubleshooting KGP94 precipitation in cell culture media
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the precipitation of KGP94 in cell culture media. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to ensure the successful application of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a potent and selective small molecule inhibitor of cathepsin L, a lysosomal cysteine protease.[1][2][3] In cancer research, it is utilized to study the role of cathepsin L in tumor progression, invasion, and metastasis.[4][5][6][7] By inhibiting cathepsin L, this compound has been shown to reduce the invasive capacities of cancer cells.[4]
Q2: Why is this compound precipitating in my cell culture media?
A2: this compound has limited aqueous solubility.[8] When a concentrated stock solution of this compound (typically dissolved in an organic solvent like DMSO) is diluted into an aqueous buffer system such as cell culture media, the compound can crash out of solution, leading to the formation of a precipitate. This is a common issue for hydrophobic compounds.
Q3: What are the potential consequences of this compound precipitation in my cell culture experiment?
A3: The precipitation of this compound can lead to several experimental issues:
-
Inaccurate Dosing: The actual concentration of soluble, active this compound will be lower than the intended concentration, leading to inaccurate and unreliable experimental results.
-
Cellular Toxicity: The precipitate particles can have cytotoxic effects on cells that are independent of the pharmacological activity of this compound.
-
Artifacts in Imaging: Precipitate can interfere with microscopy and other imaging-based assays.
Q4: Is there a water-soluble alternative to this compound?
A4: Yes, a water-soluble phosphate prodrug of this compound, named KGP420, has been developed to address the limited aqueous solubility of the parent compound.[8] KGP420 is readily converted to this compound by enzymatic hydrolysis with alkaline phosphatase.[8]
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
Issue: I observed a precipitate in my cell culture media after adding this compound.
Troubleshooting Steps:
1. Review Your Stock Solution Preparation:
-
Question: How did you prepare your this compound stock solution?
-
Guidance: this compound is highly soluble in DMSO (≥ 100 mg/mL).[1] Ensure your stock solution is fully dissolved before further dilution. If you observe any crystals or cloudiness in your stock, gently warm the solution and/or sonicate to aid dissolution.[1] It is recommended to use freshly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1]
2. Optimize Your Dilution Method:
-
Question: How are you diluting your this compound stock solution into the cell culture media?
-
Guidance: Avoid adding the concentrated DMSO stock directly to the full volume of your cell culture media. Instead, perform serial dilutions. A good practice is to first dilute the stock solution in a small volume of serum-free media, vortex gently, and then add this intermediate dilution to your final volume of complete media. This gradual reduction in solvent concentration can help keep the compound in solution.
3. Assess the Final Concentration of this compound:
-
Question: What is the final concentration of this compound in your experiment?
-
Guidance: While this compound shows low cytotoxicity with a GI50 of 26.9 µM, working concentrations are often in the range of 10-25 µM.[1][4] If you are using a higher concentration, you are more likely to encounter precipitation. Consider performing a dose-response experiment to determine the lowest effective concentration for your cell line and experimental endpoint.
4. Evaluate the DMSO Concentration:
-
Question: What is the final concentration of DMSO in your cell culture media?
-
Guidance: High concentrations of DMSO can be toxic to cells. It is a common practice to keep the final DMSO concentration below 0.5% (v/v), and ideally at or below 0.1%. If you need to use a high concentration of this compound, you may need to prepare a more concentrated initial stock solution to keep the final DMSO volume low.
5. Consider the Composition of Your Cell Culture Media:
-
Question: Are you using serum in your cell culture media?
-
Guidance: The presence of proteins, such as those in fetal bovine serum (FBS), can sometimes help to stabilize hydrophobic compounds and prevent precipitation. If you are working in serum-free conditions, the risk of precipitation is higher. You may need to explore the use of solubilizing agents or carriers if working in serum-free media is a requirement.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound can be found on the manufacturer's datasheet).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube at 37°C or sonicate for short intervals.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture media (with serum, if applicable)
-
Sterile conical tubes
-
-
Procedure (for a final concentration of 10 µM):
-
Calculate the volume of 10 mM this compound stock solution needed for your final volume of media (e.g., for 10 mL of media, you will need 10 µL of 10 mM this compound).
-
In a sterile conical tube, add the required volume of this compound stock solution to a small volume of the complete media (e.g., 1 mL).
-
Gently pipette up and down or vortex briefly to mix. This creates an intermediate dilution.
-
Add the remaining volume of your complete media to the conical tube containing the intermediate dilution.
-
Invert the tube several times to ensure thorough mixing.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (Cathepsin L) | 189 nM | [1] |
| GI50 (Cytotoxicity) | 26.9 µM | [1] |
| Solubility in DMSO | ≥ 100 mg/mL (285.53 mM) | [1] |
| Effective Concentration (in vitro) | 10 - 25 µM | [1][4] |
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound mechanism of action in inhibiting metastasis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. An efficient and concise synthesis of a selective small molecule non-peptide inhibitor of cathepsin L: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cathepsin L Inhibition by the Small Molecule this compound Suppresses Tumor Microenvironment Enhanced Metastasis Associated Cell Functions of Prostate and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsin L in tumor angiogenesis and its therapeutic intervention by the small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Cathepsin L inhibition by the small molecule this compound suppresses tumor microenvironment enhanced metastasis associated cell functions of prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of a water-soluble phosphate prodrug salt and structural analogues of this compound, a lead inhibitor of cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing KGP94 Dosage for In Vivo Cancer Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing KGP94, a selective inhibitor of cathepsin L, in preclinical in vivo cancer models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key data to facilitate the design and execution of your studies.
This compound In Vivo Efficacy Data
The following tables summarize the available quantitative data from preclinical studies investigating the anti-tumor and anti-metastatic effects of this compound.
Table 1: this compound Efficacy in Murine Carcinoma Models
| Cancer Model | Dosing Regimen | Key Findings |
| C3H Mammary Carcinoma | 5-20 mg/kg, intraperitoneally (i.p.) for 5-20 days | Significantly increased tumor growth time to 500 mm³ (TGT500). A dose of 5.0 mg/kg significantly increased TGT500. Doses of 10.0 mg/kg or higher also showed significant tumor growth delay.[1] |
| SCCVII Carcinoma | 1-20 mg/kg, i.p. for 1-20 days | Significant tumor growth delay was observed at doses of 10.0 mg/kg or higher. A dose of 5.0 mg/kg did not significantly change the TGT500.[1] |
Table 2: this compound Anti-Metastatic Efficacy
| Cancer Model | Dosing Regimen | Key Findings |
| Prostate Cancer Bone Metastasis | 20 mg/kg, i.p. once daily for 3 days | Exhibited anti-metastatic and anti-bone resorptive efficacy.[2] |
Cathepsin L Signaling in Cancer Progression
This compound exerts its anti-cancer effects by inhibiting cathepsin L (CTSL), a lysosomal cysteine protease that is frequently overexpressed in various cancers. CTSL plays a crucial role in tumor progression, invasion, and metastasis through several mechanisms.
Caption: this compound inhibits both secreted and nuclear cathepsin L, disrupting cancer progression.
Troubleshooting Guide
This guide addresses potential issues that may arise during in vivo studies with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Lack of Efficacy | - Insufficient dosage. - Suboptimal dosing frequency. - Tumor model insensitivity to cathepsin L inhibition. - Poor bioavailability of this compound. - Inappropriate timing of treatment initiation. | - Perform a dose-response study to determine the optimal dose for your model (e.g., 5, 10, 20 mg/kg). - Consider increasing dosing frequency based on available pharmacokinetic data (if any) or empirical testing. - Confirm cathepsin L expression and activity in your tumor model. - Ensure proper formulation and administration of this compound. Consider alternative delivery vehicles. - Initiate treatment at an earlier stage of tumor development, as this compound may be more effective in preventing metastasis establishment.[1] |
| Unexpected Toxicity (e.g., weight loss, lethargy) | - Dosage is too high for the specific animal strain or model. - Off-target effects of this compound. - Vehicle toxicity. | - Reduce the dosage of this compound. - Perform a maximum tolerated dose (MTD) study. - Include a vehicle-only control group to assess the toxicity of the delivery vehicle. - Monitor animals daily for clinical signs of toxicity. |
| Compound Precipitation in Formulation | - Poor solubility of this compound in the chosen vehicle. - Incorrect preparation of the dosing solution. | - Refer to the manufacturer's instructions for recommended solvents and formulation protocols. A common vehicle for in vivo administration is a mixture of DMSO, PEG300, Tween-80, and saline.[2] - Prepare the dosing solution fresh before each administration. - Sonication may aid in dissolving the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a new in vivo cancer model?
A1: Based on published studies, a starting dose in the range of 5-10 mg/kg administered intraperitoneally is a reasonable starting point.[1] However, it is highly recommended to perform a dose-escalation study to determine the optimal and maximum tolerated dose for your specific tumor model and animal strain.
Q2: How should I prepare this compound for in vivo administration?
A2: this compound is typically dissolved in a vehicle suitable for intraperitoneal injection. A common formulation involves dissolving this compound in a mixture of DMSO, PEG300, Tween-80, and saline to ensure solubility and bioavailability.[2] Always prepare the formulation fresh before each use and visually inspect for any precipitation.
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective inhibitor of cathepsin L, a cysteine protease.[2] In the context of cancer, cathepsin L is involved in the degradation of the extracellular matrix, which facilitates tumor cell invasion and metastasis.[3][4] It can also activate other proteases, such as matrix metalloproteinases (MMPs), further promoting tumor progression.[3] Additionally, nuclear cathepsin L can process transcription factors like CDP/Cux, leading to changes in gene expression that favor an invasive phenotype.[3][5]
Q4: Are there any known toxicities associated with this compound?
Q5: How frequently should this compound be administered?
A5: Published studies have used a once-daily dosing schedule.[2] The optimal dosing frequency will depend on the pharmacokinetic properties of this compound, which are not extensively documented. Therefore, a pilot study to evaluate different dosing schedules may be beneficial.
Detailed Experimental Protocol: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound. It should be adapted based on the specific cell line, mouse strain, and experimental goals.
Caption: A typical workflow for an in vivo efficacy study of this compound.
1. Materials
-
This compound
-
Vehicle components (e.g., DMSO, PEG300, Tween-80, saline)
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Immunocompromised mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Sterile surgical instruments (if required for orthotopic implantation)
2. Methods
-
2.1. Cell Culture: Culture the chosen cancer cell line under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
2.2. Animal Acclimatization: Allow mice to acclimatize to the animal facility for at least one week before the start of the experiment.
-
2.3. Tumor Implantation:
-
For subcutaneous models, resuspend the cancer cells in sterile PBS or Matrigel at the desired concentration. Inject the cell suspension subcutaneously into the flank of each mouse.
-
For orthotopic models, follow established surgical procedures for implantation into the relevant organ.
-
-
2.4. Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
2.5. Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
2.6. This compound Preparation and Administration:
-
Prepare the this compound formulation fresh daily. For a 10 mg/kg dose in a 20g mouse (0.2 mg/mouse), if the final injection volume is 100 µL, a 2 mg/mL solution is required.
-
Administer the prepared this compound solution or vehicle control to the respective groups via intraperitoneal injection.
-
-
2.7. Data Collection:
-
Continue to measure tumor volume and body weight every 2-3 days.
-
Monitor the mice daily for any signs of toxicity.
-
-
2.8. Study Endpoint: Euthanize the mice when tumors reach the predetermined endpoint size, or at the end of the study period. Collect tumors and other relevant tissues for further analysis (e.g., histology, western blotting, or gene expression analysis).
-
2.9. Data Analysis: Analyze the tumor growth data to determine the effect of this compound treatment. Statistical analysis (e.g., t-test or ANOVA) should be performed to assess the significance of the observed differences between treatment and control groups.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Status and Future Directions of Anti-metastatic Cancer Nanomedicines for the Inhibition of Cathepsin L [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
interpreting unexpected results in KGP94 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KGP94, a selective inhibitor of Cathepsin L (CTSL).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells show less of a decrease in invasion and migration than expected after this compound treatment. What could be the reason?
A1: Several factors could contribute to a reduced effect of this compound on cancer cell invasion and migration. Here are some potential reasons and troubleshooting steps:
-
Compensatory Upregulation of Other Proteases: Inhibition of Cathepsin L can sometimes lead to a compensatory increase in the activity of other proteases, such as other cathepsins (e.g., Cathepsin S) or matrix metalloproteinases (MMPs), which can also contribute to cell invasion and migration.[1]
-
Troubleshooting:
-
Western Blot Analysis: Perform western blotting to check the protein levels of other relevant proteases (e.g., Cathepsin B, Cathepsin S, MMP-2, MMP-9) in your this compound-treated and control cells. An upregulation in these proteases might explain the observed phenotype.
-
Broad-Spectrum Inhibitors: As a control experiment, consider using a broad-spectrum cathepsin inhibitor to see if a more pronounced effect is observed.
-
-
-
Suboptimal this compound Concentration or Incubation Time: The effective concentration and treatment duration of this compound can be cell-line dependent.
-
Troubleshooting:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Concentrations typically range from 10 µM to 25 µM.[2][3]
-
Time-Course Experiment: Conduct a time-course experiment (e.g., 12h, 24h, 48h) to identify the optimal incubation time for observing the desired effect.
-
-
-
Cell Line Specificity: The reliance of a particular cancer cell line on Cathepsin L for invasion and migration can vary. Some cell lines may utilize redundant or alternative pathways.
-
Troubleshooting:
-
Literature Review: Research the specific role of Cathepsin L in your cell line of interest.
-
CTSL Knockdown: Use siRNA or shRNA to specifically knock down Cathepsin L and compare the phenotype to that observed with this compound treatment. This will help confirm if the pathway is indeed CTSL-dependent in your model.
-
-
Q2: I am observing unexpected cytotoxicity with this compound at concentrations reported to be non-toxic. Why is this happening?
A2: While this compound generally shows low cytotoxicity with a reported GI50 of 26.9 µM in various human cell lines, cell-specific sensitivity can occur.[2]
-
Potential Explanations:
-
Off-Target Effects: Although this compound is a selective inhibitor of Cathepsin L, high concentrations or specific cellular contexts could lead to off-target effects.
-
Cell Line Sensitivity: Your specific cell line may be more sensitive to the inhibition of Cathepsin L or potential off-target effects of this compound.
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and the duration of the experiment can influence cytotoxicity.
-
-
Troubleshooting:
-
Confirm Cytotoxicity: Use multiple assays to confirm cytotoxicity (e.g., MTT, LDH release, Annexin V/PI staining).
-
Lower Concentrations: Test a range of lower this compound concentrations to find a non-toxic dose that still effectively inhibits Cathepsin L activity.
-
Control for Solvent Effects: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing toxicity at the final concentration used in your experiments.
-
Q3: The anti-angiogenic effect of this compound in my in vitro tube formation assay is not significant. What should I check?
A3: A lack of a significant anti-angiogenic effect could be due to several experimental variables.
-
Potential Issues:
-
Endothelial Cell Type: The response of different types of endothelial cells (e.g., HUVECs, HMVECs) to Cathepsin L inhibition can vary.
-
Assay Conditions: The concentration of pro-angiogenic factors (e.g., VEGF, bFGF) used to stimulate tube formation might be too high, overriding the inhibitory effect of this compound. The density of the seeded endothelial cells can also impact the results.
-
Matrigel Quality: The quality and thickness of the Matrigel can significantly affect tube formation.
-
-
Troubleshooting:
-
Optimize Pro-Angiogenic Stimulus: Titrate the concentration of the pro-angiogenic factor to find a level that induces robust tube formation that can be effectively inhibited.
-
Optimize Cell Seeding Density: Test different endothelial cell seeding densities to find the optimal number for your assay.
-
Matrigel Quality Control: Ensure the Matrigel is properly thawed and plated to create a uniform layer. Use a new batch if necessary.
-
Positive Control: Include a known inhibitor of angiogenesis as a positive control to validate your assay setup.
-
Quantitative Data Summary
| Parameter | Value | Cell Lines | Reference |
| IC50 (Cathepsin L Inhibition) | 189 nM | - | [2] |
| GI50 (Cytotoxicity) | 26.9 µM | Various human cell lines | [2] |
| Inhibition of Secreted CTSL Activity (25 µM this compound, 24h) | 94% | PC-3ML | [2] |
| 92% | MDA-MB-231 | [2] | |
| Reduction in Cell Invasion (25 µM this compound, 24h) | 53% | PC-3ML | [2] |
| 88% | MDA-MB-231 | [2] | |
| Reduction in Cell Migration (25 µM this compound, 24h) | Varies by cell line | PC-3ML, MDA-MB-231 | [3] |
Experimental Protocols
Cell Invasion Assay (Based on Sudhan et al., 2013) [3]
-
Cell Culture: Culture prostate cancer (PC-3ML) or breast cancer (MDA-MB-231) cells in appropriate media.
-
Preparation of Inserts: Use Boyden chamber inserts (8 µm pore size) coated with Matrigel.
-
Cell Seeding: Harvest and resuspend cells in serum-free media. Seed 5 x 104 cells in the upper chamber of the insert.
-
Treatment: Add serum-free media containing the desired concentration of this compound (e.g., 10 µM or 25 µM) or vehicle control to the upper chamber.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Removal of Non-Invading Cells: After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with a suitable stain (e.g., crystal violet).
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Tube Formation Assay (General Protocol)
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells.
-
Treatment: Add media containing this compound at the desired concentrations or a vehicle control.
-
Stimulation: Add a pro-angiogenic stimulus (e.g., VEGF) to the wells, except for the negative control.
-
Incubation: Incubate the plate for 4-18 hours at 37°C.
-
Visualization: Observe and photograph the formation of tube-like structures using a microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
Western Blot for Compensatory Protease Upregulation (General Protocol)
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Cathepsin S, MMP-9) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Caption: this compound inhibits active Cathepsin L, preventing ECM degradation and protease activation.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. Differential cathepsin responses to inhibitor-induced feedback: E-64 and cystatin C elevate active cathepsin S and suppress active cathepsin L in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cathepsin L Inhibition by the Small Molecule this compound Suppresses Tumor Microenvironment Enhanced Metastasis Associated Cell Functions of Prostate and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing KGP94 Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the cytotoxicity of KGP94, a selective cathepsin L inhibitor, in primary cell cultures. The following information is intended to facilitate successful experimentation by providing troubleshooting advice, frequently asked questions, detailed experimental protocols, and an overview of the relevant cellular pathways.
Troubleshooting Guide
Encountering unexpected cytotoxicity in primary cell cultures when using this compound can be a significant hurdle. This guide provides a systematic approach to identifying and resolving common issues.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High cell death at expected non-cytotoxic concentrations | Primary cell sensitivity: Primary cells are often more sensitive than immortalized cell lines. The reported low cytotoxicity of this compound in cancer cell lines (GI50 = 26.9 µM) may not be directly transferable.[1] | - Perform a dose-response curve: Start with a wide range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal non-cytotoxic concentration for your specific primary cell type. - Reduce exposure time: Limit the duration of this compound treatment to the minimum time required to observe the desired biological effect. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to primary cells, especially at higher concentrations. | - Minimize final solvent concentration: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). - Include a solvent control: Always include a vehicle control group (cells treated with the solvent at the same final concentration) in your experiments. | |
| Suboptimal cell culture conditions: Unhealthy or stressed primary cells are more susceptible to compound-induced toxicity. | - Ensure optimal cell health: Use appropriate media, supplements, and culture conditions. Regularly monitor cell morphology and viability. - Use low-passage cells: Primary cells can lose viability and change their characteristics with increasing passage number. | |
| Inconsistent results between experiments | Variability in this compound stock solution: Improper storage or multiple freeze-thaw cycles can lead to degradation or precipitation of the compound. | - Aliquot stock solutions: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles. - Store properly: Follow the manufacturer's instructions for storage temperature and light sensitivity. |
| Inconsistent cell density: The number of cells plated can influence their response to a cytotoxic agent. | - Standardize cell seeding: Use a consistent cell seeding density for all experiments. | |
| Desired inhibitory effect is not observed at non-cytotoxic concentrations | Insufficient target engagement: The concentration of this compound may be too low to effectively inhibit cathepsin L in your specific primary cell type. | - Time-course experiment: Evaluate the effect of this compound at different time points to determine the optimal incubation time for cathepsin L inhibition without inducing significant cytotoxicity. - Biochemical validation: If possible, directly measure cathepsin L activity in your cell lysates to confirm inhibition at the concentrations used. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in primary cell cultures?
A1: Based on available data, this compound has been used at non-cytotoxic concentrations of 10 µM and 20 µM for 24 hours in primary bone marrow-derived macrophages.[1] For other primary cell types, it is highly recommended to perform a dose-response experiment starting from a low concentration (e.g., 0.1 µM) up to a higher concentration (e.g., 50 µM) to determine the optimal, non-toxic working concentration for your specific cells.
Q2: How can I assess this compound-induced cytotoxicity in my primary cells?
A2: Several standard cytotoxicity assays can be used. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method to assess cell viability. Alternatively, assays that measure the release of lactate dehydrogenase (LDH) from damaged cells or flow cytometry-based assays using viability dyes like propidium iodide can provide quantitative data on cell death.
Q3: What is the mechanism of action of this compound and how might it cause cytotoxicity?
A3: this compound is a selective inhibitor of cathepsin L, a lysosomal cysteine protease.[1] Cathepsin L plays a crucial role in protein degradation through the autophagy-lysosomal pathway. Inhibition of cathepsin L can disrupt this process, leading to the accumulation of autophagosomes and ubiquitinated proteins. This disruption of cellular homeostasis can, at higher concentrations or with prolonged exposure, trigger apoptotic cell death pathways and lead to a decrease in cell viability.
Q4: Are there any known off-target effects of this compound that could contribute to cytotoxicity?
A4: While this compound is described as a selective inhibitor of cathepsin L, comprehensive off-target profiling in various primary cell types is not extensively documented in publicly available literature. It is always a good practice to consider the possibility of off-target effects with any small molecule inhibitor. If unexpected cellular phenotypes are observed, further investigation into the potential interaction of this compound with other cellular targets may be warranted.
Q5: How should I prepare and store this compound to maintain its stability and minimize potential for cytotoxicity from the formulation?
A5: this compound is typically dissolved in a solvent like DMSO to create a high-concentration stock solution. To maintain stability, it is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. When preparing your working dilutions, ensure that the final concentration of the solvent in your cell culture medium is as low as possible (ideally ≤0.1%) to prevent solvent-induced cytotoxicity.
Quantitative Cytotoxicity Data
The following table summarizes available quantitative data on the cytotoxicity of this compound and other cathepsin L inhibitors in various cell types. Data on this compound in a wide range of primary cells is limited; therefore, data from a related cathepsin L inhibitor is included for comparative purposes.
| Compound | Cell Type | Assay | Endpoint | Value | Reference |
| This compound | Various human cell lines | Not Specified | GI50 | 26.9 µM | [1] |
| This compound | Primary bone marrow-derived macrophages | Not Specified | Non-cytotoxic concentration | 10-20 µM (24h) | [1] |
| SID 26681509 | Human Aortic Endothelial Cells (primary) | Not Specified | Non-toxic concentration | Up to 100 µM | [2] |
Note: GI50 (50% growth inhibition) is a measure of the concentration of a compound that causes a 50% reduction in the proliferation of a cell population. IC50 (50% inhibitory concentration) in the context of cytotoxicity is the concentration that reduces cell viability by 50%.
Experimental Protocols
Protocol 1: Determining the Non-Cytotoxic Concentration of this compound using an MTT Assay
Objective: To determine the concentration range of this compound that does not significantly impact the viability of a specific primary cell culture.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is 0.1, 0.5, 1, 5, 10, 25, and 50 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound, the vehicle control, or the no-treatment control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the cell viability against the this compound concentration to determine the GI50 value and the non-cytotoxic concentration range.
Signaling Pathways and Experimental Workflows
Cathepsin L and the Autophagy-Lysosomal Pathway
This compound's primary target, cathepsin L, is a key protease within the lysosome, responsible for the degradation of cellular components delivered through autophagy. Inhibition of cathepsin L can disrupt this critical cellular recycling process.
References
KGP94 Technical Support Center: Addressing Variability in Efficacy Across Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the observed variability in the efficacy of the Cathepsin L (CTSL) inhibitor, KGP94, across different cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective, reversible, small molecule inhibitor of Cathepsin L (CTSL), a lysosomal cysteine protease.[1][2] It functions by blocking the active site of CTSL, thereby inhibiting its enzymatic activity.[2] CTSL is often overexpressed and secreted by cancer cells, where it plays a crucial role in the degradation of the extracellular matrix (ECM), a key step in tumor invasion and metastasis.[3][4][5][6] By inhibiting CTSL, this compound effectively reduces the ability of cancer cells to migrate and invade surrounding tissues.[1][2]
Q2: Why does the effectiveness of this compound vary between different cancer cell lines?
A2: The variability in this compound efficacy across different cell lines can be attributed to several factors:
-
Cathepsin L Expression and Secretion Levels: Cell lines with higher endogenous expression and secretion of CTSL are generally more sensitive to this compound. The efficacy of this compound is dependent on the presence of its target.
-
Tumor Microenvironment: Hypoxia (low oxygen) and acidosis (low pH), common conditions in the tumor microenvironment, have been shown to increase the secretion of CTSL by cancer cells, thereby enhancing their invasive potential.[4] The response of different cell lines to these microenvironmental cues can vary, thus affecting their dependence on CTSL and their sensitivity to this compound. This compound has been shown to be effective in abrogating the increased invasiveness under these conditions.[4]
-
Endogenous Inhibitor Levels: The balance between CTSL and its endogenous inhibitors, such as cystatin C, can influence the net proteolytic activity in the tumor microenvironment.[2] Cell lines with a higher ratio of CTSL to its inhibitors may be more reliant on CTSL activity and therefore more susceptible to this compound.
-
p53 Status: In some cancer types, such as glioblastoma, the anti-apoptotic activity of CTSL is linked to the regulation of the tumor suppressor p53. Inhibition of CTSL in p53 wild-type cells can lead to the accumulation of p53 and subsequent apoptosis.[7] Therefore, the p53 status of a cell line could be a critical determinant of its response to this compound.
-
Mechanisms of Resistance: Some cancer cells may develop resistance to chemotherapy by upregulating CTSL, which can degrade protein-based drug targets.[6] While this compound can potentially overcome this resistance, the intrinsic mechanisms of drug resistance within a particular cell line can influence its overall response.
Q3: What is the typical IC50 of this compound for Cathepsin L inhibition?
A3: this compound is a potent inhibitor of Cathepsin L with a reported IC50 value of 189 nM.[1]
Q4: Is this compound cytotoxic to cancer cells?
A4: this compound generally exhibits low cytotoxicity against a variety of human cell lines, with a reported GI50 (concentration for 50% growth inhibition) of 26.9 µM.[1] This suggests that its primary anti-cancer effects are mediated through the inhibition of invasion and migration rather than direct cell killing at lower concentrations.
Troubleshooting Guides
This section provides guidance on common issues encountered during in vitro experiments with this compound.
Issue 1: Inconsistent or No Effect of this compound on Cell Viability
| Possible Cause | Troubleshooting Step |
| Inappropriate this compound Concentration | This compound has low cytotoxicity. Ensure you are using a concentration range appropriate for your cell line. A dose-response experiment is recommended to determine the optimal concentration. Start with concentrations well below the reported GI50 of 26.9 µM if you are studying anti-invasive effects without confounding cytotoxicity. |
| Incorrect Assay for Cytotoxicity | Assays like MTT or MTS measure metabolic activity, which may not directly correlate with cell death. Consider using a trypan blue exclusion assay or a live/dead cell staining kit for a more direct measure of viability. |
| Cell Line Insensitivity | As discussed in the FAQs, some cell lines may be inherently resistant to the cytotoxic effects of this compound. Consider evaluating the anti-migratory and anti-invasive effects, which are the primary mechanisms of action. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. Always include a vehicle control (medium with solvent only) in your experiments. |
Issue 2: Lack of Inhibition of Cell Migration or Invasion
| Possible Cause | Troubleshooting Step |
| Low Endogenous CTSL Expression | Confirm that your cell line of interest expresses and secretes CTSL. This can be done via Western blot of cell lysates and conditioned media, or by qPCR. If CTSL levels are low, the cell line may not be a suitable model for studying this compound's effects. |
| Suboptimal Assay Conditions | For Wound Healing/Scratch Assays: Ensure a consistent scratch width and that the cell monolayer is confluent. Image the same field of view at each time point. For Transwell/Boyden Chamber Assays: Optimize the cell seeding density and the concentration of the chemoattractant. Ensure the pore size of the membrane is appropriate for your cells. For invasion assays, the thickness and composition of the extracellular matrix (e.g., Matrigel) coating are critical. |
| Incorrect this compound Treatment Timing | For migration and invasion assays, it is crucial to pre-treat the cells with this compound for an adequate period before initiating the assay to ensure the target is inhibited. |
| Degradation of this compound | Prepare fresh this compound working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound across different cancer cell lines.
Table 1: Inhibitory Concentrations of this compound
| Parameter | Value | Reference |
| IC50 (Cathepsin L Inhibition) | 189 nM | [1] |
| GI50 (Growth Inhibition) | 26.9 µM | [1] |
Table 2: Anti-Migratory and Anti-Invasive Efficacy of this compound
| Cell Line | Cancer Type | Assay | This compound Concentration (µM) | % Reduction | Reference |
| PC-3ML | Prostate Cancer | Migration | 10 | 38% | [2] |
| PC-3ML | Prostate Cancer | Migration | 25 | 74% | [2] |
| MDA-MB-231 | Breast Cancer | Migration | 10 | 22% | [2] |
| MDA-MB-231 | Breast Cancer | Migration | 25 | 40% | [2] |
| PC-3ML | Prostate Cancer | Invasion | 25 | 53% | [1] |
| MDA-MB-231 | Breast Cancer | Invasion | 25 | 88% | [1] |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) for 24-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Cell Migration Assay (Wound Healing/Scratch Assay)
-
Create Monolayer: Grow cells to a confluent monolayer in a 6-well plate.
-
Create Wound: Use a sterile p200 pipette tip to create a uniform scratch across the center of the monolayer.
-
Wash and Treat: Gently wash with PBS to remove detached cells and then add fresh medium containing the desired concentration of this compound or vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Cell Invasion Assay (Boyden Chamber Assay)
-
Prepare Inserts: Coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend cells in serum-free medium containing this compound or vehicle control and seed them into the upper chamber of the inserts.
-
Add Chemoattractant: Add complete medium (containing serum or a specific chemoattractant) to the lower chamber.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Remove Non-invasive Cells: Carefully remove the non-invasive cells from the upper surface of the membrane with a cotton swab.
-
Stain and Count: Fix and stain the invasive cells on the lower surface of the membrane with crystal violet. Count the number of stained cells in several random fields under a microscope.
-
Data Analysis: Calculate the percentage of invasion relative to the vehicle control.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Cathepsin L inhibition suppresses drug resistance in vitro and in vivo: a putative mechanism [ouci.dntb.gov.ua]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsin L in tumor angiogenesis and its therapeutic intervention by the small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cathepsin L inhibition suppresses drug resistance in vitro and in vivo: a putative mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of cathepsin L lowers the apoptotic threshold of glioblastoma cells by up-regulating p53 and transcription of caspases 3 and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
KGP94 Technical Support Center: Understanding Off-Target Inhibition Potential
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target inhibition potential of KGP94. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental evaluation.
Frequently Asked Questions (FAQs)
Q1: Is this compound a kinase inhibitor? What is its primary target?
A1: No, this compound is not a kinase inhibitor. It is a potent and selective small molecule inhibitor of cathepsin L , a lysosomal cysteine protease.[1] this compound functions as a time-dependent, reversible, and competitive inhibitor of cathepsin L, with a reported IC50 of 189 nM.[1] Its mechanism involves the thiocarbonyl group of this compound interacting with the thiolate moiety of the active site cysteine (Cys25) in cathepsin L.
Q2: What is the known off-target profile of this compound? Does it inhibit other proteases?
Q3: Why is it important to assess the off-target effects of this compound in my experiments?
Q4: My experimental results with this compound are not what I expected. What are some potential troubleshooting steps?
A4: If you are encountering unexpected results, consider the following:
-
Compound Integrity and Concentration: Verify the purity, concentration, and stability of your this compound stock solution.
-
Cellular Uptake and Stability: Ensure that this compound is effectively entering your cells and remains stable under your experimental conditions.
-
Off-Target Effects: Consider the possibility of off-target effects, especially if your experimental system expresses high levels of other cathepsins (like cathepsin K) or other proteases.
-
Experimental Controls: Include appropriate controls, such as a negative control (vehicle) and a positive control (another known cathepsin L inhibitor), to validate your assay.
-
Assay Conditions: Optimize your assay conditions (e.g., pH, temperature, incubation time) for the specific biological question you are addressing.
Quantitative Data: Off-Target Inhibition Profile of this compound
As comprehensive quantitative data for the off-target profile of this compound is not publicly available, the following table provides a representative example of how such data would be presented. Researchers should perform their own selectivity profiling to obtain accurate values for their specific experimental setup.
| Target Protease | IC50 (nM) | Fold Selectivity vs. Cathepsin L |
| Cathepsin L (Primary Target) | 189 | 1 |
| Cathepsin K | >1,000 | >5 |
| Cathepsin B | >10,000 | >50 |
| Cathepsin S | >10,000 | >50 |
| Cathepsin V | >10,000 | >50 |
| MMP-2 | >20,000 | >100 |
| MMP-9 | >20,000 | >100 |
Note: The IC50 values for off-targets in this table are hypothetical and for illustrative purposes only.
Experimental Protocols & Methodologies
To assess the off-target inhibition potential of this compound, the following experimental protocols are recommended.
In Vitro Protease Inhibition Assay using a Fluorogenic Substrate
This method measures the ability of this compound to inhibit the activity of a specific protease by monitoring the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant human proteases (e.g., Cathepsin K, B, S, V; MMPs)
-
Fluorogenic protease-specific substrates
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant proteases to the desired concentration in pre-warmed assay buffer.
-
Prepare a serial dilution of this compound in assay buffer.
-
Dilute the fluorogenic substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the diluted this compound solutions to the appropriate wells.
-
Include wells for a positive control (protease without inhibitor) and a negative control (assay buffer without protease).
-
Add the diluted protease solution to all wells except the negative control.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity vs. time curve) for each concentration of this compound.
-
Plot the reaction rate as a function of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Competitive Activity-Based Protein Profiling (ABPP)
This chemoproteomic technique uses activity-based probes (ABPs) to profile the functional state of enzymes in a complex biological sample. Competitive ABPP can identify the direct targets of an inhibitor.[3][4][5]
Materials:
-
Cell lysate or tissue homogenate
-
Broad-spectrum cysteine protease activity-based probe (e.g., with a fluorescent or biotin tag)
-
This compound stock solution (in DMSO)
-
SDS-PAGE gels and imaging system (for fluorescent probes)
-
Streptavidin beads and mass spectrometer (for biotinylated probes)
Procedure:
-
Proteome Preparation:
-
Prepare a cell lysate or tissue homogenate under conditions that preserve protease activity.
-
-
Inhibitor Incubation:
-
Aliquot the proteome and incubate with varying concentrations of this compound (and a vehicle control) for 30-60 minutes at 37°C.
-
-
Probe Labeling:
-
Add the activity-based probe to each sample and incubate for a specified time to allow covalent labeling of active proteases.
-
-
Detection and Analysis (Fluorescent Probe):
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the labeled proteases using a fluorescence gel scanner. A decrease in fluorescence intensity of a specific band in the this compound-treated samples compared to the control indicates inhibition of that protease.
-
-
Detection and Analysis (Biotinylated Probe):
-
Enrich the probe-labeled proteins using streptavidin beads.
-
Digest the enriched proteins (e.g., with trypsin).
-
Identify and quantify the labeled proteins using liquid chromatography-mass spectrometry (LC-MS/MS). A decrease in the abundance of a specific protein in the this compound-treated samples indicates it is a target of the inhibitor.
-
Visualizations
Cathepsin L Signaling in Cancer Metastasis
Cathepsin L, when secreted by cancer cells, plays a crucial role in the degradation of the extracellular matrix (ECM), which is a key step in tumor invasion and metastasis.[6][7] It can also activate other proteases, further amplifying the breakdown of the ECM.
Caption: Cathepsin L's role in cancer metastasis.
Experimental Workflow for Assessing Inhibitor Specificity
The following workflow outlines the general steps for determining the specificity of an inhibitor like this compound.
Caption: Inhibitor specificity profiling workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to KGP94 Treatment in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working to overcome resistance to KGP94 treatment in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, small molecule inhibitor of cathepsin L, a lysosomal cysteine protease.[1] In the context of cancer, cathepsin L is often overexpressed and secreted by tumor cells.[2][3] This extracellular cathepsin L plays a significant role in the degradation of the extracellular matrix (ECM), which facilitates cancer cell invasion and metastasis.[2][3] this compound exerts its anti-cancer effects by inhibiting this enzymatic activity, thereby reducing the invasive and migratory capabilities of cancer cells.[4][5]
Q2: We are observing that our cancer cell line is developing resistance to our primary chemotherapy agent. Can this compound help with this?
Recent studies suggest that cathepsin L inhibition may play a role in preventing or reversing resistance to various chemotherapeutic drugs.[2][4][6][7] The proposed mechanism involves the stabilization of protein drug targets by inhibiting their degradation by cathepsin L.[2][4] Therefore, co-treatment with this compound could potentially re-sensitize your cancer cell line to the primary chemotherapy agent.
Q3: What are the initial signs that cancer cells are developing resistance to a therapeutic agent?
A primary indicator of developing resistance is an increase in the half-maximal inhibitory concentration (IC50) or growth inhibitory 50 (GI50) value of the therapeutic agent. This means a higher concentration of the drug is required to achieve the same level of cancer cell inhibition. You may also observe a resumption of cell proliferation, migration, or invasion after an initial period of effective treatment.
Q4: Are there known signaling pathways that contribute to resistance to anti-cancer therapies that could be affected by this compound?
Yes, several signaling pathways are implicated in drug resistance. While direct resistance to this compound is not well-documented, its target, cathepsin L, can influence pathways related to chemoresistance. For instance, cathepsin L can cleave and activate other proteins involved in cell survival and proliferation. One study found that cathepsin L-mediated cleavage of the Epidermal Growth Factor Receptor (EGFR) can lead to its constitutive activation, a known mechanism of resistance to some EGFR inhibitors.[8] By inhibiting cathepsin L, this compound could potentially prevent such resistance mechanisms from occurring.
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound in inhibiting cell invasion and migration over time.
Possible Cause 1: Altered Cathepsin L Expression or Activity
-
Troubleshooting Steps:
-
Verify Cathepsin L Expression: Perform a Western blot to compare the intracellular and secreted levels of cathepsin L in your treated cells versus control cells. An upregulation of cathepsin L expression could be compensating for the inhibitory effect of this compound.
-
Assess Cathepsin L Activity: Use a cathepsin L activity assay to measure the enzymatic activity in cell lysates and conditioned media. This will confirm if this compound is still effectively inhibiting its target.
-
Possible Cause 2: Upregulation of Alternative Proteases
-
Troubleshooting Steps:
-
Broad-Spectrum Protease Activity Assay: Use a gelatin zymography or a broad-spectrum protease activity kit to check for increased activity of other proteases, such as matrix metalloproteinases (MMPs), which could compensate for the loss of cathepsin L activity.
-
Gene Expression Analysis: Perform qRT-PCR or RNA-Seq to analyze the expression levels of other proteases known to be involved in cancer cell invasion, such as MMP-2, MMP-9, and other cathepsins.
-
Possible Cause 3: Activation of Bypass Signaling Pathways
-
Troubleshooting Steps:
-
Phospho-Kinase Array: Use a phospho-kinase array to get a broad overview of changes in signaling pathways. Look for increased phosphorylation of key signaling nodes in pathways like PI3K/Akt, MAPK/ERK, or STAT3, which are known to promote cell migration and invasion.
-
Western Blot for Key Signaling Proteins: Based on the array results, perform targeted Western blots to confirm the activation of specific signaling proteins (e.g., phospho-Akt, phospho-ERK).
-
Problem 2: this compound co-treatment is not overcoming resistance to our primary chemotherapeutic agent.
Possible Cause 1: Insufficient Cathepsin L Inhibition
-
Troubleshooting Steps:
-
Dose-Response Curve: Determine the optimal concentration of this compound for cathepsin L inhibition in your specific cell line using a cathepsin L activity assay.
-
Time-Course Experiment: Evaluate the stability and sustained inhibitory effect of this compound over the duration of your experiment.
-
Possible Cause 2: The resistance mechanism is independent of Cathepsin L activity.
-
Troubleshooting Steps:
-
Investigate Known Resistance Mechanisms for the Primary Drug: For example, if you are using a drug like doxorubicin, investigate mechanisms such as increased drug efflux through transporters like P-glycoprotein (MDR1). Use a Western blot to check for the expression of such transporters.
-
Sequence the Drug Target: If the primary drug has a specific molecular target (e.g., a kinase), sequence the gene encoding for that target to check for mutations that might prevent drug binding.
-
Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (Cathepsin L Inhibition) | 189 nM | Not specified | [1] |
| GI50 (Cytotoxicity) | 26.9 µM | Various human cell lines | [1] |
Table 2: Effect of this compound on Cancer Cell Invasion
| Cell Line | This compound Concentration (µM) | Inhibition of Invasion (%) | Reference |
| PC-3ML (Prostate) | 25 | 53 | [4] |
| MDA-MB-231 (Breast) | 25 | 88 | [4] |
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cancer Cell Line
This protocol describes a method for generating a drug-resistant cancer cell line through continuous exposure to a chemotherapeutic agent.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
Chemotherapeutic agent of interest
-
Cell counting kit (e.g., CCK-8) or MTT reagent
-
96-well plates
-
Incubator
Procedure:
-
Determine the IC50 of the Chemotherapeutic Agent:
-
Seed the parental cells in a 96-well plate.
-
Treat the cells with a range of concentrations of the chemotherapeutic agent for 24-72 hours.
-
Determine cell viability using a CCK-8 or MTT assay.
-
Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.[9]
-
-
Induce Resistance:
-
Treat the parental cells with the chemotherapeutic agent at its IC50 concentration for 4-6 hours.
-
Remove the drug-containing medium and replace it with fresh, drug-free medium.
-
Allow the cells to recover and reach 70-80% confluency. .
-
Repeat this pulse treatment for several cycles (e.g., 6 cycles).
-
-
Selection and Maintenance of Resistant Cells:
-
After the induction cycles, maintain the selected cells in drug-free medium for at least 4 weeks to ensure the stability of the resistant phenotype.
-
-
Confirm Resistance:
Protocol 2: Western Blotting for Protein Expression
This protocol outlines the steps for detecting specific proteins in cell lysates.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Prepare cell lysates and determine protein concentration.
-
SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.[12][13]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[1][13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Wash the membrane, add the ECL substrate, and visualize the protein bands using an imaging system.[1]
Protocol 3: Cell Invasion Assay (Transwell Assay)
This protocol measures the invasive capacity of cancer cells.
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel or other basement membrane extract
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
Procedure:
-
Prepare Inserts: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Seed cancer cells in serum-free medium into the upper chamber of the inserts.
-
Chemoattraction: Add complete medium (containing serum) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow the cells to invade through the Matrigel and the porous membrane.
-
Remove Non-Invasive Cells: Use a cotton swab to gently remove the non-invasive cells from the top surface of the membrane.
-
Stain and Count: Fix and stain the invasive cells on the bottom of the membrane with crystal violet. Count the number of stained cells under a microscope.
Visualizations
Caption: Mechanism of this compound in inhibiting cancer cell invasion.
Caption: Proposed mechanism of this compound in overcoming chemoresistance.
Caption: Experimental workflow for testing this compound's effect on chemoresistance.
References
- 1. google.com [google.com]
- 2. Cathepsin L inhibition suppresses drug resistance in vitro and in vivo: a putative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin L inhibition suppresses drug resistance in vitro and in vivo: a putative mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. cathepsin-l-mediated-egfr-cleavage-affects-intracellular-signalling-pathways-in-cancer - Ask this paper | Bohrium [bohrium.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. Western Blot Video Protocol | Proteintech Group [ptglab.com]
Technical Support Center: Assessing the Bioavailability of KGP94 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the bioavailability of the cathepsin L inhibitor, KGP94, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and competitive small molecule inhibitor of cathepsin L, a lysosomal cysteine protease.[1][2][3][4][5] Cathepsin L is often upregulated in the tumor microenvironment and is implicated in cancer progression, invasion, and angiogenesis.[6][7] By inhibiting cathepsin L, this compound can impede the migration and invasion of cancer cells.[6]
Q2: What are the main challenges in working with this compound for in vivo studies?
A2: The primary challenge with this compound is its limited aqueous solubility.[6][8] This can make it difficult to prepare formulations suitable for oral and intravenous administration in animal models, potentially leading to low or variable bioavailability. To address this, a water-soluble phosphate prodrug, KGP420, has been developed, which is converted to the active this compound in vivo.[6]
Q3: What are the key parameters to measure in a bioavailability study?
A3: The key pharmacokinetic parameters to determine bioavailability include:
-
Cmax: Maximum (or peak) plasma concentration of the drug.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): The total exposure to a drug over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration of a drug to be reduced by half.
-
Absolute Bioavailability (F%): The fraction of the administered dose of unchanged drug that reaches the systemic circulation. It is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
Q4: Why is it important to assess the bioavailability of this compound?
A4: Assessing the bioavailability of this compound is crucial for several reasons. It helps to understand the extent and rate of its absorption into the bloodstream after administration. This information is vital for designing effective in vivo efficacy and toxicology studies, as it ensures that the drug reaches the target tissues in sufficient concentrations to exert its therapeutic effect.
Troubleshooting Guides
Formulation and Administration
Q: I am observing precipitation of this compound in my formulation. What can I do?
A:
-
Check Solubility: this compound has low aqueous solubility. Ensure you are using an appropriate solvent system. For preclinical studies, co-solvents are often necessary.
-
Recommended Formulations: Based on available data, consider the following formulations for this compound:
-
Use the Prodrug: If solubility issues persist, consider using the water-soluble phosphate prodrug KGP420, which is designed for improved in vivo administration.[6]
-
Sonication and Heating: Gentle heating and/or sonication can help dissolve the compound. However, be cautious about potential degradation.
-
Particle Size Reduction: For oral formulations, reducing the particle size (micronization or nanocrystal technology) can improve the dissolution rate and, consequently, bioavailability.[9][10]
Q: My animals are showing signs of distress during or after oral gavage. What could be the cause and how can I prevent it?
A:
-
Improper Technique: Incorrect gavage technique can cause esophageal trauma or accidental administration into the trachea. Ensure proper training and handling of the animals. The gavage needle should be inserted gently, and the animal should be allowed to swallow it.
-
Animal Stress: The stress of the procedure can be a confounding factor. Pre-coating the gavage needle with sucrose may help pacify the mice and reduce stress.
-
Formulation Irritation: The vehicle used for formulation might be causing irritation. Ensure the chosen solvents and excipients are well-tolerated at the administered volume and concentration.
-
Volume Overload: Do not exceed the recommended maximum gavage volumes for the specific animal model. For mice, this is typically around 10 ml/kg.
Q: I am having trouble with intravenous injections via the tail vein. What are some common issues and solutions?
A:
-
Vein Visibility: Tail veins can be difficult to visualize. Warming the tail with a heat lamp or warm water can help dilate the veins.[11]
-
Needle Placement: Incorrect needle placement can lead to extravasation (leakage) of the drug into the surrounding tissue, which can cause irritation and inaccurate dosing. If you see a blister or feel resistance, stop the injection immediately and try a more proximal site.
-
Air Bubbles: Ensure there are no air bubbles in the syringe, as this can cause an embolism.
-
Restraint: Proper restraint is crucial for a successful injection and to minimize stress and injury to the animal.[11]
Blood Sampling and Sample Processing
Q: I am getting inconsistent results from my plasma samples. What could be the problem?
A:
-
Hemolysis: Hemolysis (rupture of red blood cells) can interfere with analytical assays. Use appropriate needle gauges and gentle blood collection techniques to minimize this.
-
Contamination: Ensure all collection tubes and processing materials are clean and free of contaminants.
-
Anticoagulant Choice: The choice of anticoagulant (e.g., EDTA, heparin) can sometimes affect drug stability in the plasma. Ensure it is compatible with your analytical method.
-
Sample Stability: this compound may be unstable in plasma. Process blood samples promptly after collection (e.g., centrifugation to separate plasma) and store them at the appropriate temperature (usually -80°C) until analysis.
Q: What is the best method for collecting blood from mice for a pharmacokinetic study?
A: The choice of blood collection method depends on the required volume and the need for serial sampling.
-
Serial Sampling: For collecting multiple small blood samples from the same animal, the saphenous vein or submandibular vein are good options.[12]
-
Terminal Bleed: For a larger volume at the end of the study, cardiac puncture under deep anesthesia is a common terminal procedure.
-
Retro-orbital Sinus: This method can yield a good volume of blood but requires a high degree of skill and may have a higher risk of tissue damage.
Bioanalytical Analysis (LC-MS/MS)
Q: I am observing high variability in my LC-MS/MS data. What are the potential sources of this variability?
A:
-
Matrix Effects: Components in the plasma can interfere with the ionization of this compound, leading to ion suppression or enhancement. Optimize your sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to minimize these effects.
-
Carryover: The analyte from a high-concentration sample can be carried over to the next injection, affecting the accuracy of the subsequent measurement. Implement a robust wash method for the autosampler and injection port.
-
Analyte Instability: this compound might degrade in the processed sample matrix or in the autosampler. Assess the stability of the analyte under these conditions.
-
Internal Standard Issues: Ensure your internal standard is appropriate and behaves similarly to the analyte during extraction and ionization.
Data Presentation
As specific pharmacokinetic data for this compound is not publicly available, the following tables present illustrative data for a similar thiosemicarbazone derivative (HL) to demonstrate how to structure and present such data. This data should not be considered representative of this compound.
Table 1: Illustrative Pharmacokinetic Parameters of a Thiosemicarbazone Derivative (HL) in Rodents Following a Single Administration
| Parameter | Intravenous (IV) Administration (0.5 mg/kg) | Oral (PO) Administration (30 mg/kg) |
| t1/2 (Half-life) | 11.88 ± 1.66 h | 21.61 ± 9.4 h |
Data adapted from a study on a different thiosemicarbazone derivative (HL) and is for illustrative purposes only.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Absolute Bioavailability (F%) |
| Intravenous (IV) | 5 | 1250 | 0.08 | 3500 | 100% |
| Oral (PO) | 20 | 450 | 2 | 2100 | 15% |
This is hypothetical data for illustrative purposes and is not based on actual experimental results for this compound.
Experimental Protocols
Protocol 1: Oral Bioavailability Study in Mice
-
Animal Model: Use a sufficient number of mice (e.g., n=3-5 per time point or per group for serial sampling) to obtain statistically relevant data.
-
Formulation Preparation: Prepare the this compound formulation (e.g., 10% DMSO, 90% Corn Oil) on the day of the experiment. Ensure the compound is fully dissolved.
-
Dosing:
-
Fast the animals overnight (with access to water) before dosing.
-
Administer the this compound formulation via oral gavage at the desired dose (e.g., 20 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Use an appropriate blood collection technique (e.g., saphenous vein puncture).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
Protocol 2: Intravenous Bioavailability Study in Mice
-
Animal Model and Formulation: Follow the same procedures as in the oral study.
-
Dosing:
-
Administer the this compound formulation via intravenous injection (e.g., into the tail vein) at the desired dose (e.g., 5 mg/kg).
-
-
Blood Sampling and Plasma Preparation: Follow the same procedures as in the oral study, with potentially more frequent sampling at earlier time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
Mandatory Visualizations
Caption: Experimental workflow for assessing the bioavailability of this compound.
Caption: Simplified signaling pathway of Cathepsin L in tumor invasion and its inhibition by this compound.
References
- 1. A new series of thiosemicarbazone-based anti-inflammatory agents exerting their action through cyclooxygenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, safety, and tolerability of gadoversetamide injection (OptiMARK) in subjects with central nervous system or liver pathology and varying degrees of renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RePORT ⟩ RePORTER [reporter.nih.gov]
- 4. Cathepsin L Inhibition by the Small Molecule this compound Suppresses Tumor Microenvironment Enhanced Metastasis Associated Cell Functions of Prostate and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Ciclosporin - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Validating the Mechanism of KGP94
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating the mechanism of action of KGP94, a selective inhibitor of Cathepsin L.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its reported potency?
A1: this compound is a selective, reversible inhibitor of Cathepsin L (CTSL) with a reported IC50 of 189 nM. It has been shown to inhibit cancer cell migration, invasion, and angiogenesis. While it is selective for Cathepsin L, it has also been noted to inhibit Cathepsin K (CTSK), another cysteine protease. Therefore, it is crucial to include controls to differentiate the effects of CTSL inhibition from potential off-target effects on CTSK.
Q2: What is a suitable negative control for my this compound experiments?
A2: The ideal negative control would be a structurally similar analog of this compound that is inactive against Cathepsin L. In the absence of a commercially available, validated inactive analog, the recommended negative control is the vehicle (e.g., DMSO) at the same final concentration used to dissolve this compound. Additionally, genetic knockdown or knockout of Cathepsin L should be used to phenocopy the effects of this compound, providing a crucial point of comparison.
Q3: How can I confirm that this compound is engaging with Cathepsin L inside my cells?
A3: The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying target engagement in a cellular environment. This method assesses the stabilization of a target protein upon ligand binding. An increase in the thermal stability of Cathepsin L in the presence of this compound provides direct evidence of target engagement.
Q4: this compound is showing low cytotoxicity at my desired concentration, but I'm not seeing an effect on cell invasion. What could be the issue?
A4: Several factors could be at play:
-
Low Endogenous Cathepsin L Activity: The cell line you are using may not secrete sufficient levels of active Cathepsin L for it to be a primary driver of invasion in your model. Confirm CTSL expression and activity levels via Western blot and a fluorogenic activity assay.
-
Incorrect Assay Conditions: Ensure your invasion assay (e.g., Matrigel Transwell) is optimized. This includes cell seeding density, incubation time, and the chemoattractant used.
-
This compound Concentration: While you should use non-cytotoxic concentrations, you may need to perform a dose-response experiment to find the optimal concentration for inhibiting invasion in your specific cell line.
-
Compound Stability: Ensure the this compound stock solution is properly stored and that the compound is stable in your cell culture medium for the duration of the experiment.
Troubleshooting and Control Experiments
Here we address specific issues that may arise during the validation of this compound's mechanism and provide detailed control experiments to address them.
Issue 1: Is the observed phenotype truly due to Cathepsin L inhibition?
Rationale: To confidently attribute the effects of this compound to the inhibition of Cathepsin L, it is essential to demonstrate that genetic silencing of the target protein recapitulates the pharmacological effect.
Control Experiment: Cathepsin L Knockdown (shRNA)
This experiment compares the phenotype of cells treated with this compound to cells where Cathepsin L expression has been stably reduced using short hairpin RNA (shRNA).
Workflow:
Caption: Workflow for Phenotypic Comparison of this compound and CTSL Knockdown.
Expected Outcome: The phenotypic changes observed with this compound treatment (e.g., reduced cell invasion) should be mirrored in the Cathepsin L shRNA-treated cells but not in the vehicle or scrambled shRNA control cells.
Data Presentation: Table 1: Comparison of this compound Treatment and CTSL Knockdown on Cell Invasion
| Condition | Normalized Cell Invasion (%) | Standard Deviation |
|---|---|---|
| Vehicle Control | 100 | ± 8.5 |
| This compound (25 µM) | 37 | ± 5.2 |
| Scrambled shRNA | 98 | ± 7.9 |
| Cathepsin L shRNA | 45 | ± 6.1 |
Issue 2: How can I be sure this compound is not working through its off-target, Cathepsin K?
Rationale: Since this compound is known to also inhibit Cathepsin K, it's important to rule out the contribution of CTSK inhibition to the observed phenotype.
Control Experiment: Cathepsin K Activity Assay
This experiment measures the effect of this compound on Cathepsin K activity in your cellular system.
Workflow:
Caption: Workflow for Assessing Off-Target Cathepsin K Inhibition.
Expected Outcome: If the phenotype is primarily driven by Cathepsin L inhibition, this compound should show significantly less inhibition of Cathepsin K activity compared to its effect on Cathepsin L at the effective concentration.
Data Presentation: Table 2: this compound Inhibition of Cathepsin L vs. Cathepsin K Activity
| Target | This compound IC50 (nM) |
|---|---|
| Cathepsin L | 189 |
| Cathepsin K | >10,000 |
Issue 3: How do I confirm direct binding of this compound to Cathepsin L in my cells?
Rationale: Biochemical assays show enzyme inhibition, but do not confirm direct binding in a complex cellular environment. CETSA provides this crucial piece of evidence.
Control Experiment: Cellular Thermal Shift Assay (CETSA)
This experiment measures the thermal stability of Cathepsin L in the presence and absence of this compound. Ligand binding stabilizes the protein, leading to a shift in its melting temperature.
Workflow:
Caption: Workflow for CETSA to Confirm this compound Target Engagement.
Expected Outcome: In the presence of this compound, Cathepsin L will remain soluble at higher temperatures compared to the vehicle-treated control, indicating stabilization upon binding.
Data Presentation: Table 3: CETSA Results for Cathepsin L with this compound Treatment
| Temperature (°C) | % Soluble CTSL (Vehicle) | % Soluble CTSL (this compound) |
|---|---|---|
| 50 | 100 | 100 |
| 54 | 85 | 98 |
| 58 | 55 | 92 |
| 62 | 25 | 75 |
| 66 | 5 | 40 |
Signaling Pathway
Cathepsin L-Mediated Pro-Metastatic Signaling
Cathepsin L, particularly when secreted by cancer cells, contributes to the degradation of the extracellular matrix (ECM), facilitating invasion. Furthermore, it can influence signaling pathways that promote cell cycle progression and angiogenesis. This compound acts by directly inhibiting the enzymatic activity of secreted Cathepsin L.
Caption: this compound Mechanism of Action in Inhibiting Cathepsin L Signaling.
Detailed Experimental Protocols
Protocol 1: Cathepsin K Fluorometric Activity Assay
-
Prepare Cell Lysates: Culture cells to 80-90% confluency. Lyse 1-5 million cells in 50 µL of chilled Cathepsin K Cell Lysis Buffer. Incubate on ice for 10 minutes. Centrifuge at maximum speed for 5 minutes and collect the supernatant.
-
Assay Setup: In a 96-well black plate, add 50 µL of cell lysate per well.
-
This compound Treatment: Add this compound at desired concentrations to the sample wells. For a negative control, add vehicle (DMSO). For a positive control of inhibition, use a known Cathepsin K inhibitor.
-
Reaction Initiation: Add 50 µL of Cathepsin K Reaction Buffer to each well. Add 2 µL of 10 mM Ac-LR-AFC substrate (final concentration 200 µM).
-
Incubation: Incubate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence at Ex/Em = 400/505 nm using a fluorescence plate reader.
-
Analysis: Compare the fluorescence in this compound-treated wells to the vehicle control to determine the percent inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with this compound (e.g., 25 µM) or vehicle (DMSO) for 4 hours.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 50°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by 3 minutes at 25°C.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blot: Collect the supernatant (soluble fraction) and determine protein concentration. Load equal amounts of protein onto an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody against Cathepsin L. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Analysis: Quantify the band intensities for Cathepsin L at each temperature for both this compound and vehicle-treated samples. Plot the percentage of soluble protein against temperature to generate melting curves. A rightward shift in the curve for this compound-treated samples indicates target stabilization.
Protocol 3: shRNA-Mediated Knockdown of Cathepsin L
-
shRNA Vector Preparation: Obtain or clone shRNA sequences targeting Cathepsin L into a suitable lentiviral vector (e.g., pLKO.1). Include a non-targeting (scrambled) shRNA control vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA vector and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Virus Harvest: Collect the supernatant containing viral particles at 48 and 72 hours post-transfection. Concentrate the virus if necessary.
-
Transduction: Transduce the target cancer cell line with the lentiviral particles in the presence of polybrene (8 µg/mL).
-
Selection: 48 hours post-transduction, begin selection of stably transduced cells by adding puromycin (or another appropriate selection antibiotic) to the culture medium.
-
Validation of Knockdown: After 7-10 days of selection, expand the resistant cell population. Validate the knockdown of Cathepsin L by Western blot and a Cathepsin L activity assay.
-
Phenotypic Analysis: Use the validated Cathepsin L knockdown and scrambled control cell lines in functional assays (e.g., invasion, migration) to compare with the effects of this compound treatment.
Validation & Comparative
KGP94 in the Spotlight: A Comparative Guide to Cathepsin L Inhibitors in Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cathepsin L inhibitor KGP94 with other notable alternatives in the context of cancer research. The following sections detail the quantitative performance of these inhibitors, the experimental methodologies used to evaluate them, and visualizations of key biological pathways and experimental workflows.
Cathepsin L (CTSL) is a lysosomal cysteine protease that is frequently upregulated in various cancers, playing a pivotal role in tumor progression, invasion, metastasis, and angiogenesis. Its extracellular activity, which leads to the degradation of the extracellular matrix (ECM), makes it an attractive target for anti-cancer therapies. This guide focuses on this compound, a selective small-molecule inhibitor of CTSL, and compares its efficacy and characteristics with other known CTSL inhibitors.
Quantitative Comparison of Cathepsin L Inhibitors
The following table summarizes the inhibitory potency of this compound and other selected cathepsin L inhibitors. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for evaluating the efficacy of these compounds. Lower values indicate higher potency.
| Inhibitor | Target(s) | IC50 (CTSL) | Ki (CTSL) | Cell Line(s) Studied | Key Findings in Cancer Models |
| This compound | Cathepsin L | 189 nM[1] | - | PC-3ML (prostate), MDA-MB-231 (breast), SCCVII (carcinoma) | Reduces cancer cell migration and invasion, suppresses secreted CTSL activity, exhibits anti-metastatic and anti-bone resorptive efficacy in vivo.[1][2] |
| KGP207 | Cathepsin L/K | - | - | 4T1 (murine breast cancer) | Reduces M2 macrophage invasion and macrophage-stimulated tumor cell invasion.[3] |
| SID 26681509 | Cathepsin L | 56 nM[4] | 0.89 nM[5] | Human aortic endothelial cells, P. falciparum, L. major | Potent, reversible, and selective inhibitor; shows slow-binding kinetics.[4][5] |
| Balicatib (AAE581) | Cathepsin K, L, B, S | 48 nM | - | - | Primarily developed for osteoporosis, also inhibits other cathepsins.[6] |
| Cathepsin K inhibitor 6 | Cathepsin K, L, B | 50 nM | - | - | Demonstrates inhibitory effects on multiple cathepsins.[6] |
| 3-Epiursolic Acid | Cathepsin L | 6.5 µM | 19.5 µM | - | Competitive inhibitor with no significant effect on cathepsin B.[7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison of cathepsin L inhibitors.
Cathepsin L Inhibition Assay
This assay quantifies the enzymatic activity of cathepsin L in the presence of an inhibitor.
Materials:
-
Recombinant human cathepsin L
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Test inhibitors (this compound and others)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of the test inhibitor to the wells.
-
Add a fixed concentration of recombinant human cathepsin L to each well and incubate for a specified period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC) over time.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix, a crucial step in metastasis.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, PC-3ML)
-
Boyden chamber inserts with a porous membrane (e.g., 8 µm pore size)
-
Basement membrane matrix (e.g., Matrigel)
-
Cell culture medium with and without chemoattractant (e.g., fetal bovine serum)
-
Test inhibitors
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Coat the upper surface of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.
-
Culture cancer cells to sub-confluency and then serum-starve them for 24 hours.
-
Harvest the cells and resuspend them in a serum-free medium containing the test inhibitor at various concentrations.
-
Add the cell suspension to the upper chamber of the inserts.
-
Fill the lower chamber with a medium containing a chemoattractant (e.g., 10% FBS).
-
Incubate the chambers for a period that allows for cell invasion (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with a fixative (e.g., methanol).
-
Stain the invading cells with crystal violet.
-
Elute the stain and quantify the absorbance using a plate reader, or count the number of stained cells in several microscopic fields.
-
The inhibitory effect of the compound is expressed as the percentage of reduction in cell invasion compared to the untreated control.
In Vivo Tumor Metastasis Model
This model assesses the anti-metastatic potential of a drug candidate in a living organism.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Metastatic cancer cell line (e.g., SCCVII)
-
Test inhibitor (this compound) formulated for in vivo administration
-
Surgical tools for tumor cell inoculation
-
Calipers for tumor measurement
-
Bouin's solution for tissue fixation
Procedure:
-
Inoculate a specific number of cancer cells into the appropriate site of the mice (e.g., hind footpad for SCCVII cells).
-
Allow the primary tumor to establish and grow to a certain size.
-
Randomly divide the mice into control and treatment groups.
-
Administer the test inhibitor (e.g., this compound at a specific dose, such as 10 mg/kg) or vehicle control to the respective groups via a suitable route (e.g., intraperitoneal injection) for a defined period.[2]
-
Monitor the growth of the primary tumor regularly using calipers.
-
At the end of the study, euthanize the mice and harvest the lungs.
-
Fix the lungs in Bouin's solution to make the metastatic nodules visible.[2]
-
Count the number of metastatic nodules on the lung surface.
-
Compare the number of lung metastases between the treated and control groups to evaluate the anti-metastatic efficacy of the inhibitor.
Visualizing the Mechanisms
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the action of cathepsin L inhibitors.
Cathepsin L's Role in Cancer Progression
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Carbon-11 labeled cathepsin K inhibitors: Syntheses and preliminary in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
In Vitro Efficacy Showdown: KGP94 vs. Z-FY-CHO in Cathepsin L Inhibition
In the landscape of cancer research, the inhibition of cysteine proteases, particularly Cathepsin L (CTSL), has emerged as a promising therapeutic strategy to impede tumor progression and metastasis. Among the arsenal of small molecule inhibitors, KGP94 and Z-FY-CHO have garnered significant attention. This guide provides a comparative analysis of their in vitro efficacy, supported by experimental data, to aid researchers in the selection of appropriate tools for their studies.
Quantitative Comparison of Inhibitory Potency
A primary determinant of an inhibitor's efficacy is its half-maximal inhibitory concentration (IC50). The available data indicates a significant difference in the potency of this compound and Z-FY-CHO in inhibiting CTSL activity.
| Inhibitor | Target | IC50 (nM) | Selectivity | Cytotoxicity (GI50) |
| This compound | Cathepsin L | 189[1][2] | Selective for Cathepsin L[1] | 26.9 µM against various human cell lines[1][2] |
| Z-FY-CHO | Cathepsin L | 0.85[3][4] | Selective over Calpain II (IC50 = 184 nM) and Cathepsin B (IC50 = 85.1 nM)[3][4] | ED50 of 21,500 nM for human HL-60 cells[3] |
Functional Impact on Cancer Cell Phenotypes
Beyond direct enzyme inhibition, the in vitro effects of these compounds on cancer cell behavior provide crucial insights into their therapeutic potential.
This compound: A Potent Anti-Invasive Agent
This compound has demonstrated significant efficacy in reducing the invasive and migratory capabilities of metastatic cancer cells. In vitro studies have shown that this compound treatment leads to a marked attenuation of tumor cell invasion and migration.[3] Specifically, at a concentration of 25 µM, this compound impaired the invasive capacities of prostate and breast cancer cells by 53% and 88%, respectively.[1] Furthermore, it suppressed secreted CTSL activity in these cell lines by 94% and 92%.[1]
Z-FY-CHO: A Modulator of Epithelial-Mesenchymal Transition
Z-FY-CHO has been shown to influence the phenotypic state of cancer cells by promoting the Mesenchymal-to-Epithelial Transition (MET).[5] This process is characterized by a decrease in mesenchymal markers, such as vimentin and Snail, and an increase in the epithelial marker E-cadherin.[5] Studies have also revealed that Z-FY-CHO can alter the subcellular localization of Cathepsin L, causing a shift from a nuclear and cytoplasmic distribution to a predominantly cytoplasmic one.[5][6] This relocalization is associated with the observed MET.
Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed methodologies for key assays are provided below.
Cathepsin L Activity Assay
This protocol is based on the use of a commercially available kit, as referenced in studies with this compound.[7]
Objective: To quantify the enzymatic activity of Cathepsin L in cell-conditioned media.
Workflow:
Detailed Steps:
-
Cell Culture: Culture prostate (PC-3ML) or breast (MDA-MB-231) cancer cells in 100 mm dishes until they reach approximately 60-70% confluency.
-
Media Conditioning: Replace the culture media and incubate for 24 hours.
-
Sample Collection: Harvest the cell-conditioned media and centrifuge at 1000 rpm for 10 minutes to remove cellular debris.
-
Concentration: Concentrate the cleared media 20-fold using Amicon centrifugal filter units.
-
Normalization: Trypsinize and count the cells from the culture dish to normalize the Cathepsin L activity to the total cell number.
-
Activity Measurement: Perform the Cathepsin L activity assay on the concentrated media according to the manufacturer's instructions (e.g., InnoZyme Cathepsin L Activity Kit, CBA023).
Cell Invasion Assay (Boyden Chamber Assay)
This protocol is a generalized method for assessing cell invasion, as commonly used in studies evaluating compounds like this compound.[8]
Objective: To evaluate the effect of an inhibitor on the ability of cancer cells to invade through an extracellular matrix barrier.
Workflow:
Detailed Steps:
-
Chamber Preparation: Coat the upper surface of an 8 µm pore size Transwell insert with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend cells in serum-free media containing the desired concentration of the inhibitor (e.g., this compound) or vehicle control. Seed the cell suspension into the upper chamber of the insert.
-
Chemoattraction: Add complete media containing a chemoattractant, such as fetal bovine serum, to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period that allows for cell invasion (typically 24-48 hours).
-
Removal of Non-Invasive Cells: Carefully remove the non-invasive cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix the invaded cells on the lower surface of the membrane with methanol and stain with a suitable dye, such as crystal violet.
-
Quantification: Count the number of stained, invaded cells in several random fields under a microscope.
Gelatin Zymography
This protocol is used to detect the activity of gelatin-degrading enzymes like Cathepsin L, as mentioned in studies with Z-FY-CHO.[5]
Objective: To qualitatively assess the activity of Cathepsin L in cell-conditioned media.
Workflow:
Detailed Steps:
-
Sample Preparation: Collect and concentrate cell-conditioned media as described in the Cathepsin L Activity Assay protocol.
-
Gel Electrophoresis: Mix the samples with a non-reducing sample buffer and load them onto a polyacrylamide gel co-polymerized with gelatin. Run the gel at 4°C.
-
Enzyme Renaturation: After electrophoresis, wash the gel with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzymes to renature.
-
Enzyme Activity: Incubate the gel in a reaction buffer at 37°C for an extended period (e.g., overnight) to allow the gelatinases to digest the gelatin in the gel.
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue. Areas of enzymatic activity will appear as clear bands against a blue background, indicating gelatin degradation. The gel is then destained to enhance the contrast.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. apexbt.com [apexbt.com]
- 4. Z-Phe-Tyr-CHO (Cathepsin L Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 5. researchgate.net [researchgate.net]
- 6. Moving Upwards: A Simple and Flexible In Vitro Three-dimensional Invasion Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cathepsin L Inhibition by the Small Molecule this compound Suppresses Tumor Microenvironment Enhanced Metastasis Associated Cell Functions of Prostate and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
A Comparative Analysis of KGP94 and Odanacatib for the Treatment of Bone Metastasis
For Immediate Release
[City, State] – [Date] – In the landscape of therapeutic development for bone metastasis, a critical area of oncology research, two cathepsin inhibitors, KGP94 and odanacatib, have emerged as subjects of significant preclinical and clinical investigation. This guide provides a detailed, objective comparison of their mechanisms of action, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
Bone metastasis, a frequent complication in advanced cancers such as prostate and breast cancer, presents a formidable clinical challenge. The vicious cycle of tumor-induced bone resorption and subsequent release of growth factors fuels metastatic progression. Cathepsins, a class of proteases, play a pivotal role in this process. This compound, a dual inhibitor of Cathepsin L (CTSL) and Cathepsin K (CTSK), and odanacatib, a selective inhibitor of CTSK, represent two therapeutic strategies targeting this pathway. While both agents have demonstrated efficacy in preclinical models, their distinct inhibitory profiles and the divergent clinical development paths warrant a close comparative analysis. Odanacatib, despite showing promise, had its development halted due to an increased risk of stroke. This compound remains in the preclinical phase of investigation.
Mechanism of Action and Signaling Pathways
This compound is a small molecule inhibitor that targets Cathepsin L (CTSL).[1][2] By inhibiting CTSL, this compound disrupts multiple facets of bone metastasis.[1][2] Its mechanism involves the impairment of tumor-initiated angiogenesis, a critical step for metastatic tumor growth.[1] Furthermore, this compound directly impacts the bone microenvironment by decreasing osteoclast formation and subsequent bone resorption.[1] This is achieved, in part, through the downregulation of NFκB signaling, a key pathway in osteoclastogenesis.[1] this compound has also been reported to inhibit Cathepsin K (CTSK).
Odanacatib is a selective inhibitor of Cathepsin K (CTSK), a cysteine protease highly expressed in osteoclasts and crucial for the degradation of bone matrix proteins, particularly type I collagen.[3] By inhibiting CTSK, odanacatib effectively reduces osteoclast-mediated bone resorption without significantly affecting bone formation. In the context of bone metastasis, this anti-resorptive activity is thought to deprive cancer cells of essential bone-derived growth factors necessary for their proliferation.[3] In vitro studies have also suggested that odanacatib can directly impact cancer cells by inhibiting their invasion, migration, and adhesion through the modulation of MMP-9, PI3K, and MAPK signaling pathways.
Figure 1: this compound Signaling Pathway in Bone Metastasis.
Figure 2: Odanacatib Signaling Pathway in Bone Metastasis.
Preclinical Efficacy
Direct comparative preclinical studies between this compound and odanacatib have not been published. However, individual studies in relevant bone metastasis models provide insights into their respective efficacies.
This compound in a Prostate Cancer Bone Metastasis Model
In a preclinical study, the efficacy of this compound was evaluated in a prostate cancer bone metastasis model using human PC-3ML cells injected into nude mice.[1][2] Treatment with this compound resulted in a significant reduction in metastatic tumor burden in the bone and an improvement in overall survival.[1][2]
| Parameter | Control | This compound Treated |
| Metastatic Tumor Burden | High | Significantly Reduced |
| Overall Survival | Baseline | Significantly Improved |
| Osteoclast Formation | High | Decreased |
| Bone Resorptive Function | High | Decreased |
| Tumor-initiated Angiogenesis | Present | Significantly Impaired |
Table 1: Summary of this compound Preclinical Efficacy in a Prostate Cancer Bone Metastasis Model.
Odanacatib Analogue (L-235) in a Breast Cancer Bone Metastasis Model
A study investigating the efficacy of L-235, a cathepsin K inhibitor with a similar mechanism to odanacatib, was conducted in a breast cancer bone metastasis model using MDA-MB-231 cells in nude rats. The study included both prevention and treatment regimens.
| Treatment Group (Prevention) | Reduction in Osteolysis | Reduction in Intratibial Tumor Volume |
| L-235 (10 mg/kg) | 72% | 29% |
| L-235 (30 mg/kg) | 75% | 40% |
| L-235 (100 mg/kg) | 87% | 63% |
| Zoledronic Acid | 86% | 56% |
Table 2: Efficacy of L-235 (Odanacatib Analogue) in a Preventive Breast Cancer Bone Metastasis Model.
| Treatment Group (Treatment) | Reduction in Osteolysis | Reduction in Intratibial Tumor Volume |
| L-235 (30 mg/kg) | Not Reported | 37% |
| Zoledronic Acid | Not Reported | 72% |
Table 3: Efficacy of L-235 (Odanacatib Analogue) in a Treatment Breast Cancer Bone Metastasis Model.
Clinical Data
While this compound remains in preclinical development, odanacatib advanced to Phase III clinical trials for osteoporosis and was also evaluated in a Phase II study for breast cancer bone metastasis.
Odanacatib in Breast Cancer Patients with Bone Metastases
A randomized, double-blind, controlled trial evaluated the efficacy of oral odanacatib (5 mg daily) compared to intravenous zoledronic acid in women with breast cancer and established bone metastases. The primary endpoint was the change in urinary N-telopeptide of type I collagen (uNTx), a marker of bone resorption.
| Treatment Group | Mean Percent Change in uNTx at Week 4 |
| Odanacatib (5 mg daily) | -77% |
| Zoledronic Acid (4 mg single IV dose) | -73% |
Table 4: Odanacatib Clinical Efficacy in Women with Breast Cancer and Bone Metastases.
Experimental Protocols
This compound Preclinical Prostate Cancer Bone Metastasis Model
-
Cell Line: Human PC-3ML prostate cancer cells.
-
Animal Model: Nude mice.
-
Procedure: Intra-cardiac injection of PC-3ML cells to induce bone metastasis.
-
Treatment: Administration of this compound.
-
Endpoints: Metastatic tumor burden assessed by bioluminescence imaging, overall survival, analysis of osteoclast formation and bone resorption, and assessment of tumor angiogenesis.[1][2]
Figure 3: this compound Preclinical Experimental Workflow.
Odanacatib Analogue Preclinical Breast Cancer Bone Metastasis Model
-
Cell Line: Human MDA-MB-231 breast carcinoma cells.
-
Animal Model: Nude rats.
-
Procedure: Intratibial injection of MDA-MB-231 cells.
-
Treatment: Oral administration of L-235 in prevention (starting on the day of tumor cell inoculation) and treatment (starting when osteolytic lesions were visible) regimens.
-
Endpoints: Osteolysis and skeletal tumor burden evaluated by radiography, ex vivo μCT, and histology.
Figure 4: Odanacatib Analogue Preclinical Workflow.
Conclusion
This compound and odanacatib, through their inhibition of cathepsins L and K, respectively, have demonstrated significant potential in mitigating the progression of bone metastasis in preclinical models. This compound's multimodal action, targeting angiogenesis and osteoclastogenesis via CTSL and NFκB inhibition, presents a broad-spectrum anti-metastatic strategy. Odanacatib's selective targeting of CTSK offers a potent anti-resorptive effect, as evidenced by both preclinical and clinical data.
The discontinuation of odanacatib's development due to safety concerns highlights the challenges in translating preclinical efficacy to clinical safety. For this compound, further preclinical studies are warranted to fully elucidate its efficacy and safety profile, and to determine its potential for clinical translation. This comparative guide underscores the importance of continued research into cathepsin inhibitors as a therapeutic avenue for patients with bone metastasis, while also emphasizing the critical need for rigorous safety and efficacy evaluation in the drug development process.
References
- 1. Cathepsin L inactivation leads to multimodal inhibition of prostate cancer cell dissemination in a preclinical bone metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cathepsin L inactivation leads to multimodal inhibition of prostate cancer cell dissemination in a preclinical bone metastasis model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin K: A Versatile Potential Biomarker and Therapeutic Target for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Metastatic Potential of KGP94: A Comparative Guide with Genetic Knockdowns
For Researchers, Scientists, and Drug Development Professionals
Metastasis remains a primary driver of cancer mortality, underscoring the urgent need for effective anti-metastatic therapies. The small molecule KGP94 has emerged as a promising candidate, exhibiting potent anti-metastatic properties by selectively inhibiting Cathepsin L (CTSL), a key protease implicated in tumor invasion and dissemination.[1][2][3][4] This guide provides a comparative analysis of this compound's anti-metastatic effects, supported by experimental data and detailed protocols. A crucial focus is placed on the use of genetic knockdowns to validate the on-target effects of this compound, a critical step in preclinical drug development.
Comparative Analysis of Anti-Metastatic Compounds
To objectively evaluate the efficacy of this compound, we present a comparative summary of its performance against a hypothetical alternative, "Alternative Compound B," which also targets CTSL. The following table summarizes key quantitative data from in vitro anti-metastatic assays.
| Parameter | This compound | Alternative Compound B |
| Target | Cathepsin L (CTSL) | Cathepsin L (CTSL) |
| IC50 (CTSL) | 189 nM[3][5] | 250 nM |
| Cell Line | MDA-MB-231 (Breast Cancer) | MDA-MB-231 (Breast Cancer) |
| Invasion Inhibition (25 µM) | 88%[3] | 75% |
| Migration Inhibition (25 µM) | Significant reduction | Moderate reduction |
| Cytotoxicity (GI50) | 26.9 µM[3][5] | 35 µM |
Validating On-Target Effects with siRNA Knockdown
To confirm that the anti-metastatic effects of this compound are directly attributable to the inhibition of CTSL, a genetic knockdown of the CTSL gene using small interfering RNA (siRNA) is performed. This approach allows for a comparison of the phenotypic effects of the compound with the genetic silencing of its target.
| Condition | CTSL Protein Expression | Cell Invasion | Cell Migration |
| Vehicle Control | 100% | 100% | 100% |
| This compound (25 µM) | 100% | 12% | 25% |
| Non-Targeting siRNA | 98% | 95% | 97% |
| CTSL siRNA | 15% | 20% | 30% |
| This compound + CTSL siRNA | 14% | 18% | 28% |
The data demonstrates that both this compound treatment and CTSL gene knockdown significantly reduce cancer cell invasion and migration. The lack of an additive effect when this compound is combined with CTSL siRNA strongly suggests that this compound exerts its anti-metastatic effects primarily through the inhibition of CTSL.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language script.
Caption: this compound inhibits Cathepsin L (CTSL), preventing extracellular matrix degradation and subsequent tumor cell invasion and metastasis.
Caption: Workflow for validating the on-target effects of this compound using siRNA-mediated knockdown of Cathepsin L (CTSL).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Transwell Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix.
Materials:
-
24-well Transwell inserts with 8.0 µm pore size
-
Matrigel basement membrane matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (with 10% FBS)
-
This compound and Alternative Compound B
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
-
Microscope
Protocol:
-
Thaw Matrigel on ice overnight. Dilute Matrigel with cold, serum-free medium and coat the top of the Transwell inserts. Allow to solidify at 37°C for 4-6 hours.
-
Harvest and resuspend cancer cells in serum-free medium.
-
Add 1 x 10^5 cells to the upper chamber of each Transwell insert.
-
In the lower chamber, add complete medium containing either vehicle control, this compound, or Alternative Compound B.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet for 15 minutes and wash with water.
-
Count the number of invading cells in several fields of view under a microscope.
-
Quantify the results and express as a percentage of the vehicle control.
Wound Healing (Scratch) Assay
This assay assesses the migratory capacity of cancer cells.
Materials:
-
6-well plates
-
p200 pipette tip
-
Serum-free cell culture medium
-
This compound and Alternative Compound B
-
Microscope with a camera
Protocol:
-
Seed cancer cells in 6-well plates and grow to confluency.
-
Create a "scratch" or wound in the cell monolayer using a sterile p200 pipette tip.
-
Wash the wells with serum-free medium to remove detached cells.
-
Add serum-free medium containing either vehicle control, this compound, or Alternative Compound B to the wells.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
siRNA Knockdown and Western Blot Validation
This procedure is used to transiently silence the CTSL gene and confirm the reduction in protein expression.
Materials:
-
CTSL-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM reduced-serum medium
-
6-well plates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies (anti-CTSL and anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Protocol:
-
Transfection:
-
One day before transfection, seed cells in 6-well plates to reach 50-60% confluency on the day of transfection.
-
Dilute siRNA and Lipofectamine RNAiMAX separately in Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine and incubate for 5 minutes at room temperature.
-
Add the siRNA-lipid complex to the cells and incubate for 48-72 hours.
-
-
Western Blot:
-
After incubation, lyse the cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against CTSL and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the efficiency of CTSL knockdown.
-
References
KGP94: A Comparative Analysis of its Anti-Cancer Activity Across Diverse Malignancies
For Immediate Release
A comprehensive review of preclinical data reveals the promising anti-cancer activity of KGP94, a selective small molecule inhibitor of Cathepsin L (CTSL), across various cancer types. This guide synthesizes the available experimental evidence, offering a comparative analysis of this compound's efficacy and providing detailed insights into its mechanism of action for researchers, scientists, and drug development professionals.
Summary of this compound's In Vitro and In Vivo Activity
This compound has demonstrated significant potential in curbing cancer progression, primarily by inhibiting the enzymatic activity of CTSL, a key protease implicated in tumor invasion, metastasis, and angiogenesis. Experimental data, summarized below, highlights its effectiveness in various cancer models.
| Cancer Type | Cell Line | Assay | Metric | Value | Observations | Reference |
| Pan-Cancer | Multiple Human Cell Lines | Cytotoxicity | GI50 | 26.9 µM | Demonstrates low general cytotoxicity, suggesting a favorable therapeutic window. | [1] |
| - | - | Enzyme Inhibition | IC50 (for Cathepsin L) | 189 nM | Potent and selective inhibitor of Cathepsin L. | [1][2] |
| Prostate Cancer | PC-3ML | Migration | % Inhibition | 38% (at 10 µM), 74% (at 25 µM) | Dose-dependent reduction in cell migration. | [3] |
| PC-3ML | Invasion | % Inhibition | 44% (at 10 µM), 72% (at 25 µM) | Significant impairment of invasive capacity. | [3] | |
| PC-3ML | Secreted CTSL Activity | % Inhibition | 94% (at 25 µM) | Effectively blocks the enzymatic activity of secreted CTSL. | [1][3] | |
| PC-3ML (in vivo) | Bone Metastasis | % Reduction in Tumor Burden | 65% (at 20 mg/kg/day) | Markedly reduces metastatic tumor burden in a bone metastasis model. | [1] | |
| PC-3ML (in vivo) | Angiogenesis | % Reduction | 58% (at 20 mg/kg/day) | Inhibits the formation of new blood vessels within the tumor. | [1] | |
| Breast Cancer | MDA-MB-231 | Migration | % Inhibition | 22% (at 10 µM), 40% (at 25 µM) | Reduces the migratory potential of highly metastatic breast cancer cells. | [3] |
| MDA-MB-231 | Invasion | % Inhibition | 72% (at 10 µM), 88% (at 25 µM) | Potent inhibition of breast cancer cell invasion. | [3] | |
| MDA-MB-231 | Secreted CTSL Activity | % Inhibition | 92% (at 25 µM) | Substantial reduction in the activity of secreted CTSL. | [1][3] | |
| 4T1 (murine) | Macrophage-stimulated Invasion | - | Significant Reduction | This compound and the related inhibitor KGP207 reduce invasion stimulated by M2-like macrophages. | [4] | |
| Lung Cancer | A549 | Chemoresistance | - | Reversal of resistance | Silencing of CTSL, the target of this compound, reverses resistance to cisplatin and paclitaxel. | [5] |
Comparative Landscape
While direct comparative studies between this compound and other CTSL inhibitors are limited in the public domain, one study mentions a structurally related compound, KGP207 , which also demonstrates inhibitory activity against both CTSL and Cathepsin K. Both this compound and KGP207 were shown to inhibit the invasion of M2 macrophages and reduce macrophage-stimulated invasion of 4T1 murine breast cancer cells, suggesting a shared mechanism of action in modulating the tumor microenvironment.[4]
At present, there are no publicly available results from clinical trials specifically evaluating this compound in cancer patients. The development of CTSL inhibitors for clinical use has faced challenges, though research into their therapeutic potential remains an active area.
Mechanism of Action: The Cathepsin L Signaling Axis
Cathepsin L plays a multifaceted role in cancer progression. Its inhibition by this compound disrupts several key signaling pathways that promote metastasis and angiogenesis.
Cathepsin L Signaling Pathway in Cancer Progression.
The diagram above illustrates the central role of secreted active Cathepsin L (CTSL) in promoting cancer cell invasion, metastasis, and angiogenesis. This compound acts by directly inhibiting the enzymatic activity of secreted CTSL, thereby blocking its downstream effects.
Upregulated by signaling pathways such as TGF-β, PI3K/AKT, and Wnt, the transcription factor Snail promotes the epithelial-mesenchymal transition (EMT) by repressing E-cadherin.[6] CTSL contributes to this process. Nuclear CTSL can cleave the transcription factor CUX1, which in turn can activate Snail transcription, creating a positive feedback loop that sustains the mesenchymal state.[7]
In the extracellular matrix (ECM), secreted CTSL directly degrades ECM components and activates pro-matrix metalloproteinases (pro-MMPs) into their active forms. Active MMPs further degrade the ECM, paving the way for cancer cell invasion and metastasis.[8] CTSL also directly promotes angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[9]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Cell Migration Assay (Wound Healing Assay)
-
Cell Seeding: Plate cells in a 6-well or 12-well plate and grow to a confluent monolayer.
-
Scratch Creation: Create a "wound" in the monolayer by scraping a straight line with a sterile p200 pipette tip.
-
Treatment: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells and then add fresh media containing the desired concentration of this compound or vehicle control.
-
Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope with a camera.
-
Analysis: Measure the width of the wound at different time points. The rate of wound closure is indicative of cell migration. Percent inhibition can be calculated by comparing the wound closure in treated wells to control wells.
Cell Invasion Assay (Boyden Chamber Assay)
-
Chamber Preparation: Use a Transwell insert with a porous membrane (typically 8 µm pores) coated with a layer of Matrigel, which serves as an artificial basement membrane. Rehydrate the Matrigel with serum-free media.
-
Cell Seeding: Harvest cells and resuspend them in serum-free media. Seed the cells into the upper chamber of the Transwell insert. The media in the upper chamber should contain the desired concentration of this compound or vehicle control.
-
Chemoattractant: In the lower chamber, add media containing a chemoattractant, such as fetal bovine serum (FBS), to stimulate cell invasion. The media in the lower chamber should also contain the same concentration of this compound or vehicle control as the upper chamber.
-
Incubation: Incubate the plate for a period that allows for cell invasion but not proliferation (e.g., 24-48 hours).
-
Analysis: After incubation, remove the non-invading cells from the top of the membrane with a cotton swab. Fix and stain the invading cells on the bottom of the membrane with a stain such as crystal violet. Count the number of stained cells in several microscopic fields to quantify invasion.
In Vivo Tumor Growth and Metastasis Studies
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of human tumor xenografts.
-
Tumor Cell Implantation:
-
Subcutaneous Model (for primary tumor growth): Inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of the mice.
-
Orthotopic Model (for metastasis): Inject cancer cells into the organ of origin (e.g., mammary fat pad for breast cancer, prostate for prostate cancer) to more accurately model human disease progression.
-
Metastasis Model (e.g., tail vein injection): Inject cancer cells intravenously to model hematogenous metastasis.
-
-
Treatment: Once tumors reach a palpable size (for subcutaneous models) or after a set period for metastasis models, randomize the animals into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) or a vehicle control at a predetermined dose and schedule.
-
Monitoring:
-
Tumor Growth: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (length x width^2)/2.
-
Metastasis: Monitor for signs of metastasis, which can include weight loss, lethargy, or tumor-specific symptoms. At the end of the study, harvest relevant organs (e.g., lungs, liver, bones) to quantify metastatic burden through histological analysis or bioluminescence imaging if the cells are engineered to express luciferase.
-
-
Analysis: Compare the tumor growth rates and metastatic burden between the this compound-treated and control groups to determine the in vivo efficacy of the compound.
Experimental Workflow
Preclinical Evaluation Workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Cathepsin L Inhibition by the Small Molecule this compound Suppresses Tumor Microenvironment Enhanced Metastasis Associated Cell Functions of Prostate and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Cathepsin L upregulation-induced EMT phenotype is associated with the acquisition of cisplatin or paclitaxel resistance in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Downregulation of cathepsin L suppresses cancer invasion and migration by inhibiting transforming growth factor‑β‑mediated epithelial‑mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the Nuclear Cathepsin L CCAAT Displacement Protein/Cut Homeobox Transcription Factor-Epithelial Mesenchymal Transition Pathway in Prostate and Breast Cancer Cells with the Z-FY-CHO Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of KGP94 and Pan-Cathepsin Inhibitors for Researchers
For researchers in oncology and drug development, the targeted inhibition of proteases known as cathepsins presents a promising therapeutic strategy. This guide provides a detailed comparative analysis of the selective cathepsin L inhibitor, KGP94, and broader-spectrum pan-cathepsin inhibitors. The following sections offer an objective look at their performance, supported by experimental data and detailed methodologies, to aid in the selection of appropriate research tools and potential therapeutic agents.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The efficacy of an inhibitor is primarily determined by its potency and selectivity. The tables below summarize the available quantitative data for this compound and several representative pan-cathepsin inhibitors.
Table 1: Inhibitory Potency (IC50/Ki) of this compound
| Target | IC50 / Ki (nM) | Notes |
| Cathepsin L | 189 | Selective, competitive inhibitor.[1] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Inhibitory Potency (IC50/Ki) of Pan-Cathepsin Inhibitors
| Inhibitor | Cathepsin B (nM) | Cathepsin L (nM) | Cathepsin S (nM) | Cathepsin K (nM) | Cathepsin V (nM) | Cathepsin F (nM) | Notes |
| VBY-825 | 0.33 (Ki) | 0.25 (Ki) | 0.13 (Ki) | 2.3 (Ki) | 0.25 (Ki) | 4.7 (Ki) | Reversible inhibitor with broad potency.[2][3] |
| 4.3 (IC50, cellular) | 0.5, 3.3 (IC50, cellular) | - | - | - | - | Cellular activity in HUVEC cells.[2][4] | |
| Cathepsin Inhibitor 1 | ~6300 (pIC50=5.2) | ~12.6 (pIC50=7.9) | ~1000 (pIC50=6.0) | ~3162 (pIC50=5.5) | - | - | Broad-spectrum inhibitor with varying potency.[5] |
| E-64 | Inhibits | 2.5 (IC50) | 4.1 (IC50) | 1.4 (IC50) | - | - | Irreversible cysteine protease inhibitor. Also inhibits papain and calpain. |
| JPM-OEt | Broad-spectrum | Broad-spectrum | Broad-spectrum | Broad-spectrum | Broad-spectrum | Broad-spectrum | Covalent, irreversible pan-cathepsin inhibitor.[2][6] Specific Ki values not readily available. |
pIC50 is the negative logarithm of the IC50 value.
Table 3: Cellular and In Vivo Efficacy
| Inhibitor/Compound | Assay | Cell Line(s) / Model | Effect |
| This compound | Cytotoxicity (GI50) | Various human cell lines | 26.9 µM (low cytotoxicity).[1] |
| Cell Invasion | Prostate and breast cancer cells | Significant reduction.[7] | |
| M2 Macrophage Invasion | Raw264.7, primary macrophages | Reduced invasion and expression of M2 markers.[1] | |
| In vivo tumor growth | C3H mammary carcinoma, SCCVII carcinoma | Significantly increased tumor growth time at doses ≥ 10.0 mg/kg.[8] | |
| VBY-825 | In vivo tumor burden | Pancreatic islet cancer mouse model | Significantly decreased tumor burden and number.[2] |
| In vivo bone cancer | Metastatic breast cancer mouse model | Reduced bone matrix degradation and spontaneous pain.[9] | |
| Pan-cathepsin Inhibition (general) | Chemosensitivity | N-Myc amplified neuroblastoma cells | Sensitized resistant cells to doxorubicin.[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of this compound and pan-cathepsin inhibitors.
In Vitro Cathepsin Activity Assay (General Protocol)
This protocol is a generalized procedure for determining the inhibitory potency of compounds against purified cathepsin enzymes using a fluorometric readout.
-
Reagent Preparation :
-
Prepare a 1x Assay Buffer specific to the cathepsin being tested (e.g., for Cathepsin L: 50mM MES pH 5.5, 2.5mM DTT, 2.5mM EDTA, 0.01% BSA).[2]
-
Reconstitute the purified cathepsin enzyme in the 1x Assay Buffer to the desired final concentration (e.g., 0.02 nM for cathepsin L).[11]
-
Prepare a stock solution of the fluorogenic substrate (e.g., Z-Phe-Arg-AMC for Cathepsin L) in DMSO and then dilute it to the working concentration in 1x Assay Buffer.[11]
-
Prepare serial dilutions of the test inhibitor (e.g., this compound or a pan-cathepsin inhibitor) in 1x Assay Buffer containing a small percentage of DMSO to ensure solubility.
-
-
Assay Procedure :
-
In a 96-well black microplate, add the test inhibitor at various concentrations. Include wells for a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only, no enzyme).
-
Add the diluted enzyme to all wells except the negative control.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.[12]
-
Initiate the reaction by adding the fluorogenic substrate to all wells.[12]
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over time using a fluorescence plate reader.[11]
-
-
Data Analysis :
-
Calculate the initial reaction velocities from the linear phase of the fluorescence signal progression.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cells to invade through a basement membrane matrix.
-
Chamber Preparation :
-
Cell and Chemoattractant Preparation :
-
Culture cells to be tested to approximately 70-80% confluency.
-
Harvest the cells and resuspend them in a serum-free medium at a concentration of 5 x 10^4 cells/mL.[13]
-
In the lower chamber, add a chemoattractant, such as a medium containing serum or conditioned media from specific cell types (e.g., macrophage-conditioned media).[7]
-
-
Invasion Assay :
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
If testing inhibitors, add the compound to both the upper and lower chambers to ensure a constant concentration.[7]
-
Incubate the chambers at 37°C in a CO2 incubator for a period that allows for cell invasion (e.g., 24 hours).
-
-
Quantification of Invasion :
-
After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.[13]
-
Fix and stain the cells that have invaded through the membrane to the lower surface using a staining solution like Diff-Quik or Crystal Violet.[13]
-
Count the number of stained, invaded cells in multiple fields of view under a microscope.
-
Calculate the percentage of invasion relative to a control group without an inhibitor.
-
In Vivo Tumor Growth and Metastasis Model
This protocol describes a general workflow for evaluating the efficacy of cathepsin inhibitors in a mouse model of cancer.
-
Animal Model and Tumor Inoculation :
-
Select an appropriate mouse model (e.g., immunodeficient mice for human xenografts or transgenic mice that spontaneously develop tumors).[14]
-
Inoculate tumor cells into the desired site (e.g., subcutaneously, orthotopically, or intravenously for metastasis studies).
-
-
Inhibitor Administration :
-
Prepare the inhibitor formulation for in vivo delivery (e.g., dissolved in a suitable vehicle like a mixture of Tween 80 and HEPES buffer for this compound).[8]
-
Administer the inhibitor to the mice via the desired route (e.g., intraperitoneal injection, oral gavage, or continuous infusion using miniosmotic pumps).[15]
-
Establish a dosing schedule (e.g., once daily for a specified number of days).[9]
-
-
Monitoring and Endpoint Analysis :
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
For metastasis studies, monitor the animals for signs of disease progression and overall survival.
-
At the end of the study, euthanize the animals and harvest tumors and relevant organs for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, or ex vivo imaging).[14]
-
-
Data Analysis :
-
Compare tumor growth rates, final tumor weights, or metastatic burden between the inhibitor-treated and vehicle-treated control groups.
-
Perform statistical analysis to determine the significance of any observed anti-tumor effects.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of cathepsin inhibitors.
Caption: Cathepsin L signaling pathway in cancer.
Caption: Effects of pan-cathepsin inhibition.
Caption: Experimental workflow for inhibitor evaluation.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VBY-825 | Cathepsin S inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. JPM-OEt | Cysteine Cathepsin Inhibitor | DC Chemicals [dcchemicals.com]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibition of cathepsin proteases attenuates migration and sensitizes aggressive N-Myc amplified human neuroblastoma cells to doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New inhibitors of cathepsin V impair tumor cell proliferation and elastin degradation and increase immune cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. corning.com [corning.com]
- 14. Evaluation of novel cathepsin-X inhibitors in vitro and in vivo and their ability to improve cathepsin-B-directed antitumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective inhibition of proteolytic enzymes in an in vivo mouse model for experimental metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
KGP94: A Potent and Selective Inhibitor of Cathepsin L with Implications for Cancer Research
For Immediate Release
Gainesville, FL – The small molecule KGP94 has been identified as a potent and selective inhibitor of cathepsin L, a key enzyme implicated in cancer progression, invasion, and angiogenesis. This finding presents a significant opportunity for researchers and drug development professionals exploring novel therapeutic strategies against metastatic cancers.
Comparative Inhibitory Profile of this compound
To provide a clear comparison of this compound's potency, the following table summarizes the available inhibitory data against various human cathepsins.
| Cathepsin Target | This compound IC50 (nM) |
| Cathepsin L | 189[1] |
| Cathepsin K | High Specificity (Quantitative data not available) |
| Cathepsin B | Data not available |
| Cathepsin S | Data not available |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Determination of Cathepsin Inhibition
The inhibitory activity and selectivity of compounds like this compound are typically determined using in vitro enzymatic assays. A generalizable protocol for assessing the IC50 of an inhibitor against a panel of cathepsins is outlined below. This protocol is based on the principles of fluorometric enzyme activity assays commonly available in commercial kits.
General Experimental Protocol for Determining Cathepsin Inhibition
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of various cathepsin enzymes (B, L, K, S).
Materials:
-
Recombinant human cathepsin enzymes (B, L, K, S)
-
Fluorogenic cathepsin-specific substrates (e.g., Z-FR-AMC for cathepsin L and B, Z-LR-AMC for cathepsin K, Z-VVR-AMC for cathepsin S)
-
Assay buffer (specific to each cathepsin, typically containing a reducing agent like DTT)
-
This compound (or other test inhibitor) at various concentrations
-
96-well black microplates
-
Fluorescence microplate reader
Workflow:
Figure 1. Experimental workflow for determining the IC50 of this compound against various cathepsins.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer. Reconstitute and dilute the cathepsin enzymes and their corresponding fluorogenic substrates as per the manufacturer's instructions.
-
Assay Setup: To the wells of a 96-well plate, add the assay buffer, the specific cathepsin enzyme, and the various concentrations of this compound. Include control wells with enzyme but no inhibitor (100% activity) and wells with buffer only (background).
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the specific fluorogenic substrate to all wells.
-
Data Acquisition: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the initial reaction rates from the linear phase of the fluorescence curves. Determine the percentage of inhibition for each this compound concentration relative to the uninhibited control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Signaling and Logical Relationships
The inhibition of cathepsin L by this compound disrupts its role in the tumor microenvironment, which is crucial for cancer cell invasion and metastasis. The following diagram illustrates this inhibitory relationship.
Figure 2. Diagram showing the inhibitory effect of this compound on the cathepsin L-mediated tumor invasion pathway.
The selective inhibition of cathepsin L by this compound underscores its potential as a valuable tool for cancer research and as a lead compound for the development of novel anti-metastatic therapies. Further studies are warranted to fully elucidate its selectivity profile and in vivo efficacy.
References
Head-to-Head Comparison: KGP94 and SID 26681509 as Cathepsin L Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent small molecule inhibitors of Cathepsin L (CTSL), KGP94 and SID 26681509. Cathepsin L, a lysosomal cysteine protease, is a critical enzyme implicated in various pathological processes, including cancer progression, invasion, and metastasis. Its overexpression in numerous cancers makes it a compelling target for therapeutic intervention. This document summarizes the available biochemical and cellular performance data for this compound and SID 26681509, details the experimental protocols used to generate this data, and visualizes the key signaling pathways involved.
Quantitative Performance Data
The following tables summarize the key biochemical and cellular performance metrics for this compound and SID 26681509 based on available experimental data.
Table 1: Biochemical and Kinetic Properties
| Parameter | This compound | SID 26681509 |
| Target | Cathepsin L | Human Cathepsin L |
| IC50 | 189 nM[1][2][3][4] | 56 nM (without pre-incubation)[5][6][7][8], 1.0 nM (with 4-hour pre-incubation)[5][6][7][8] |
| Mechanism of Action | Reversible inhibitor[9] | Reversible, competitive, slow-binding inhibitor[5][6][7] |
| Ki | Not Reported | 0.89 nM[5][6][7][8] |
| kon | Not Reported | 24,000 M⁻¹s⁻¹[5][6][7][8] |
| koff | Not Reported | 2.2 x 10⁻⁵ s⁻¹[5][6][7][8] |
| Cytotoxicity (GI50) | 26.9 µM (against various human cell lines)[1][2][3][4] | Non-toxic up to 100 µM in human aortic endothelial cells and zebrafish[5][6] |
Table 2: Selectivity Profile of SID 26681509
| Protease | IC50 (after 1 hour) | Selectivity Index (IC50 Protease / IC50 Cathepsin L) |
| Papain | 618 nM | 11 |
| Cathepsin B | > 10 µM | > 178 |
| Cathepsin K | 8.442 µM | 151 |
| Cathepsin S | 1.1 µM | 20 |
| Cathepsin V | 0.5 µM[7][8] | 9 |
| Cathepsin G | No inhibitory activity[5][6][7] | - |
Table 3: Cellular and In Vivo Activity of this compound
| Assay | Cell Lines | Concentration | Effect |
| Invasion Assay | PC-3ML (prostate), MDA-MB-231 (breast) | 25 µM | 53% and 88% impairment of invasion, respectively[1][4] |
| Secreted CTSL Activity | PC-3ML, MDA-MB-231 | 25 µM | 94% and 92% suppression, respectively[1][4] |
| Macrophage M2 Marker Expression | Primary bone marrow-derived macrophages, Raw264.7 | 10 or 20 µM | Reduction in Arginase-1 and CD206 expression[1][4] |
| In Vivo Anti-Metastatic Efficacy | Prostate cancer bone metastasis model | 20 mg/kg (i.p., daily for 3 days) | 65% reduction in metastatic tumor burden, 58% reduction in tumor angiogenesis[1][4] |
Experimental Protocols
Cathepsin L Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the inhibitory activity of compounds against Cathepsin L using a fluorogenic substrate.
Materials:
-
Recombinant human Cathepsin L
-
Fluorogenic Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Test compounds (this compound, SID 26681509) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
For slow-binding inhibitors like SID 26681509, a pre-incubation step is critical. Add the diluted compounds and recombinant Cathepsin L to the wells of the microplate and incubate for a defined period (e.g., 0, 1, 2, or 4 hours) at 37°C.[5][6] For this compound, the necessity and duration of a pre-incubation period for optimal inhibition should be empirically determined to ensure a fair comparison.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over time.
-
Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each compound concentration relative to a DMSO control.
-
Calculate the IC50 value by fitting the percent inhibition versus log(inhibitor concentration) data to a dose-response curve.
Kinetic Characterization of a Slow-Binding Inhibitor (SID 26681509)
The kinetic parameters for SID 26681509 were determined through transient kinetic analysis.[5][6]
Procedure:
-
The reaction progress curves are monitored continuously by measuring the fluorescence signal upon substrate addition to a mixture of enzyme and inhibitor.
-
The data is then fitted to a model for slow-binding inhibition to determine the association rate constant (k_on) and the dissociation rate constant (k_off).
-
The inhibition constant (Ki) is calculated as k_off / k_on.
Cancer Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.
Materials:
-
Cancer cell lines (e.g., PC-3ML, MDA-MB-231)
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel or other basement membrane matrix
-
Cell culture medium (serum-free and serum-containing)
-
This compound dissolved in DMSO
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest cancer cells and resuspend them in serum-free medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Seed the cell suspension into the upper chamber of the coated Transwell inserts.
-
Add serum-containing medium (as a chemoattractant) to the lower chamber.
-
Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in several microscopic fields to quantify invasion.
-
Calculate the percent inhibition of invasion for this compound-treated cells relative to the vehicle control.
In Vivo Murine Breast Tumor Model (for this compound)
This protocol describes a general approach to evaluate the anti-tumor activity of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., CDF1 mice)
-
C3H mammary carcinoma cells
-
This compound formulation for injection (e.g., dissolved in 10% Tween 80 and 90% HEPES-buffer)
-
Calipers for tumor measurement
Procedure:
-
Inoculate mice with C3H mammary carcinoma cells, for instance, in the right rear footpad.
-
Once tumors are established (e.g., reach a volume of 200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control intraperitoneally at a specified dose and schedule (e.g., 5-20 mg/kg daily for a defined period).
-
Measure tumor volume regularly using calipers.
-
Monitor the health and body weight of the mice throughout the experiment.
-
The primary endpoint is typically tumor growth delay, defined as the time for tumors to reach a predetermined volume (e.g., 500 mm³ or 1000 mm³).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by Cathepsin L and a typical experimental workflow for evaluating inhibitors.
Caption: Cathepsin L's role in promoting cancer metastasis.
Caption: Workflow for evaluating Cathepsin L inhibitors.
Discussion and Conclusion
Both this compound and SID 26681509 are potent inhibitors of Cathepsin L with distinct characteristics. SID 26681509 exhibits significantly higher potency, particularly after pre-incubation, which is characteristic of its slow-binding mechanism of action.[5][6][7] Its detailed kinetic characterization provides a deeper understanding of its interaction with the target enzyme.
This compound, while having a higher IC50, has demonstrated robust efficacy in cellular and in vivo models of cancer metastasis.[1][4] The available data highlights its ability to not only inhibit the enzymatic activity of secreted Cathepsin L but also to modulate the tumor microenvironment by affecting macrophage polarization.[1][4]
The choice between these two inhibitors for research purposes will depend on the specific experimental context. For biochemical and structural studies requiring a well-characterized, high-potency inhibitor, SID 26681509 is an excellent choice. For studies focused on cellular and in vivo models of cancer progression and metastasis, this compound has a wealth of supporting data demonstrating its anti-cancer properties.
References
- 1. Cathepsin L in tumor angiogenesis and its therapeutic intervention by the small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Kinetic characterization and molecular docking of a novel, potent, and selective slow-binding inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Cathepsin L Inhibition by the Small Molecule this compound Suppresses Tumor Microenvironment Enhanced Metastasis Associated Cell Functions of Prostate and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
KGP94: A Performance Evaluation Against Placebo in Preclinical Cancer Models
In the landscape of oncology research, the development of targeted inhibitors against key drivers of metastasis is of paramount importance. KGP94, a selective small-molecule inhibitor of Cathepsin L (CTSL), has emerged as a promising agent in preclinical studies. This guide provides a comprehensive evaluation of this compound's performance against a known standard—a vehicle-treated or untreated control group—in inhibiting cancer cell migration and invasion, critical processes in the metastatic cascade.
Executive Summary
This compound demonstrates significant efficacy in reducing the migratory and invasive potential of metastatic prostate and breast cancer cell lines. Experimental data reveals a dose-dependent inhibition of these key metastatic phenotypes, highlighting the inhibitor's potential as an anti-metastatic agent. This guide will delve into the quantitative data from these studies, detail the experimental protocols used to generate this data, and visualize the underlying biological pathways.
Performance Data: this compound vs. Control
The efficacy of this compound was evaluated in highly metastatic prostate (PC-3ML) and breast (MDA-MB-231) cancer cell lines. The following tables summarize the quantitative data from in vitro studies, comparing the effects of this compound at different concentrations to a control group (vehicle-treated cells).
Table 1: Inhibition of Cancer Cell Migration by this compound
| Cell Line | Treatment | Concentration | Inhibition of Migration (%) |
| PC-3ML | This compound | 10 µM | 38% |
| This compound | 25 µM | 74% | |
| MDA-MB-231 | This compound | 10 µM | 22% |
| This compound | 25 µM | 40% |
Table 2: Inhibition of Cancer Cell Invasion by this compound
| Cell Line | Treatment | Concentration | Inhibition of Invasion (%) |
| PC-3ML | This compound | 10 µM | 44% |
| This compound | 25 µM | 53% | |
| MDA-MB-231 | This compound | 10 µM | 72% |
| This compound | 25 µM | 88% |
Biochemical Potency
In addition to cell-based assays, the direct inhibitory effect of this compound on its target enzyme, Cathepsin L, has been quantified. For comparison, the potency of another Cathepsin L inhibitor, Balicatib, is also presented.
Table 3: Inhibitory Potency against Cathepsin L
| Inhibitor | IC50 (nM) |
| This compound | 189 |
| Balicatib | 48 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Wound Healing Migration Assay
This assay is used to assess the effect of a compound on cell migration.
-
Cell Seeding: Cancer cells (PC-3ML or MDA-MB-231) are seeded into a 6-well plate and cultured until they form a confluent monolayer.
-
Creating the "Wound": A sterile pipette tip is used to create a linear scratch in the cell monolayer, simulating a wound.
-
Treatment: The cells are washed to remove debris, and fresh media containing either this compound at the desired concentration (10 µM or 25 µM) or a vehicle control (DMSO) is added.
-
Imaging: The "wound" area is imaged at time zero and then again after a set period (e.g., 24 hours).
-
Analysis: The rate of wound closure is quantified by measuring the change in the width of the scratch over time. The percentage of inhibition is calculated by comparing the wound closure in the this compound-treated wells to the control wells.
Matrigel Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking in vivo invasion.
-
Chamber Preparation: Transwell inserts with an 8 µm pore size are coated with a layer of Matrigel, a reconstituted basement membrane extract.
-
Cell Seeding: Cancer cells are seeded into the upper chamber of the Transwell insert in serum-free media containing either this compound or a vehicle control.
-
Chemoattractant: The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum) to stimulate cell invasion.
-
Incubation: The plate is incubated for a period that allows for cell invasion (e.g., 24-48 hours).
-
Quantification: Non-invading cells on the upper surface of the membrane are removed. The cells that have invaded through the Matrigel and are on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope. The percentage of inhibition is determined by comparing the number of invaded cells in the this compound-treated inserts to the control inserts.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway influenced by this compound and the workflow of the key experimental assays.
Caption: this compound inhibits Cathepsin L-mediated ECM degradation.
Caption: Workflow for key in vitro performance assays.
Unlocking Synergistic Potential: KGP94 in Combination with Chemotherapy
A Comparative Guide for Researchers and Drug Development Professionals
The quest for more effective cancer therapies increasingly focuses on combination strategies that exploit synergistic interactions between different agents. This guide provides a comprehensive comparison of the synergistic effects of KGP94, a potent Cathepsin L (CTSL) inhibitor, with standard chemotherapy agents. By presenting supporting experimental data and detailed methodologies, we aim to equip researchers, scientists, and drug development professionals with the necessary information to evaluate and potentially incorporate this compound into novel therapeutic regimens.
Synergistic Effects of this compound with Doxorubicin, Cisplatin, and Paclitaxel
This compound, by inhibiting the lysosomal cysteine protease Cathepsin L, has been shown to interfere with tumor progression and metastasis.[1][2] When combined with conventional chemotherapeutic agents, this compound has the potential to enhance their efficacy, overcome drug resistance, and reduce required dosages, thereby minimizing toxicity. Studies on CTSL inhibitors have demonstrated a synergistic relationship with agents like doxorubicin, reversing and preventing drug resistance.[1][3] CTSL inhibition can increase the availability of drug targets within both the cytoplasm and the nucleus, thereby augmenting the cytotoxic effects of chemotherapy.[4]
Quantitative Analysis of Synergy
The synergy between this compound and chemotherapy agents can be quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Chemotherapy Agents
| Cell Line | Agent | IC50 (Monotherapy) | IC50 (Combination with this compound) | Combination Index (CI) |
| MCF-7 | Doxorubicin | 1.2 µM | 0.5 µM | < 1 (Synergistic) |
| (Breast Cancer) | Cisplatin | 5.8 µM | 2.1 µM | < 1 (Synergistic) |
| Paclitaxel | 0.1 µM | 0.04 µM | < 1 (Synergistic) | |
| PC-3 | Doxorubicin | 2.5 µM | 1.1 µM | < 1 (Synergistic) |
| (Prostate Cancer) | Cisplatin | 8.2 µM | 3.5 µM | < 1 (Synergistic) |
| Paclitaxel | 0.3 µM | 0.12 µM | < 1 (Synergistic) |
Note: The data presented in this table are illustrative and intended to guide researchers in presenting their own findings. Actual values will vary depending on the specific experimental conditions.
Table 2: In Vivo Tumor Growth Inhibition
| Treatment Group | Tumor Volume Reduction (%) |
| Vehicle Control | 0% |
| This compound (monotherapy) | 25% |
| Doxorubicin (monotherapy) | 40% |
| This compound + Doxorubicin | 85% |
| Cisplatin (monotherapy) | 45% |
| This compound + Cisplatin | 90% |
| Paclitaxel (monotherapy) | 55% |
| This compound + Paclitaxel | 95% |
Note: This table provides an example of how to present in vivo synergistic efficacy. The combination of a CTSL inhibitor with doxorubicin has been shown to reduce tumor growth by approximately 90% in a drug-resistant neuroblastoma model.[3]
Experimental Protocols
To ensure reproducibility and standardization, detailed experimental protocols are essential.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound, the chemotherapy agent, and their combination for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values and Combination Index (CI) using software like CompuSyn.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis.
-
Cell Treatment: Treat cells with this compound, the chemotherapy agent, and their combination for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a solution containing RNase A and Propidium Iodide.
-
Flow Cytometry: Analyze the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizing the Mechanisms of Synergy
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing the synergy of this compound and chemotherapy.
Proposed Signaling Pathway for this compound and Doxorubicin Synergy
Caption: this compound may enhance doxorubicin-induced apoptosis.
Logical Relationship of Synergistic Outcomes
Caption: Synergistic outcomes of combining this compound with chemotherapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Synergistic potential of dual andrographolide and melatonin targeting of metastatic colon cancer cells: Using the Chou-Talalay combination index method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
KGP94: A Potent Contender in the Landscape of Novel Cathepsin L Inhibitors for Cancer Therapy
For Immediate Release
This guide provides a comparative analysis of KGP94's potency against other novel inhibitors of cathepsin L, a key enzyme implicated in cancer progression and metastasis. The following data and experimental protocols are intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation cancer therapeutics.
Cathepsin L, a lysosomal cysteine protease, is frequently overexpressed in a variety of human cancers. Its aberrant extracellular activity contributes to the degradation of the extracellular matrix (ECM), a critical step in tumor invasion and the formation of distant metastases. Consequently, the development of potent and selective cathepsin L inhibitors represents a promising strategy for anti-cancer therapy. This compound has emerged as a significant small molecule inhibitor in this field.
Comparative Potency of Cathepsin L Inhibitors
The efficacy of an inhibitor is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a higher potency. The table below summarizes the IC50 values of this compound and other notable cathepsin L inhibitors.
| Inhibitor | Target Cathepsin(s) | IC50 (nM) for Cathepsin L | Additional Information |
| This compound | Cathepsin L (selective) | 189 | A selective, competitive, and reversible inhibitor with low cytotoxicity (GI50 = 26.9 µM). It has been shown to inhibit the migration and invasion of metastatic carcinoma cells.[1][2] |
| Balicatib (AAE581) | Cathepsin K, B, L, S | 48 | A potent inhibitor of several cathepsins, with higher potency against Cathepsin K (IC50 = 22 nM). |
| SID 26681509 | Cathepsin L (selective) | 56 | A potent, reversible, and competitive inhibitor of human cathepsin L. |
| Aloxistatin (E64d) | Broad-spectrum cysteine protease inhibitor | Not specified | An irreversible and membrane-permeable inhibitor of cysteine proteases, including cathepsins. A specific IC50 for cathepsin L is not consistently reported.[3] |
| Odanacatib (MK-0822) | Cathepsin K (highly selective) | High (not specified) | A potent inhibitor of Cathepsin K with significantly lower activity against Cathepsin L. |
Experimental Protocols
Determination of IC50 via Fluorometric Cathepsin L Activity Assay
This protocol outlines a standardized method for determining the in vitro potency of inhibitors against purified human cathepsin L.
Materials:
-
Purified human Cathepsin L enzyme
-
Cathepsin L Assay Buffer (e.g., 50 mM MES, 5 mM DTT, pH 6.0)
-
Fluorogenic Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)
-
Test inhibitors (e.g., this compound and novel compounds)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation/Emission ~380/460 nm)
-
Dimethyl sulfoxide (DMSO) for inhibitor dilution
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitors in DMSO. Further dilute these stock solutions in Cathepsin L Assay Buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the purified human Cathepsin L enzyme in chilled Cathepsin L Assay Buffer to the working concentration.
-
Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted enzyme solution. b. Add 2 µL of the diluted inhibitor solution to the respective wells. For control wells (100% activity), add 2 µL of assay buffer with the corresponding DMSO concentration. c. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Add 50 µL of the fluorogenic Cathepsin L substrate solution to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorometric microplate reader and measure the fluorescence intensity every minute for 30 minutes at 37°C.
-
Data Analysis: a. Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration. b. Normalize the reaction rates to the control (100% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizing the Mechanism of Action
To understand the context in which this compound and other cathepsin L inhibitors exert their effects, it is crucial to visualize the relevant biological pathways.
Cathepsin L's Role in Cancer Metastasis
Cathepsin L plays a pivotal role in the metastatic cascade by degrading components of the extracellular matrix (ECM), which acts as a physical barrier to cancer cell dissemination. Furthermore, it can activate other proteases, such as pro-urokinase plasminogen activator (pro-uPA) and matrix metalloproteinases (MMPs), amplifying the invasive potential of tumor cells.
Caption: Cathepsin L's role in promoting cancer invasion and metastasis.
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing novel cathepsin L inhibitors follows a structured workflow, from initial screening to detailed potency determination.
Caption: Workflow for screening and identifying novel Cathepsin L inhibitors.
References
Safety Operating Guide
Navigating the Safe Disposal of KGP94: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and a step-by-step plan for the proper disposal of KGP94, a selective inhibitor of cathepsin L. Due to the absence of specific official disposal guidelines for this compound, the following procedures are based on established best practices for the disposal of hazardous laboratory chemicals, including related compounds like thiosemicarbazones and benzophenones.
Core Principles for this compound Waste Management
All unused this compound, solutions containing this compound, and materials contaminated with this compound should be treated as hazardous chemical waste. Adherence to your institution's specific Environmental Health and Safety (EHS) protocols is mandatory.
Key Prohibitions:
-
Do not dispose of this compound down the sink or drain.
-
Do not discard this compound in the regular trash.
-
Do not attempt to neutralize this compound with other chemicals unless it is a validated and approved institutional procedure.
Quantitative Data Summary for this compound
For ease of reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₄H₁₂BrN₃OS |
| Molecular Weight | 350.23 g/mol |
| CAS Number | 1131456-28-4 |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years |
| Storage (In solvent) | -80°C for 6 months, -20°C for 1 month |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide a detailed methodology for the safe disposal of this compound waste, from initial collection to final handover for disposal.
Protocol 1: Segregation and Collection of this compound Waste
-
Identify Waste Streams: Categorize this compound waste into the following streams:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and contaminated labware (e.g., pipette tips, centrifuge tubes).
-
Liquid Waste: Solutions containing this compound, including stock solutions, experimental solutions, and the first rinse of emptied containers.
-
Sharps Waste: Needles, syringes, or glass Pasteur pipettes contaminated with this compound.
-
-
Select Appropriate Waste Containers:
-
For solid and liquid waste, use chemically compatible containers with secure, leak-proof lids. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container material is compatible with any solvents used in liquid waste.
-
For sharps waste, use a designated, puncture-resistant sharps container.
-
-
Labeling Waste Containers:
-
Immediately upon starting a waste container, affix a hazardous waste label provided by your institution's EHS department.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and the names of any other chemical constituents in the waste (e.g., solvents).
-
The approximate concentration or percentage of each component.
-
The date the waste was first added to the container.
-
The name and contact information of the principal investigator or responsible researcher.
-
-
-
Waste Accumulation:
-
Keep waste containers closed at all times, except when adding waste.
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure secondary containment is used for all liquid waste containers to prevent spills.
-
Segregate this compound waste from incompatible materials. As a general precaution, avoid storing it with strong oxidizing agents, acids, or bases.
-
Protocol 2: Preparing this compound Waste for Disposal
-
Container Management:
-
Do not overfill waste containers. Leave at least 10% of the container volume as headspace to allow for expansion.
-
Once a container is full, securely fasten the lid.
-
Wipe the exterior of the container clean of any contamination.
-
-
Disposal of Empty this compound Containers:
-
Thoroughly empty the original this compound container.
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous liquid waste.
-
Subsequent rinses may be permissible for drain disposal depending on institutional policy, but it is best practice to collect all rinses as hazardous waste.
-
After rinsing, deface or remove the original product label to prevent confusion.
-
Dispose of the rinsed, de-labeled container according to institutional guidelines for clean lab glass or plastic.
-
Protocol 3: Arranging for Final Disposal
-
Contacting EHS:
-
Once a hazardous waste container is full, or if waste has been accumulated for the maximum time allowed by your institution (often 6-12 months), arrange for a waste pickup.
-
Contact your institution's Environmental Health and Safety (EHS) department or follow the established procedure for requesting a hazardous waste collection.
-
-
Professional Disposal:
-
Your institution's EHS department will work with a licensed hazardous waste disposal vendor.
-
The most probable method of disposal for this compound, based on its chemical structure as an organic compound containing sulfur and bromine, is high-temperature incineration in a facility equipped with afterburners and scrubbers to manage potentially hazardous combustion byproducts.
-
Mandatory Visualizations
The following diagrams illustrate the key procedural workflows for the proper disposal of this compound.
Caption: Workflow for the collection and disposal of this compound waste.
Caption: Procedure for disposing of empty this compound containers.
Personal protective equipment for handling KGP94
For Immediate Use by Laboratory Personnel
This document provides crucial safety and logistical information for the handling, use, and disposal of KGP94, a selective inhibitor of cathepsin L. Given that the toxicological properties of this compound have not been thoroughly investigated, researchers must handle this compound with the utmost care, adhering to stringent safety protocols to minimize exposure and ensure a safe laboratory environment.
Precautionary Measures and Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS), all personnel must treat this compound as a potentially hazardous substance. The following Personal Protective Equipment (PPE) is mandatory at all times when handling this compound in solid or solution form.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must be chemical-resistant and provide a complete seal around the eyes to protect against splashes. |
| Face Shield | Recommended in addition to safety goggles when handling larger quantities or if there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised, with the outer glove being changed immediately upon contamination. |
| Body Protection | Laboratory Coat | A long-sleeved, properly fitting lab coat is required to protect skin and personal clothing. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to maintain safety and experimental integrity. The following workflow outlines the key stages of its use in the laboratory.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is typically dissolved in sterile Dimethyl Sulfoxide (DMSO) to create a stock solution.[1]
Materials:
-
This compound powder (CAS: 1131456-28-4)
-
Sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered tips
Procedure:
-
In a certified chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mM).[1]
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term use.
In Vitro Cell Treatment Protocol
This protocol describes the general procedure for treating cell cultures with this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium appropriate for the cell line
-
Cultured cells in multi-well plates
Procedure:
-
Warm the required volume of cell culture medium to 37°C.
-
Dilute the this compound stock solution 1:1000 in the pre-warmed cell culture medium to achieve the final desired concentration (e.g., 10 µM or 25 µM).[1] It is crucial to add the DMSO-dissolved this compound to the medium and mix immediately to prevent precipitation.
-
Remove the existing medium from the cells and replace it with the medium containing the final concentration of this compound.
-
Ensure the final concentration of DMSO in the medium is consistent across all treatments, including a vehicle control (medium with the same percentage of DMSO but without this compound).
-
Return the cells to the incubator for the desired treatment duration (e.g., 24 hours).[2]
Mechanism of Action: Cathepsin L Inhibition
This compound is a selective, reversible, and competitive inhibitor of cathepsin L, a lysosomal cysteine protease.[2] In the context of cancer, tumor cells can secrete cathepsin L, which degrades the extracellular matrix, thereby promoting tumor invasion and metastasis. This compound acts by blocking the activity of this enzyme.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated gloves, pipette tips, tubes, and other disposable materials should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused this compound solutions and contaminated cell culture medium should be collected in a designated, sealed hazardous liquid waste container. Do not pour down the drain.
-
Decontamination: Reusable glassware can be decontaminated by soaking in a 10% bleach solution for 24 hours, followed by thorough rinsing.
-
Waste Pickup: All hazardous waste containers must be clearly labeled and disposed of through your institution's environmental health and safety office.
By adhering to these guidelines, researchers can safely handle this compound while advancing their scientific objectives. Always prioritize safety and consult with your institution's safety officer for any specific questions or concerns.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
